4-Ethoxybenzene-1,3-diamine sulfate
Description
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Properties
IUPAC Name |
4-ethoxybenzene-1,3-diamine;sulfuric acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O.H2O4S/c1-2-11-8-4-3-6(9)5-7(8)10;1-5(2,3)4/h3-5H,2,9-10H2,1H3;(H2,1,2,3,4) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRYXZLYZWDZVKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)N)N.OS(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
5862-77-1 (Parent) | |
| Record name | m-Phenylenediamine, 4-ethoxy-, sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006219698 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Ethoxy-1,3-benzenediamine sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068015985 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1070989 | |
| Record name | 1,3-Benzenediamine, 4-ethoxy-, sulfate (1:1) | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68015-98-5, 6219-69-8 | |
| Record name | 1,3-Benzenediamine, 4-ethoxy-, sulfate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68015-98-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | m-Phenylenediamine, 4-ethoxy-, sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006219698 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Ethoxy-1,3-benzenediamine sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068015985 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Benzenediamine, 4-ethoxy-, sulfate (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3-Benzenediamine, 4-ethoxy-, sulfate (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1070989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-ethoxybenzene-1,3-diammonium sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.949 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-ETHOXY-M-PHENYLENEDIAMINE SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XPX558J12N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 4-ETHOXY-1,3-BENZENEDIAMINE SULFATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6239 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 4-Ethoxybenzene-1,3-diamine sulfate: Structure, Synthesis, and Applications in Drug Discovery
Abstract
This technical guide provides an in-depth analysis of 4-Ethoxybenzene-1,3-diamine sulfate (CAS No: 68015-98-5), a specialized aromatic diamine of increasing importance in modern medicinal chemistry. While structurally related to compounds with historical use in the dye and polymer industries, its contemporary significance is primarily as a versatile building block in the synthesis of targeted protein degraders, such as Proteolysis Targeting Chimeras (PROTACs). This document details the compound's chemical structure, physicochemical properties, and theoretical spectroscopic profile. It further outlines robust synthetic and purification protocols, grounded in established chemical principles. A core focus is placed on its application in drug development, exploring its role within the PROTAC modality. Finally, essential safety, handling, and storage procedures are discussed to ensure its responsible use in a research and development setting. This guide is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this key chemical entity.
Introduction to a Key Synthetic Intermediate
Aromatic diamines are a class of organic compounds characterized by an aromatic ring substituted with two amino functional groups.[1] These molecules have long served as foundational components in the chemical industry, acting as crucial monomers for high-performance polymers and as precursors for dyes.[1] The strategic placement of amino and other functional groups on the benzene ring imparts unique chemical reactivity and physical properties, making them highly adaptable for various synthetic applications.
Emergence in Targeted Protein Degradation
In recent years, the field of drug discovery has witnessed a paradigm shift with the rise of targeted protein degradation. This strategy utilizes the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. This compound has emerged as a valuable scaffold in this domain, specifically categorized as a "Protein Degrader Building Block".[2] Its distinct substitution pattern allows it to be incorporated into the linker component of PROTACs, which are heterobifunctional molecules designed to simultaneously bind a target protein and an E3 ubiquitin ligase, thereby inducing the degradation of the target protein.
Scope of the Guide
This document serves as a senior-level technical resource, consolidating critical information on this compound. It moves beyond basic data to provide context, explain the rationale behind experimental procedures, and highlight its functional relevance in cutting-edge therapeutic development.
Physicochemical Properties and Structural Elucidation
A thorough understanding of a compound's physical and chemical properties is fundamental to its application. This section details the structural and spectroscopic characteristics of this compound.
Core Chemical Structure
The compound consists of a 1,3-diaminobenzene core functionalized with an ethoxy group at the 4-position. It is supplied as a sulfate salt, which enhances its stability and handling characteristics as a solid. The positive charge is localized on the protonated amino groups, balanced by the sulfate dianion.
Caption: Chemical structure of this compound.
Physicochemical Data
The key identifying and physical properties of the compound are summarized below.
| Property | Value | Reference |
| CAS Number | 68015-98-5 | [1][2][3] |
| Molecular Formula | C₈H₁₂N₂O · H₂SO₄ | [2] |
| Molecular Weight | 250.3 g/mol | [2] |
| Synonyms | 2,4-diaminoethoxybenzene sulfate | [4] |
| Purity | ≥95% (Commercially Available) | [2] |
| Physical Form | Solid (inferred from analogs) | [5] |
Theoretical Spectroscopic Characterization
While specific experimental spectra are not publicly available, the structure allows for a confident prediction of its key spectroscopic features. This theoretical analysis is crucial for quality control and reaction monitoring.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment. The ethoxy group should present as a triplet (for the -CH₃) and a quartet (for the -O-CH₂-). The three aromatic protons will appear as distinct multiplets in the aromatic region (approx. 6.0-7.5 ppm). The protons on the two amino groups will likely appear as broad singlets, with their chemical shift being highly dependent on the solvent and concentration.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum should display eight unique signals. Six signals will be in the aromatic region, corresponding to the four substituted and two unsubstituted carbons of the benzene ring. Two additional signals will appear in the aliphatic region for the ethoxy group carbons.
-
Mass Spectrometry: Under electrospray ionization (ESI) in positive mode, the base peak would correspond to the free diamine (the cationic part minus the protons), C₈H₁₂N₂O, with an expected m/z of 152.10.
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong N-H stretching bands from the primary amine groups (approx. 3200-3400 cm⁻¹). C-H stretches from the aromatic ring and the aliphatic ethoxy group will be visible around 2850-3100 cm⁻¹. Aromatic C=C stretching will appear in the 1450-1600 cm⁻¹ region, and a strong C-O stretch from the ether linkage is expected around 1200-1250 cm⁻¹. The presence of the sulfate counter-ion will contribute strong S=O stretching bands around 1100-1200 cm⁻¹.
Synthesis and Purification
The synthesis of this compound can be approached through several reliable routes. The choice of method often depends on the availability of starting materials and the desired scale of production. The protocols described below are based on established transformations of analogous compounds.
Retrosynthetic Analysis and Key Strategies
A logical synthetic approach involves the installation of the amino groups via the reduction of nitro functionalities, a common and high-yielding transformation in organic synthesis. The sulfate salt is then formed in the final step by treating the purified diamine with sulfuric acid.
Caption: Retrosynthetic workflow for the target compound.
Protocol: Synthesis via Catalytic Hydrogenation
This protocol details the reduction of a dinitro precursor, a method favored for its clean conversion and ease of product isolation. The choice of a palladium on carbon (Pd/C) catalyst is standard for this type of hydrogenation.[6]
Materials:
-
1-Ethoxy-2,4-dinitrobenzene
-
Ethanol (or Methanol)
-
10% Palladium on Carbon (Pd/C)
-
Hydrogen Gas (H₂)
-
Dilute Sulfuric Acid (H₂SO₄)
-
Celite or another filtration aid
Procedure:
-
Vessel Preparation: To a hydrogenation vessel, add 1-Ethoxy-2,4-dinitrobenzene (1.0 eq).
-
Catalyst Addition: Under an inert atmosphere (e.g., Nitrogen or Argon), carefully add 10% Pd/C (typically 5-10 mol %). Causality Note: The inert atmosphere prevents premature reaction and is a critical safety measure as Pd/C can be pyrophoric.
-
Solvent Addition: Add a suitable solvent such as ethanol to dissolve/suspend the starting material.
-
Hydrogenation: Seal the vessel, purge with hydrogen gas, and then pressurize to the desired level (e.g., 50 psi). The reaction is typically stirred vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by observing hydrogen uptake or by analytical techniques like TLC or LC-MS. The reduction of both nitro groups is generally complete within a few hours.
-
Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Self-Validation: The filtrate should be colorless, indicating the removal of the black catalyst and the consumption of the typically yellow nitro-aromatic starting material.
-
Salt Formation: To the clear filtrate, slowly add a stoichiometric amount of dilute sulfuric acid with stirring.
-
Precipitation and Isolation: The this compound salt will precipitate out of the solution. Cool the mixture in an ice bath to maximize precipitation.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold ethanol to remove any soluble impurities and then dry under vacuum to yield the final product.
Purification
For drug development applications, high purity is paramount. If required, the crude sulfate salt can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture. The purity should be verified using HPLC and NMR spectroscopy.
Applications in Drug Development
The primary value of this compound for the target audience lies in its application as a structural component in the design of novel therapeutics, particularly PROTACs.
Role as a PROTAC Building Block
PROTACs are composed of three key elements: a "warhead" that binds the target protein, a ligand that binds an E3 ligase, and a "linker" that connects the two. The linker is not merely a spacer; its composition, length, and rigidity are critical for optimizing the ternary complex formation between the target, the PROTAC, and the E3 ligase, which is essential for efficient protein degradation. The diamine structure of this compound provides two points of attachment, making it an excellent candidate for incorporation into the linker, allowing for synthetic diversification and optimization of linker properties.
Caption: The PROTAC mechanism of action.
Safety, Handling, and Storage
Proper handling of all chemical reagents is essential for laboratory safety. While a specific safety data sheet (SDS) for this exact compound is not widely available, data from closely related analogs like 4-Methoxybenzene-1,3-diamine sulfate provide a strong basis for hazard assessment.[5]
Hazard Identification
-
Acute Toxicity: Harmful if swallowed or in contact with skin.[7]
-
Irritation: Causes skin and serious eye irritation. May cause respiratory irritation.[8]
-
Aquatic Hazard: Harmful to aquatic life.[8]
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, a lab coat, and chemical safety goggles.[9]
-
Ventilation: Handle only in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[7][9]
-
Handling Practices: Avoid generating dust. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[7]
Storage and Stability
-
Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7] Some suppliers recommend storage at 2-8°C in an inert atmosphere.
-
Incompatibilities: Keep away from strong oxidizing agents.
Disposal
Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[7] Avoid release to the environment.
Conclusion
This compound is a specialized chemical reagent whose value has grown significantly with the advancement of novel therapeutic modalities. Its well-defined structure, predictable reactivity, and bifunctional nature make it an ideal building block for the synthesis of complex molecules like PROTACs. By understanding its synthesis, properties, and proper handling, researchers can effectively leverage this compound to accelerate the discovery and development of next-generation medicines.
References
- Sigma-Aldrich. (2025).
- Cato Research Chemicals. (2024).
- Fisher Scientific. (2025).
- Fisher Scientific Chemicals, Inc. (2025).
- Aldrich. (2025).
- PubChem. (2025).
- CP Lab Chemicals. (n.d.).
- Google Patents. (n.d.). EP0166155B1 - 2-alkylsulphonyl-1,4-diaminobenzenes, process for their preparation and oxidative hair-dyeing compositions containing these compounds.
- Sigma-Aldrich. (n.d.).
- Sigma-Aldrich. (n.d.).
- Benchchem. (n.d.).
- PubChem. (n.d.).
- BLD Pharm. (n.d.). 4-Ethoxybenzene-1,3-diamine.
- Benchchem. (n.d.). 4-Ethoxybenzene-1,3-diammonium dichloride.
- Angene International Limited. (2025).
- Organic Syntheses. (n.d.). 2,4-diaminotoluene.
Sources
- 1. This compound | 68015-98-5 | Benchchem [benchchem.com]
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- 4. 4-Ethoxybenzene-1,3-diammonium dichloride | 67801-06-3 | Benchchem [benchchem.com]
- 5. 1,3-Benzenediamine, 4-methoxy-, sulfate (1:1) | C7H12N2O5S | CID 38221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. EP0166155B1 - 2-alkylsulphonyl-1,4-diaminobenzenes, process for their preparation and oxidative hair-dyeing compositions containing these compounds - Google Patents [patents.google.com]
- 7. zycz.cato-chem.com [zycz.cato-chem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
4-Ethoxybenzene-1,3-diamine sulfate molecular weight
An In-depth Technical Guide to 4-Ethoxybenzene-1,3-diamine Sulfate
This guide provides a comprehensive technical overview of this compound, tailored for researchers, scientists, and professionals in drug development. It moves beyond basic data to offer insights into its synthesis, applications, and handling, grounded in established chemical principles.
Core Chemical Identity and Properties
This compound (CAS Number: 68015-98-5) is the sulfuric acid salt of 4-Ethoxybenzene-1,3-diamine.[1] The presence of the sulfate group enhances the stability and handling of the parent aromatic diamine, which is a versatile building block in organic synthesis. Aromatic diamines are a critical class of compounds, serving as monomers for high-performance polymers and as key intermediates in the synthesis of dyes and pharmaceuticals.[2] This particular compound is noted for its utility as a protein degrader building block, positioning it as a molecule of interest in modern drug discovery, particularly in the development of PROTACs and molecular glues.[1]
Physicochemical Data
The fundamental properties of this compound are summarized below. Understanding these properties is the first step in its effective application in a laboratory setting.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₂N₂O · H₂SO₄ (or C₈H₁₄N₂O₅S) | [1][2] |
| Molecular Weight | 250.27 g/mol | [2] |
| CAS Number | 68015-98-5 | [1][2] |
| Parent Diamine CAS | 5862-77-1 | [3] |
| Parent Diamine MW | 152.19 g/mol | [3] |
| Appearance | Varies; may be a powder | [4] |
| Common Synonyms | 2,4-Diaminophenetole sulfate, 4-Ethoxy-m-phenylenediamine sulfate | [2] |
| Purity | Typically ≥95% | [1][2] |
Synthesis Pathway and Rationale
While specific, peer-reviewed syntheses for this compound are not abundant in the literature, a logical and robust synthetic route can be constructed based on established methodologies for aromatic diamines.[2] The most common approach involves the reduction of a dinitro or a nitro-amino precursor. The ethoxy group is typically introduced via a Williamson ether synthesis.
A plausible synthetic workflow starts with the nitration of an appropriate phenetole precursor, followed by selective reduction of the nitro groups. The choice of reducing agent is critical for achieving high yields and avoiding side reactions. Catalytic hydrogenation is often preferred for its clean conversion and mild conditions.
Caption: Proposed synthesis of this compound.
Core Application: Synthesis of a PROTAC Linker
Given its designation as a "Protein Degrader Building Block," a primary application for this diamine is in the synthesis of bifunctional molecules like Proteolysis-Targeting Chimeras (PROTACs).[1] The two amino groups offer versatile handles for conjugation to E3 ligase ligands or linkers.
The following protocol outlines a representative workflow for coupling the diamine to a carboxylic acid-functionalized linker, a common step in PROTAC synthesis.
Experimental Protocol: Amide Coupling
Objective: To conjugate 4-Ethoxybenzene-1,3-diamine to a generic Boc-protected amino acid linker as a proof-of-principle.
Rationale: This reaction forms a stable amide bond. A monocoupling is desired, leaving the second amine free for subsequent reactions. Using a slight excess of the diamine can favor the mono-acylated product. HATU is a highly efficient and mild coupling reagent that minimizes side reactions and racemization. DIPEA is a non-nucleophilic base used to scavenge the acid formed during the reaction.
Materials:
-
This compound
-
Boc-Gly-OH (or other suitable acid)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Ethyl Acetate (EtOAc)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Neutralization: Dissolve 1.2 equivalents of this compound in a minimal amount of water and add a saturated solution of NaHCO₃ until the solution is basic (pH > 8). Extract the free diamine into EtOAc (3x). Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure. This step is crucial to obtain the reactive free base from its stable salt form.
-
Reaction Setup: In a clean, dry flask under an inert atmosphere (e.g., Nitrogen), dissolve 1.0 equivalent of the carboxylic acid (Boc-Gly-OH) and 1.1 equivalents of HATU in anhydrous DMF.
-
Activation: Stir the mixture at room temperature for 15-20 minutes. This pre-activation step forms the active ester, which is highly reactive towards the amine.
-
Amine Addition: Add a solution of the free 4-Ethoxybenzene-1,3-diamine (1.2 equivalents) in anhydrous DMF to the activated acid mixture.
-
Coupling: Add 3.0 equivalents of DIPEA to the reaction mixture and stir at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Dilute the reaction mixture with EtOAc. Wash sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x). The aqueous washes remove unreacted starting materials, DMF, and coupling byproducts.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the resulting crude product by flash column chromatography on silica gel to isolate the desired mono-acylated product.
Caption: Workflow for amide coupling using the diamine building block.
Safety, Handling, and Storage
As with any chemical reagent, proper handling of this compound is paramount for laboratory safety. The compound is classified as harmful if swallowed or in contact with skin, and harmful to aquatic life.
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles, and a lab coat. Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
-
Handling: Avoid creating dust.[5] Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[6] Avoid release to the environment.
Conclusion and Future Outlook
This compound is a valuable and versatile building block, particularly for researchers in medicinal chemistry and materials science. Its utility in constructing complex molecules like protein degraders underscores its relevance in modern research. While detailed studies on this specific molecule are somewhat limited, its structural similarity to other well-studied aromatic diamines provides a solid foundation for its application.[2] The protocols and data presented in this guide offer a robust starting point for scientists looking to incorporate this compound into their research and development workflows.
References
4-Ethoxybenzene-1,3-diamine sulfate CAS number
An In-Depth Technical Guide to 4-Ethoxybenzene-1,3-diamine Sulfate
Abstract
This technical guide provides a comprehensive overview of this compound, a key aromatic amine intermediate. Intended for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the compound's chemical identity, synthesis methodologies, analytical validation, applications, and safety protocols. By integrating established chemical principles with practical, field-proven insights, this guide serves as an authoritative resource for the effective utilization and handling of this versatile chemical building block.
Chemical Identity and Physicochemical Properties
This compound is an aromatic amine salt. The presence of two nucleophilic amine groups and an activating ethoxy group on the benzene ring makes it a valuable precursor in various synthetic applications. Its formulation as a sulfate salt often enhances stability and simplifies handling compared to the free base.
The definitive Chemical Abstracts Service (CAS) number for this compound is 68015-98-5 [1][2][3]. It is crucial to distinguish this from related isomers and analogs, such as the methoxy- or 1,2-diamine variants, which possess different CAS numbers and may exhibit distinct reactivity and toxicological profiles.
Molecular Structure
The structure consists of a 1,3-diaminated benzene ring substituted with an ethoxy group at the 4-position, neutralized by one equivalent of sulfuric acid.
Caption: Fig. 1: Structure of this compound
Physicochemical Data Summary
A compilation of key properties for this compound is presented below. This data is essential for designing experiments, ensuring safety, and predicting behavior in various chemical systems.
| Property | Value | Source(s) |
| CAS Number | 68015-98-5 | [1][2][3] |
| Molecular Formula | C₈H₁₄N₂O₅S (or C₈H₁₂N₂O·H₂SO₄) | [1][3][4] |
| Molecular Weight | 250.27 g/mol | [1][3][4] |
| Synonyms | 4-Ethoxy-m-phenylenediamine sulfate, 4-Ethoxy-1,3-benzenediamine sulfate | [4] |
| Purity | Typically ≥95% | [1] |
| Product Family | Protein Degrader Building Blocks | [1] |
Synthesis and Manufacturing Insights
The synthesis of this compound follows a classical pathway for aromatic amine production, involving the strategic introduction and transformation of functional groups on a benzene scaffold. The general approach involves the nitration of an ethoxybenzene precursor followed by reduction and subsequent salt formation.
Plausible Synthetic Pathway
A common and industrially viable route begins with phenetole (ethoxybenzene).
-
Dinitration: Phenetole is subjected to electrophilic aromatic substitution using a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid). The ethoxy group is an ortho-, para-director, leading to the formation of 2,4-dinitrophenetole. The choice of reaction conditions (temperature, concentration) is critical to maximize the yield of the desired dinitro isomer and minimize side reactions.
-
Reduction: The dinitro intermediate is then reduced to the corresponding diamine. A widely used method is the Béchamp reduction, which employs iron powder in a mildly acidic aqueous medium (e.g., with hydrochloric or acetic acid)[5]. This method is favored for its cost-effectiveness and high efficiency in converting nitro groups to amines[5]. Alternative reduction methods include catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C)[6][7].
-
Sulfate Salt Formation: The resulting free base, 4-Ethoxybenzene-1,3-diamine, is often unstable and prone to oxidation. To improve stability and ease of handling, it is converted to its sulfate salt. This is achieved by dissolving the diamine in a suitable solvent (e.g., ethanol) and treating it with sulfuric acid, which precipitates the stable this compound salt[5].
Caption: Fig. 2: Plausible Synthesis Workflow
Analytical Characterization and Quality Control
Ensuring the identity, purity, and quality of this compound is paramount for its successful application in research and development. A multi-faceted analytical approach is typically employed.
Recommended Analytical Techniques
-
High-Performance Liquid Chromatography (HPLC): The gold standard for assessing purity and quantifying the active component. A reverse-phase C18 column with a UV detector is highly effective for separating the aromatic diamine from potential impurities.
-
Mass Spectrometry (MS): Coupled with HPLC (LC-MS), this technique provides definitive structural confirmation by determining the molecular weight of the parent compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the exact molecular structure, confirming the positions of the ethoxy and amine substituents on the aromatic ring.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Provides information on the functional groups present (N-H, C-O, S=O stretches), serving as a rapid identity check.
Protocol: Purity Assessment by Reverse-Phase HPLC
This protocol provides a robust method for the quantitative analysis of this compound, adapted from established methods for similar aromatic amines[8].
Objective: To determine the purity of a sample by calculating the area percentage of the main peak.
-
Instrumentation & Columns:
-
HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
-
Chromatographic Conditions:
-
Mobile Phase: Gradient of Acetonitrile (ACN) and a phosphate buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid)[8].
-
Gradient Program:
-
0-5 min: 10% ACN
-
5-20 min: 10% to 90% ACN
-
20-25 min: 90% ACN
-
25-30 min: 90% to 10% ACN
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or a wavelength of maximum absorbance determined by PDA scan).
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve ~10 mg of the this compound sample in the mobile phase (initial conditions) to prepare a stock solution of ~1 mg/mL.
-
Further dilute the stock solution to a working concentration of ~0.1 mg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection to protect the column.
-
-
Analysis and Interpretation:
-
Inject the prepared sample into the HPLC system.
-
Integrate all peaks in the resulting chromatogram.
-
Calculate the purity by dividing the peak area of the main component by the total area of all peaks and multiplying by 100.
-
Caption: Fig. 3: HPLC-UV Analytical Workflow
Applications in Research and Development
Aromatic diamines are foundational building blocks in organic synthesis and materials science[2]. This compound is particularly relevant in several cutting-edge areas.
-
Intermediate for Dyes and Pigments: Historically, alkoxy-substituted diamines have been crucial intermediates in the production of dyes for various applications, including hair and fur coloring[2]. The specific arrangement of functional groups allows for the synthesis of a wide range of colored compounds through diazotization and coupling reactions[9].
-
Polymer Synthesis: Aromatic diamines serve as essential monomers for creating high-performance polymers like polyamides and polyimides, which are noted for their exceptional thermal stability and mechanical strength[2].
-
Medicinal Chemistry and Drug Development: The compound is listed as a "Protein Degrader Building Block," indicating its utility in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) and other molecular glues[1]. These advanced therapeutic modalities require versatile chemical handles like the diamine functionality for linking different parts of the final molecule. The diamine groups can act as nucleophiles or be modified to form heterocycles, which are common scaffolds in bioactive molecules[10].
Safety, Handling, and Storage
As with all chemical reagents, proper handling of this compound is essential to ensure personnel safety and maintain compound integrity. The information provided here is a summary and should be supplemented by a thorough review of the full Safety Data Sheet (SDS).
Hazard Identification
Based on data for related aromatic amines and sulfates, the compound should be handled as potentially hazardous. Key warnings include:
-
Harmful if swallowed, in contact with skin, or if inhaled [11].
-
May cause respiratory irritation.
Safe Handling and Personal Protective Equipment (PPE)
-
Ventilation: Always handle in a well-ventilated area, preferably within a chemical fume hood, to avoid formation and inhalation of dust and aerosols[11][13].
-
Personal Protective Equipment:
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area[11][12].
Storage and Disposal
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place[11][12]. Keep away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains[14].
Conclusion
This compound (CAS 68015-98-5) is a significant chemical intermediate with established and emerging applications in materials science and pharmaceutical development. Its synthesis is based on well-understood principles of aromatic chemistry, and its quality can be rigorously controlled using standard analytical techniques like HPLC. A thorough understanding of its properties and adherence to strict safety protocols are essential for leveraging its full potential in a research and development setting. This guide provides the foundational knowledge required for its safe and effective use.
References
-
4-Ethoxybenzene-1, 3-diamine sulfate, min 95%, 1 gram. (n.d.). CP Lab Chemicals. Available at: [Link]
-
4-Ethoxy-m-phenylenediamine sulfate | CAS#:6219-69-8. (n.d.). Chemsrc. Available at: [Link]
-
4-Methoxybenzene-1,3-diamine;sulfate | C7H10N2O5S-2. (n.d.). PubChem. Available at: [Link]
- 2-alkylsulphonyl-1,4-diaminobenzenes, process for their preparation and oxidative hair-dyeing compositions containing these compounds. (n.d.). Google Patents.
-
1,3-Benzenediamine, 4-methoxy-, sulfate (1:1) | C7H12N2O5S. (n.d.). PubChem. Available at: [Link]
-
This compound. (n.d.). Appchem. Available at: [Link]
-
1,2-Benzenediamine, 4-ethoxy-, sulfate (1:1). (n.d.). EPA System of Registries. Available at: [Link]
-
2,4-diaminotoluene. (n.d.). Organic Syntheses Procedure. Available at: [Link]
-
PROCESS FOR SYNTHESIS OF 4-4'-DIAMINO-DIPHENYL-SULFONE. (2015, August 26). European Patent Office. Available at: [Link]
-
The selective synthesis of N-arylbenzene-1,2-diamines or 1-arylbenzimidazoles by irradiating 4-methoxy-4′-substituted-azobenzenes in different solvents. (2021, February 10). RSC Publishing. Available at: [Link]
- Preparation method of 4,4'-diaminobenzenesulphonamide. (n.d.). Google Patents.
-
Industrial Process Profiles for Environmental Use: Chapter 7 - Organic Dyes and Pigments Industry. (n.d.). EPA NEPIC. Available at: [Link]
- Process for Synthesis of 4-4'-Diamino-Diphenyl-Sulfone. (n.d.). Google Patents.
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- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. EP0166155B1 - 2-alkylsulphonyl-1,4-diaminobenzenes, process for their preparation and oxidative hair-dyeing compositions containing these compounds - Google Patents [patents.google.com]
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An In-depth Technical Guide to the Synthesis of 4-Ethoxybenzene-1,3-diamine Sulfate
Abstract: This guide provides a comprehensive, technically detailed methodology for the synthesis of 4-Ethoxybenzene-1,3-diamine sulfate (CAS No: 6219-69-8), a key intermediate in the production of various dyes and pigments.[1] The narrative emphasizes the rationale behind procedural choices, from the selection of the synthetic route to the specific reaction conditions and purification strategies. The protocol is designed to be self-validating, with integrated characterization and quality control steps. This document is intended for researchers, chemists, and professionals in drug development and materials science who require a robust and well-understood synthetic procedure.
Strategic Overview: Rationale for the Synthetic Pathway
The synthesis of this compound is most effectively approached via a multi-step process starting from a readily available and economical precursor. The chosen pathway involves the dinitration of phenetole (ethoxybenzene), followed by the selective reduction of the nitro groups to amines, and concluding with the formation of the stable sulfate salt.
Causality Behind the Chosen Route:
-
Precursor Accessibility: Phenetole is a common laboratory reagent and industrial chemical, providing an economical starting point.
-
Regiochemical Control: The ethoxy group is an ortho-, para-directing activator. This electronic influence allows for predictable and high-yield dinitration at the 2- and 4-positions (renumbered to 1,3-diamine relative to the 4-ethoxy position in the final product).
-
Robust Reduction Chemistry: The reduction of aromatic nitro groups is a well-established and high-yielding transformation. Several reliable methods exist, with catalytic hydrogenation or metal-acid systems being the most prominent. We will detail the use of iron in an acidic medium, a method favored for its cost-effectiveness and efficiency.[2]
-
Product Stability: Aromatic diamines are susceptible to air oxidation, which can lead to discoloration and the formation of polymeric impurities.[3] Converting the free diamine to its sulfate salt significantly enhances its stability, improves its handling characteristics, and often aids in purification by inducing crystallization.[1]
The overall synthetic workflow is illustrated below.
Caption: Overall workflow for the synthesis of this compound.
Detailed Experimental Protocols
Part A: Synthesis of 4-Ethoxy-1,3-dinitrobenzene (Intermediate)
This step introduces two nitro groups onto the ethoxybenzene ring. The reaction must be performed under strict temperature control to prevent runaway reactions and the formation of undesired byproducts.
Materials and Reagents:
-
Phenetole (Ethoxybenzene)
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Methanol
-
Ice
-
Deionized Water
Step-by-Step Methodology:
-
Reaction Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer. Place the flask in an ice-salt bath to maintain a low temperature.
-
Acid Mixture Preparation: In the dropping funnel, carefully prepare the nitrating mixture by slowly adding 75 mL of concentrated nitric acid to 100 mL of concentrated sulfuric acid, with cooling.
-
Initial Charge: Add 50 mL of concentrated sulfuric acid to the reaction flask and cool it to 0-5 °C.
-
Substrate Addition: Slowly add 0.5 moles of phenetole to the sulfuric acid in the flask, ensuring the temperature does not exceed 10 °C.
-
Nitration: Begin the dropwise addition of the nitrating mixture from the funnel. The rate of addition must be carefully controlled to maintain the internal reaction temperature between 5-10 °C. Vigorous stirring is essential to ensure proper mixing and heat dissipation. The addition should take approximately 60-90 minutes.
-
Reaction Completion: After the addition is complete, allow the mixture to stir in the ice bath for an additional 2 hours.
-
Work-up: Pour the reaction mixture slowly and carefully onto a large volume of crushed ice (~1 kg) with stirring. A yellow solid will precipitate.
-
Isolation and Washing: Isolate the crude product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water until the washings are neutral to litmus paper. This removes residual acids.
-
Purification: Recrystallize the crude solid from methanol to yield pale yellow needles of 4-Ethoxy-1,3-dinitrobenzene.
-
Drying: Dry the purified product in a vacuum oven at 50 °C to a constant weight.
Part B: Synthesis of this compound
This stage involves the reduction of the dinitro intermediate to the diamine, followed by immediate conversion to the sulfate salt. The procedure is adapted from well-established methods for the reduction of dinitrotoluenes.[2]
Materials and Reagents:
-
4-Ethoxy-1,3-dinitrobenzene (from Part A)
-
Iron powder, fine grade (~300 mesh)
-
Ethanol (95%)
-
Concentrated Hydrochloric Acid
-
6 N Sulfuric Acid
-
Celite or filter aid
Step-by-Step Methodology:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, create a slurry of 1.5 moles of iron powder in 200 mL of 50% aqueous ethanol.
-
Charge Reactant: Add 0.25 moles of 4-Ethoxy-1,3-dinitrobenzene to the flask.
-
Initiation: Heat the mixture to a gentle reflux on a water bath with vigorous stirring. Slowly add a solution of 5 mL of concentrated hydrochloric acid in 25 mL of 50% ethanol. The HCl acts as a catalyst to activate the iron surface.
-
Reduction: The reaction is exothermic. Maintain a steady reflux for 2-3 hours after the acid addition is complete. The progress can be monitored by TLC until the starting dinitro compound is no longer visible. The color of the mixture will change from yellow to a dark brown or black suspension.
-
Neutralization and Filtration: While still hot, carefully make the mixture just alkaline to litmus paper by adding a 15% alcoholic potassium hydroxide solution. This precipitates iron hydroxides. Immediately filter the hot mixture through a pad of Celite to remove the iron powder and its oxides. Wash the filter cake with two portions of hot 95% ethanol to ensure complete recovery of the product.
-
Salt Formation: Combine the filtrate and washes in a beaker. While stirring, slowly add 85 mL of 6 N sulfuric acid. The this compound will precipitate as a light-colored solid.
-
Isolation: Cool the mixture in an ice bath to 15-20 °C to maximize precipitation. Isolate the product by vacuum filtration.
-
Washing and Drying: Wash the filter cake with two small portions of cold 95% ethanol to remove any remaining impurities. Dry the product to a constant weight.
Caption: Simplified reaction mechanisms for nitration and reduction steps.
Characterization and Quality Control
To ensure the identity and purity of the final product, a suite of analytical techniques should be employed.
| Parameter | Method | Expected Result |
| Identity | ¹H NMR | Aromatic protons with characteristic splitting patterns, signals for the ethoxy group (triplet and quartet), and amine protons. |
| ¹³C NMR | Signals corresponding to the eight unique carbon atoms in the molecule. | |
| FT-IR | Characteristic peaks for N-H stretching (amines), C-O stretching (ether), aromatic C-H, and strong, broad peaks for the sulfate counter-ion. | |
| Purity | HPLC | A single major peak corresponding to the product, with purity typically >98%. |
| Physical Constant | Melting Point | A sharp melting point (with decomposition) should be observed. The analogous 4-methoxy sulfate has a melting point of 189-192°C.[4] |
| Molecular Weight | Mass Spec (ESI+) | The free diamine should be observed at m/z corresponding to [C₈H₁₂N₂O + H]⁺. |
Table 1: Key Analytical Data for Product Validation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| 4-Ethoxybenzene-1,3-diamine | C₈H₁₂N₂O | 152.19[5] |
| Sulfuric Acid | H₂SO₄ | 98.08[5] |
| This compound | C₈H₁₄N₂O₅S | 250.27 [5][6] |
Table 2: Molecular Information
Safety, Handling, and Waste Disposal
Hazard Assessment:
-
Acids: Concentrated nitric and sulfuric acids are extremely corrosive and strong oxidizing agents. Handle with extreme care in a chemical fume hood, wearing appropriate PPE including acid-resistant gloves, splash goggles, and a lab coat.
-
Nitro Compounds: Aromatic nitro compounds are toxic and can be absorbed through the skin. They are also potentially explosive, although dinitrophenetole is not considered a primary explosive.
-
Aromatic Amines: The product, an aromatic diamine, should be handled as a suspected mutagen and carcinogen, similar to its methoxy analogue, 2,4-diaminoanisole sulfate.[7][8] Avoid inhalation of dust and skin contact.
-
Solvents: Ethanol is flammable. Ensure no ignition sources are present during its use.
Personal Protective Equipment (PPE):
-
Safety goggles, nitrile gloves, and a flame-retardant lab coat must be worn at all times.
-
Work should be conducted in a well-ventilated chemical fume hood.
Waste Disposal:
-
All acidic and basic aqueous waste should be neutralized before disposal.
-
Organic solvent waste should be collected in appropriately labeled containers.
-
Solid waste containing iron should be disposed of according to institutional guidelines for heavy metal waste.
References
-
LookChem. (n.d.). Cas 6219-69-8, 4-ETHOXY-m-PHENYLENEDIAMINE SULFATE. Retrieved from [Link]
-
Australian Industrial Chemicals Introduction Scheme (AICIS). (2014, November 27). 4-Methoxy-1,3-benzenediamine and its sulfate: Human health tier II assessment. Retrieved from [Link]
-
Chemsrc. (n.d.). 4-Ethoxy-m-phenylenediamine sulfate | CAS#:6219-69-8. Retrieved from [Link]
-
Global Substance Registration System (GSRS). (n.d.). 4-ETHOXY-M-PHENYLENEDIAMINE SULFATE. Retrieved from [Link]
- Google Patents. (n.d.). EP0166155B1 - 2-alkylsulphonyl-1,4-diaminobenzenes, process for their preparation and oxidative hair-dyeing compositions containing these compounds.
-
ScienceMadness Discussion Board. (2025, February 4). One pot reduction of dinitro compounds to diamines. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2,4-diaminotoluene. Retrieved from [Link]
-
International Agency for Research on Cancer (IARC). (2001). 2,4-DIAMINOANISOLE AND ITS SALTS. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 77. Retrieved from [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Sciencemadness Discussion Board - One pot reduction of dinitro compounds to diamines - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. innospk.com [innospk.com]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. echemi.com [echemi.com]
- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 8. publications.iarc.who.int [publications.iarc.who.int]
An In-Depth Technical Guide to the Solubility of 4-Ethoxybenzene-1,3-diamine Sulfate
For Researchers, Scientists, and Drug Development Professionals
Foreword: From Data to Decision-Making
In the landscape of pharmaceutical research and chemical synthesis, the solubility of a compound is not merely a physical constant; it is a critical determinant of its utility. For active pharmaceutical ingredients (APIs), solubility governs bioavailability. For chemical intermediates, it dictates reaction kinetics, purification strategies, and overall process efficiency. This guide is dedicated to 4-ethoxybenzene-1,3-diamine sulfate, a compound of interest in various synthetic pathways. While publicly available, comprehensive solubility data for this specific salt is scarce, a common challenge in early-stage research.
This document, therefore, deviates from a simple data sheet. It is structured as a practical whitepaper, empowering you, the researcher, with not only the available data on this compound and its close analogs but also with the robust experimental frameworks required to generate precise, reliable solubility data in your own laboratory. As a Senior Application Scientist, my objective is to bridge the gap between theoretical understanding and practical application, ensuring that the methodologies presented herein are both scientifically sound and field-proven.
Physicochemical Characterization: Building a Predictive Foundation
A thorough understanding of a compound's intrinsic physicochemical properties is the cornerstone of predicting its solubility behavior. While some data for the target molecule, this compound, is available, a more complete picture can be constructed by examining its parent amine and closely related analogs.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | 4-Ethoxybenzene-1,3-diamine (Parent) | 4-Ethoxy-1,2-benzenediamine (Isomer) | 4-Methoxybenzene-1,3-diamine Sulfate (Analog) |
| CAS Number | 68015-98-5[1] | 5862-77-1 | 1197-37-1 | 39156-41-7 |
| Molecular Formula | C₈H₁₂N₂O · H₂SO₄[1] | C₈H₁₂N₂O | C₈H₁₂N₂O | C₇H₁₀N₂O · H₂SO₄ |
| Molecular Weight | 250.3 g/mol [1] | 152.19 g/mol | 152.19 g/mol [2] | 236.25 g/mol [3] |
| Melting Point | Data not available | Data not available | 71.5 °C[2] | ~189-192 °C (decomposes)[3] |
| Boiling Point | Data not available | Data not available | 295 °C[2] | Data not available |
| pKa (Predicted) | Data not available | ~4.5 - 5.5 (Anilinium ions) | Data not available | Data not available |
| logP (Predicted) | Data not available | ~1.0 - 1.5 | Data not available | Data not available |
| Appearance | Data not available | Data not available | Solid[2] | Off-white to violet or dark brown powder[3] |
Expert Insights:
-
The Impact of Salt Formation: The conversion of the parent diamine to its sulfate salt is expected to significantly increase its aqueous solubility. The primary amino groups are basic and will be protonated by sulfuric acid, forming ammonium ions which are highly polar and readily solvated by water.
-
Structural Analogs as Predictors: The high water solubility reported for the isomeric free base, 4-ethoxy-1,2-benzenediamine, is a strong qualitative indicator that our target compound will also exhibit significant aqueous solubility[2]. The primary difference is the position of the amino groups, which is unlikely to negate the solubility-enhancing effect of salt formation.
-
pKa and pH-Dependence: The pKa values of the protonated amino groups are critical. In solutions with a pH below the pKa, the compound will exist predominantly in its charged, more soluble, cationic form. As the pH increases above the pKa, the compound will deprotonate to the less soluble free base, leading to a significant decrease in solubility.
Experimental Framework for Solubility Determination
The absence of comprehensive public data necessitates a robust in-house experimental protocol. The following sections provide a self-validating workflow for determining the solubility of this compound.
Core Methodology: The Shake-Flask Method
The gold standard for determining equilibrium solubility is the shake-flask method, as recommended by guidelines from the OECD (Organisation for Economic Co-operation and Development). This method measures the saturation concentration of a solute in a given solvent at a specific temperature.
dot
Caption: Workflow for the Shake-Flask Solubility Assay.
Detailed Protocol:
-
Preparation: Add an excess amount of this compound to a clear glass vial. The excess is critical to ensure that a saturated solution is achieved.
-
Solvent Addition: Add a known volume of the desired solvent (e.g., deionized water, ethanol, pH 7.4 phosphate buffer).
-
Equilibration: Seal the vials securely and place them in an orbital shaker or tumbling incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate for a sufficient duration (typically 24 to 48 hours) to ensure equilibrium is reached. Visual inspection should confirm the continued presence of undissolved solid.
-
Phase Separation: Allow the vials to rest, permitting the excess solid to sediment. Centrifugation at a low speed can be used to accelerate this process.
-
Sampling: Carefully withdraw an aliquot of the clear supernatant.
-
Filtration: Immediately filter the aliquot through a chemically inert syringe filter (e.g., 0.22 µm PTFE or PVDF) to remove any undissolved microparticles. Causality Note: This step is crucial to prevent artificially high concentration readings. The filter material should be validated to ensure it does not adsorb the analyte.
-
Dilution & Quantification: Accurately dilute the filtered sample with the analytical mobile phase to a concentration within the calibrated range of the quantification method. Analyze the sample using the validated HPLC-UV method described in Section 3.
pH-Dependent Solubility Profiling
For an ionizable compound like this, a pH-solubility profile is essential. The shake-flask protocol is repeated using a series of buffered aqueous solutions across a physiologically and industrially relevant pH range (e.g., pH 2, 4, 6, 7.4, 9).
dot
Caption: Influence of pH on the Solubility of an Amine Salt.
Analytical Quantification: A Validated HPLC-UV Method
Accurate quantification of the dissolved analyte is paramount. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a reliable and widely accessible technique for this purpose. Aromatic amines like this compound typically exhibit strong UV absorbance.
Method Parameters
Table 2: Recommended Starting Parameters for HPLC-UV Analysis
| Parameter | Recommended Condition | Rationale |
| Column | C18, 2.1 x 50 mm, 1.8 µm | Provides excellent retention and resolution for small aromatic molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to ensure the analyte remains protonated, promoting sharp peak shapes. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier providing good elution strength. |
| Gradient | 5% to 95% B over 5 minutes | A generic screening gradient to ensure elution of the compound and any potential impurities. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Injection Vol. | 2 µL | Minimizes potential for peak distortion. |
| Detection | Diode Array Detector (DAD), 280 nm | 280 nm is a common wavelength for aromatic compounds. DAD allows for spectral confirmation of the peak. |
Method Validation
The analytical method must be validated to ensure its reliability, following principles outlined in guidelines such as ICH Q2(R1).
-
Linearity: Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL) from a known stock solution. Plot the peak area against concentration. The correlation coefficient (r²) should be >0.999.
-
Accuracy & Precision: Analyze replicate preparations of at least three different concentrations. Accuracy (% recovery) should be within 98-102%, and precision (% RSD) should be <2%.
-
Specificity: Analyze a blank (mobile phase) and a placebo (solubility buffer) to ensure no interfering peaks are present at the retention time of the analyte.
Safety and Handling
Given the hazard profile of related aromatic amines, this compound should be handled with appropriate caution. The methoxy analog is classified as a suspected mutagen and potential carcinogen.[4]
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and nitrile gloves.
-
Engineering Controls: Handle the solid powder in a chemical fume hood or a ventilated balance enclosure to prevent inhalation of dust.
-
Disposal: Dispose of all waste in accordance with local, state, and federal regulations for chemical waste.
Conclusion: A Pathway to Data-Driven Decisions
This guide provides a comprehensive framework for understanding and, critically, for experimentally determining the solubility of this compound. By combining the foundational knowledge of its physicochemical properties with robust, validated experimental and analytical protocols, researchers can generate the high-quality data necessary for informed decision-making in drug development and chemical synthesis. The principles and methodologies detailed herein are designed to be universally applicable, providing a reliable pathway from scientific uncertainty to empirical clarity.
References
-
PubChem. (n.d.). 1,3-Benzenediamine, 4-methoxy-, sulfate (1:1). National Center for Biotechnology Information. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 4-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)benzene-1,3-diamine on Newcrom R1 HPLC column. Retrieved from [Link]
-
PubChem. (n.d.). 4-Methoxybenzene-1,3-diamine sulfate. National Center for Biotechnology Information. Retrieved from [Link]
-
Greenbook. (2015, September 4). Safety Data Sheet: Defy Amine 4. Retrieved from [Link]
-
Angene Chemical. (2024, August 20). Safety Data Sheet: 4-Methoxybenzene-1,3-diamine sulfate hydrate. Retrieved from [Link]
-
PubChem. (n.d.). 4-Ethoxy-1,2-benzenediamine. National Center for Biotechnology Information. Retrieved from [Link]
-
CP Lab Chemicals. (n.d.). 4-Ethoxybenzene-1, 3-diamine sulfate, min 95%, 1 gram. Retrieved from [Link]
-
Howei Pharm. (n.d.). CAS 85137-09-3 C8H14N2O5S 4-Ethoxybenzene-1,2-diamine sulfate 95+%. Retrieved from [Link]
-
Williams, R. (2022, April 7). pKa Data Compiled by R. Williams. ACS Organic Division. Retrieved from [Link]
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A Comprehensive Technical Guide to the Spectroscopic Characterization of 4-Ethoxybenzene-1,3-diamine Sulfate
Introduction: The Analytical Imperative for Aromatic Diamines
4-Ethoxybenzene-1,3-diamine sulfate is an aromatic diamine salt with a molecular structure that presents unique analytical challenges and holds significance in various chemical synthesis landscapes, including as a potential building block for complex molecules or as a related substance in pharmaceutical and cosmetic manufacturing.[1][2] Aromatic amines are a class of compounds frequently used in the synthesis of dyes, polymers, and pharmaceuticals.[3][4] Their presence, even at trace levels as impurities, requires rigorous identification and quantification to ensure product safety and efficacy, in line with stringent regulatory guidelines such as those from the International Council for Harmonisation (ICH).[5][6]
This guide provides an in-depth, multi-technique spectroscopic protocol for the unambiguous structural elucidation and characterization of this compound. As a Senior Application Scientist, my objective is not merely to present data, but to illuminate the causality behind the analytical strategy. We will explore how Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy provide complementary information, culminating in a holistic and definitive analytical portrait of the molecule. Each protocol is designed as a self-validating system, ensuring that the data generated is both accurate and reliable for researchers, scientists, and drug development professionals.
Molecular Structure and Analytical Strategy
A robust analytical strategy begins with a fundamental understanding of the target molecule. This compound consists of a 1,3-disubstituted benzene ring bearing two primary amine groups and an ethoxy group. The sulfate anion acts as a counter-ion, forming a salt. This structure dictates the spectroscopic behavior we anticipate observing.
Our approach is to use a combination of techniques to probe different aspects of the molecule:
-
NMR Spectroscopy to map the carbon-hydrogen framework.
-
IR Spectroscopy to identify functional groups and bond vibrations.
-
Mass Spectrometry to determine the exact mass and fragmentation patterns.
-
UV-Vis Spectroscopy to analyze the electronic transitions within the conjugated system.
This orthogonal approach is critical in modern analytical chemistry for comprehensive structural confirmation and impurity profiling.[7][8]
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment of each proton and carbon atom.[7] For a salt like this compound, the choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is the preferred solvent as its polarity effectively dissolves the salt, and it allows for the observation of exchangeable protons (N-H) from the amine groups, which would be lost or broadened in protic solvents.
Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)
The proton NMR spectrum will reveal the precise arrangement of hydrogen atoms.
-
Aromatic Region (δ 6.0-7.5 ppm): The three protons on the benzene ring will appear as distinct signals due to their unique electronic environments. Their coupling patterns (ortho, meta) will be key to confirming their relative positions.
-
Amine Protons (δ 4.5-5.5 ppm): The two -NH₂ groups are expected to appear as broad singlets. Their chemical shift can be concentration-dependent. The presence of the sulfate salt may result in the observation of a broad signal corresponding to the protonated amine, depending on the exact nature of the salt in solution.
-
Ethoxy Group (δ 1.3-1.4 ppm and 4.0-4.1 ppm): This group will present a classic ethyl pattern: a triplet for the methyl (-CH₃) protons coupled to the adjacent methylene protons, and a quartet for the methylene (-O-CH₂) protons coupled to the methyl protons.
Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆)
The carbon NMR spectrum complements the proton data by defining the carbon skeleton.
-
Aromatic Region (δ 100-160 ppm): Six distinct signals are expected for the six aromatic carbons, with carbons attached to heteroatoms (oxygen and nitrogen) appearing further downfield.
-
Ethoxy Group (δ ~14 ppm and ~63 ppm): The methyl carbon (-CH₃) will appear upfield, while the methylene carbon (-O-CH₂) will be further downfield due to the deshielding effect of the adjacent oxygen atom.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of DMSO-d₆ in a standard 5 mm NMR tube.
-
Instrumentation: Use a 500 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Set the spectral width to cover a range of -2 to 12 ppm.
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover a range of 0 to 200 ppm.
-
A larger number of scans will be necessary due to the lower natural abundance of ¹³C.
-
| Predicted Spectroscopic Data (NMR) | ¹H NMR (DMSO-d₆) | ¹³C NMR (DMSO-d₆) |
| Assignment | Predicted δ (ppm), Multiplicity | Predicted δ (ppm) |
| Ethoxy -CH₃ | ~1.35, triplet | ~14 |
| Ethoxy -O-CH₂ | ~4.05, quartet | ~63 |
| Ar-H | 6.0 - 7.5, complex multiplets | 100 - 125 |
| Ar-C-N | - | 135 - 150 |
| Ar-C-O | - | 155 - 160 |
| -NH₂ | 4.5 - 5.5, broad singlet | - |
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, we expect to see characteristic bands for the amine, ether, aromatic, and sulfate groups.
Predicted IR Absorption Bands (ATR)
-
N-H Stretching (3200-3500 cm⁻¹): Primary amines typically show two distinct bands in this region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.[9]
-
C-H Stretching (2850-3100 cm⁻¹): This region will contain absorptions for both aromatic C-H (above 3000 cm⁻¹) and aliphatic C-H (below 3000 cm⁻¹) from the ethoxy group.
-
C=C Aromatic Ring Stretching (1450-1600 cm⁻¹): A series of sharp bands in this region are characteristic of the benzene ring.
-
C-O Ether Stretching (1200-1250 cm⁻¹): A strong, characteristic band for the aryl-alkyl ether linkage is expected here.
-
S=O Stretching (~1100 cm⁻¹): The sulfate counter-ion will exhibit a very strong, broad absorption band characteristic of the S=O stretch.
Experimental Protocol: ATR-FTIR Data Acquisition
-
Sample Preparation: Place a small amount of the solid this compound powder directly onto the diamond crystal of the ATR accessory.
-
Data Acquisition:
-
Ensure the ATR crystal is clean by taking a background spectrum of the empty stage.
-
Apply pressure to the sample using the ATR anvil to ensure good contact.
-
Collect the spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle
Mass spectrometry provides the exact molecular weight and crucial information about the molecule's structure through fragmentation analysis. For an ionic compound like this, Electrospray Ionization (ESI) is the ideal technique, as it is a soft ionization method suitable for polar and non-volatile molecules.
Caption: ESI-MS workflow for analyzing the diamine sulfate salt.
Predicted Mass Spectrum (ESI-MS)
We analyze the compound in both positive and negative ion modes.
-
Positive Ion Mode (ESI+): The spectrum will be dominated by the protonated molecule of the free base, [C₈H₁₂N₂O + H]⁺. The calculated exact mass for this ion is 153.1028 Da. High-resolution mass spectrometry (HRMS), such as with a TOF or Orbitrap analyzer, can confirm the elemental composition.
-
Negative Ion Mode (ESI-): This mode will detect the sulfate counter-ion, likely as the bisulfate anion [HSO₄]⁻ at m/z 96.9601 Da.
Experimental Protocol: LC-MS Data Acquisition
Liquid Chromatography-Mass Spectrometry (LC-MS) is the standard for analyzing pharmaceutical compounds and their impurities.[8][10]
-
Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a suitable solvent mixture like methanol/water.
-
Chromatography (HPLC/UPLC):
-
Use a C18 reverse-phase column.
-
Employ a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). Formic acid aids in the ionization process.
-
-
Mass Spectrometry (ESI-MS):
-
Interface the LC system with an ESI-MS detector.
-
Acquire data in both positive and negative ion scanning modes over a mass range of m/z 50-500.
-
If fragmentation data is desired, perform a tandem MS (MS/MS) experiment on the parent ion at m/z 153.10.
-
UV-Visible (UV-Vis) Spectroscopy: Probing the Electronic System
UV-Vis spectroscopy provides information about the conjugated π-electron system of the molecule. The presence of the benzene ring substituted with strong electron-donating groups (auxochromes) like -NH₂ and -OC₂H₅ will cause significant absorption in the UV region.
Predicted UV-Vis Spectrum
Aromatic amines typically exhibit two primary absorption bands.[11]
-
π → π* transition: A strong absorption band is expected in the 230-250 nm range.
-
n → π* transition: A weaker, longer-wavelength absorption band is expected around 280-300 nm, which is characteristic of the lone pair electrons on the nitrogen and oxygen atoms interacting with the aromatic ring. The exact position of the absorption maximum (λ_max) is sensitive to the solvent used.[12]
Experimental Protocol: UV-Vis Data Acquisition
-
Sample Preparation: Prepare a very dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol) to ensure the absorbance is within the linear range of the instrument (typically < 1.5 AU).
-
Data Acquisition:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Use a matched pair of quartz cuvettes, one for the solvent blank and one for the sample.
-
Scan the wavelength range from 200 nm to 400 nm.
-
Record the wavelength(s) of maximum absorbance (λ_max).
-
| Predicted Spectroscopic Data (Other) | IR (cm⁻¹) | MS (m/z) | UV-Vis (λ_max, nm) |
| Key Feature | Predicted Range | Expected Ion | Predicted Range |
| N-H Stretch | 3200 - 3500 | [M+H]⁺ (Positive Mode) | ~240 |
| C-O Stretch | 1200 - 1250 | 153.10 (C₈H₁₃N₂O⁺) | ~290 |
| S=O Stretch | ~1100 (broad, strong) | [HSO₄]⁻ (Negative Mode) | - |
| - | - | 97.0 (HSO₄⁻) | - |
Conclusion
The structural elucidation of this compound is achieved not by a single technique, but by the synergistic integration of multiple spectroscopic methods. NMR defines the C-H framework, IR confirms the functional groups, MS provides the exact molecular weight and formula, and UV-Vis spectroscopy characterizes the electronic properties. This comprehensive approach ensures a high degree of confidence in the compound's identity and purity, a foundational requirement for any application in research, development, or manufacturing. The protocols and predicted data herein serve as a robust guide for any scientist tasked with the characterization of this, or structurally similar, molecules.
References
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- 12. Thieme E-Books & E-Journals [thieme-connect.de]
An In-depth Technical Guide to the Purity Analysis of 4-Ethoxybenzene-1,3-diamine Sulfate
Introduction: The Critical Role of Purity in Aromatic Diamine Intermediates
4-Ethoxybenzene-1,3-diamine sulfate, an aromatic diamine, is a crucial intermediate in the synthesis of high-performance polymers, specialized dyes, and potentially, active pharmaceutical ingredients (APIs).[1][2][3] In these applications, the purity of the starting material is not merely a quality metric; it is a critical determinant of the final product's performance, safety, and regulatory compliance. Undesired impurities, even at trace levels, can have significant consequences, including altered polymer properties, unpredictable color in dyes, and potential toxicity in pharmaceutical products.[4]
This guide provides a comprehensive framework for the purity analysis of this compound. It is designed for researchers, analytical scientists, and drug development professionals who require robust, reliable, and validated methods for quality control. We will move beyond procedural descriptions to explore the scientific rationale behind methodological choices, ensuring a deep, applicable understanding of the analytical strategy. The principles and protocols outlined herein are grounded in established regulatory frameworks, such as the International Council for Harmonisation (ICH) guidelines, which mandate the identification and control of impurities in new drug substances.[4][5][6]
Chapter 1: Understanding the Analyte and its Impurity Profile
A robust analytical strategy begins with a thorough understanding of the target molecule and its potential impurities. These impurities are typically classified into organic, inorganic, and residual solvents.[7]
1.1 Physicochemical Properties of this compound
-
Structure: The molecule consists of a benzene ring substituted with two amino groups and one ethoxy group. The sulfate salt form enhances its stability and modifies its solubility.
-
Solubility: It is generally soluble in aqueous solutions and polar organic solvents like methanol, which is a key consideration for sample preparation in techniques like HPLC.
-
Reactivity: The presence of two nucleophilic amine groups makes the molecule susceptible to oxidation and reactions with various electrophiles.[2] This reactivity is fundamental to its intended use but also a potential pathway for degradation.
1.2 Anticipated Impurity Profile
Impurities can arise from the manufacturing process or degradation upon storage.[7] A common synthetic route to aromatic amines involves the reduction of a corresponding nitroaromatic compound.[8][9] For 4-Ethoxybenzene-1,3-diamine, this suggests a pathway from a dinitro-ethoxybenzene precursor.
Based on this, a profile of potential process-related impurities can be constructed.
Table 1: Potential Organic Impurities in this compound
| Impurity Type | Potential Compound Name | Origin |
| Starting Material | 1-Ethoxy-2,4-dinitrobenzene | Incomplete reduction |
| Intermediate | 4-Ethoxy-2-nitroaniline or 4-Ethoxy-4-nitroaniline | Partial reduction |
| By-product | Isomeric ethoxybenzene-diamines | Non-selective nitration or reduction |
| By-product | Over-ethylated products | Reaction with the ethylating agent[2] |
| Reagent | Residual reducing agents or catalysts | Carryover from synthesis |
| Degradant | Oxidation products (e.g., quinone-imines) | Exposure to air/oxidizing agents |
This predictive analysis is the cornerstone of method development, as it defines the separation challenge: the analytical method must be able to resolve the main component from these structurally similar compounds.
Chapter 2: The Core of Purity Analysis: Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) is the preeminent technique for determining the purity of non-volatile organic compounds like this compound.[10][11] It offers the resolution, sensitivity, and quantitative accuracy required for this analysis.
2.1 The Rationale for Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is the method of choice for several reasons:
-
Compatibility: The analyte is polar, making it well-suited for retention and separation on a nonpolar stationary phase (like C18) with a polar mobile phase.
-
Resolution: RP-HPLC provides excellent resolving power for separating closely related aromatic isomers and impurities.
-
Flexibility: The mobile phase composition can be easily modified (e.g., by changing the organic solvent ratio or pH) to optimize the separation.
Workflow for Purity Method Development and Validation
The following diagram illustrates the logical flow from understanding the analyte to deploying a fully validated analytical method, a process guided by ICH principles.[12][13]
Caption: Logical workflow for HPLC method development and validation.
2.2 Detailed Protocol: RP-HPLC Purity Method
This protocol describes a robust, self-validating system for the purity assessment of this compound.
Objective: To separate and quantify this compound and its related organic impurities.
1. Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Formic acid (or Phosphoric acid for non-MS applications)[14]
-
This compound reference standard
-
Sample of this compound for testing
2. Chromatographic Conditions:
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard for good retention and resolution of aromatic amines. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons to ensure the amine groups are ionized, leading to sharp peaks. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier to elute compounds from the C18 column. |
| Gradient | 5% B to 95% B over 20 min | A broad gradient is essential to elute both polar (early) and nonpolar (late) impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, balancing analysis time and pressure. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 280 nm | Aromatic amines have strong UV absorbance; 280 nm is a typical wavelength. |
| Injection Vol. | 10 µL | A small volume minimizes potential peak distortion from the sample solvent. |
3. Solution Preparation:
-
Standard Solution (0.1 mg/mL): Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and B.
-
Sample Solution (1.0 mg/mL): Accurately weigh ~25 mg of the test sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with the same solvent. Causality Note: A higher concentration for the test sample is used to ensure that impurities at low levels (e.g., 0.1%) are above the quantification limit.
4. System Suitability Test (SST): Before any sample analysis, the system's performance must be verified.[13]
-
Inject the standard solution five times.
-
Acceptance Criteria:
-
Relative Standard Deviation (RSD) of the peak area < 2.0%.
-
Tailing factor for the main peak between 0.8 and 1.5.
-
Theoretical plates > 2000.
-
-
Trustworthiness Check: The SST ensures that the chromatographic system is performing precisely and efficiently on the day of analysis.
5. Data Analysis:
-
Integrate all peaks in the sample chromatogram.
-
Calculate the percentage of each impurity using the area percent method (assuming the response factor is similar for all related impurities).
-
% Impurity = (Area of Impurity Peak / Total Area of All Peaks) x 100
-
-
Report any impurity above the reporting threshold (typically 0.05% as per ICH Q3A).[7] Any impurity exceeding the identification threshold (e.g., 0.10%) must be structurally characterized.[4][7]
Chapter 3: An Integrated Approach to Impurity Identification
While HPLC provides quantitative data on purity, it does not identify the chemical structure of unknown impurity peaks. For this, a multi-technique approach is essential.
Integrated Analytical Strategy for Purity and Identification
This diagram shows how different analytical techniques are synergistically employed to provide a complete picture of the sample's purity and impurity structures.
Caption: A synergistic workflow for impurity analysis and identification.
3.1 Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is the primary tool for identifying unknown impurities detected by HPLC.[15][16] By interfacing the HPLC system with a mass spectrometer, molecular weight information can be obtained for each peak as it elutes from the column. This data is invaluable for proposing tentative structures for impurities, especially when cross-referenced with the potential impurities list (Table 1).
3.2 Nuclear Magnetic Resonance (NMR) Spectroscopy
For definitive structural elucidation of a significant or potentially toxic impurity, isolation followed by NMR analysis is the gold standard. The impurity is first isolated from the bulk material using preparative HPLC. Subsequent ¹H and ¹³C NMR analysis provides detailed information about the molecule's carbon-hydrogen framework, allowing for unambiguous structure confirmation.
3.3 Gas Chromatography (GC)
GC is generally less suitable for the direct analysis of salt forms like this compound due to their low volatility.[16] However, it can be a powerful tool for analyzing specific volatile impurities, such as residual solvents used in the synthesis, or for certain starting materials after derivatization.[17]
Conclusion: A Framework for Assured Quality
The purity analysis of this compound is a multi-faceted process that relies on a well-designed and validated analytical strategy. The foundation of this strategy is a high-resolution RP-HPLC method, capable of separating the main component from its process-related and degradation impurities. This method, when developed and validated according to ICH guidelines, provides a trustworthy system for routine quality control.[10][11][12][13]
For a comprehensive purity assessment, this core chromatographic technique must be integrated with powerful identification tools like LC-MS and NMR. This synergistic approach ensures not only that the material meets its quantitative purity specifications but also that all significant impurities are identified and controlled. By understanding the "why" behind each analytical choice—from mobile phase selection to the integrated workflow—scientists can confidently ensure the quality, safety, and efficacy of the final products derived from this critical chemical intermediate.
References
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ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. (2006, October 1). European Medicines Agency. [Link]
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HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). LCGC. [Link]
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3 Key Steps for HPLC Method Validation in Pharmaceuticals. (2025, September 6). Altabrisa Group. [Link]
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Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines. (n.d.). IJCSR. [Link]
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Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. (n.d.). International Journal of Pharmaceutical Investigation. [Link]
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ICH Q3A(R2) Impurities in New Drug Substances. (n.d.). ECA Academy. [Link]
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ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). (2006, October 25). ICH. [Link]
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Steps for HPLC Method Validation. (2024, December 11). Pharmaguideline. [Link]
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ICH Q3A(R2) IMPURITIES IN NEW DRUG SUBSTANCES. (n.d.). Slideshare. [Link]
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VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. (n.d.). SciELO Brazil. [Link]
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Selective Detection of Carcinogenic Aromatic Diamines in Aqueous Solutions Using 4-(N-Chloroformylmethyl-N-methylamino)-7-nitro- 2,1,3-benzoxadiazole (NBD-COCl) by HPLC. (2017, December 10). J-Stage. [Link]
-
Rapid Analysis of Carcinogenic Aromatic Amines Using the ACQUITY UPLC H-Class SQD System With Empower 3 Software. (n.d.). Waters. [Link]
-
Determination of Aromatic Amines Using Solid-Phase Microextraction Based on an Ionic Liquid-Mediated Sol–Gel Technique. (n.d.). NIH. [Link]
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Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and identification of some structural isomers. (n.d.). Agilent. [Link]
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Analysis of Aromatic Amines in Surface Waters Receiving Wastewater from a Textile Industry by Liquid Chromatographic with Electrochemical Detection. (2025, August 8). ResearchGate. [Link]
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Separation of 4-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)benzene-1,3-diamine on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]
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Amine Synthesis (A-Level Chemistry). (n.d.). Study Mind. [Link]
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23.12: Synthesis of Amines. (2021, July 31). Chemistry LibreTexts. [Link]
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Aromatic Amines. (n.d.). Sundarban Mahavidyalaya. [Link]
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Preparation of amines. (n.d.). Chemguide. [Link]
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Aromatic Amines in Organic Synthesis. Part II. p-Aminocinnamaldehydes. (2025, October 15). ResearchGate. [Link]
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Method of Test for Hair Dyes in Cosmetics (3). (2023, March 8). Taiwan Food and Drug Administration. [Link]
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A Comprehensive Technical Guide to the Commercial Sourcing and Quality Evaluation of 4-Ethoxybenzene-1,3-diamine sulfate
Abstract: 4-Ethoxybenzene-1,3-diamine sulfate is a specialized aromatic amine derivative increasingly recognized for its utility as a versatile chemical building block, notably in the synthesis of targeted protein degraders.[1] For researchers, scientists, and drug development professionals, the procurement of this reagent is a critical first step, where quality and purity directly impact experimental outcomes. This guide provides an in-depth technical framework for navigating the commercial supplier landscape, establishing robust qualification protocols, and interpreting analytical data to ensure the integrity of starting materials. We will delve into the nuances of its chemical identity, differentiate it from common isomers, outline a systematic approach to supplier vetting, and provide a detailed breakdown of essential quality control parameters.
Part 1: Chemical Identity and Strategic Importance
Core Compound Specifications
This compound is an organic salt that serves as a stable source of the free base, 4-ethoxybenzene-1,3-diamine. The sulfate salt form often enhances stability and simplifies handling compared to the free amine, which can be more susceptible to oxidation.
-
IUPAC Name: 4-ethoxybenzene-1,3-diamine;sulfuric acid
-
CAS Number: 68015-98-5[2]
-
Molecular Formula: C₈H₁₄N₂O₅S (representing the salt)[2]
-
Molecular Weight: 250.3 g/mol [1]
-
Typical Appearance: Brown to dark-brown solid
Critical Distinction: Isomers and Alternative Salts
A primary challenge in sourcing this compound is the prevalence of related isomers and salts in supplier catalogs. Misidentification can lead to significant delays and invalid experimental results. Researchers must exercise diligence in verifying the specific structure.
-
Regioisomer Contaminant: The most common point of confusion is with 4-Ethoxybenzene-1,2-diamine sulfate (CAS 85137-09-3) .[3] The positional difference of the amine groups (1,2- vs. 1,3-) dramatically alters the molecule's geometry and reactivity, making it unsuitable for syntheses requiring the 1,3-diamine scaffold.
-
Alternative Salt Form: 4-Ethoxybenzene-1,3-diamine dihydrochloride (CAS 67801-06-3) is another related compound.[4] While it provides the same active diamine, the different counter-ion (chloride vs. sulfate) can affect solubility, hygroscopicity, and compatibility with certain reaction conditions.
Applications in Modern Drug Discovery
While historically, related alkoxy-substituted diamines were used as intermediates in the dye industry, the contemporary significance of this compound is rooted in medicinal chemistry and drug discovery.[5] Its primary role is as a structural component or "building block".
-
Protein Degraders: It is explicitly categorized as a building block for protein degraders, molecules designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins.[1]
-
Intermediate for Heterocyclic Synthesis: The 1,3-diamine arrangement is a classic precursor for the synthesis of various heterocyclic systems, which form the core of many pharmaceutical agents. The ethoxy group provides a point for modifying lipophilicity and metabolic stability.
Part 2: Navigating the Commercial Supplier Landscape
The supply chain for specialty chemicals like this compound is multi-layered, ranging from large, well-known distributors to specialized custom synthesis labs.
-
Global Distributors: Companies like Sigma-Aldrich, Thermo Fisher Scientific (Acros Organics), and VWR are often the first point of call for research quantities. They typically provide extensive documentation but may not be the primary manufacturer.
-
Specialized Chemical Producers: Smaller to medium-sized companies often focus on the synthesis of specific classes of molecules. These can be excellent sources for bulk quantities and may offer higher purity grades. Companies in this space include Angene International and Benchchem.[2][5]
-
Manufacturing Hubs: A significant portion of chemical intermediate manufacturing occurs in regions like China and India, with numerous companies listed on platforms like ChemicalBook.[6][7] Sourcing from these regions can be cost-effective, but requires a more rigorous qualification process.
Below is a summary of representative platforms and suppliers where this molecule or its close relatives are listed.
| Supplier/Platform | Compound Listed | CAS Number | Notes |
| CP Lab Chemicals | This compound | 68015-98-5 | Lists a purity of approximately 95%.[1] |
| Angene International | This compound | 68015-98-5 | A global supplier of research chemicals.[2] |
| BOJNSCI | This compound | 68015-98-5 | A supplier listing the target compound.[8] |
| Benchchem | 4-Ethoxybenzene-1,3-diammonium dichloride | 67801-06-3 | Lists the dihydrochloride salt, providing useful application and synthesis context.[4] |
| Howei Pharm | 4-Ethoxybenzene-1,2-diamine sulfate | 85137-09-3 | Example of a supplier listing the common regioisomer. |
| ChemicalBook | 4-Ethoxybenzene-1,2-diamine sulfate | 85137-09-3 | An aggregator platform listing numerous suppliers, primarily for the 1,2-isomer.[6] |
Part 3: A Step-by-Step Protocol for Supplier Qualification
A systematic approach to qualifying a supplier is essential to mitigate risks associated with purity, consistency, and supply chain reliability. This protocol provides a self-validating framework for vetting potential sources.
Methodology:
-
Initial Screening:
-
Confirm the supplier explicitly lists CAS 68015-98-5 .
-
Inquire about available batch sizes, typical lead times, and country of origin.
-
Request a formal quotation.
-
-
Documentation Request:
-
Request a Certificate of Analysis (CoA) for a recent, representative batch. Do not accept a generic specification sheet.
-
Request a Material Safety Data Sheet (MSDS) to assess handling requirements and potential hazards.
-
-
CoA Evaluation (See Part 4 for details):
-
Verify the CAS number and compound name match the request.
-
Scrutinize the analytical methods used and the reported results (e.g., Purity by HPLC/GC, identity confirmation by NMR/IR).
-
Check for consistency between tests. For example, a high purity value should be supported by a clean NMR spectrum.
-
-
Sample Validation:
-
For critical projects or bulk orders, request a small sample from the same batch as the provided CoA.
-
Perform in-house analytical testing (e.g., ¹H NMR, LC-MS) to verify identity and purity independently. This is the ultimate validation step.
-
The following diagram illustrates this mandatory workflow for ensuring reagent quality.
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. This compound|CAS 68015-98-5|Angene International Limited|製品詳細 [tci-chemical-trading.com]
- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 4. 4-Ethoxybenzene-1,3-diammonium dichloride | 67801-06-3 | Benchchem [benchchem.com]
- 5. This compound | 68015-98-5 | Benchchem [benchchem.com]
- 6. 4-ETHOXYBENZENE-1,2-DIAMINE suppliers & manufacturers in China [m.chemicalbook.com]
- 7. blackrosechemicals.com [blackrosechemicals.com]
- 8. This compound [bojnsci.com]
An In-Depth Technical Guide to 4-Ethoxybenzene-1,3-diamine Sulfate for Researchers and Drug Development Professionals
Introduction: Unveiling a Versatile Aromatic Diamine
4-Ethoxybenzene-1,3-diamine sulfate, a member of the aromatic diamine class of organic compounds, has emerged as a molecule of significant interest, particularly in the realm of targeted protein degradation. While its historical and ongoing use is noted in the formulation of oxidative hair dyes, its role as a "Protein Degrader Building Block" has opened new avenues for its application in medicinal chemistry and drug discovery.[1] This guide provides a comprehensive technical overview of this compound, detailing its synthesis, physicochemical properties, and applications, with a particular focus on its utility for researchers and drug development professionals.
Aromatic diamines are characterized by a benzene ring substituted with two amino functional groups. This structural motif imparts a rich chemical reactivity, making them valuable precursors in the synthesis of a wide array of more complex molecules. The presence of the ethoxy group at the 4-position and the amino groups at the 1- and 3-positions of the benzene ring in the title compound creates a unique electronic and steric profile, influencing its reactivity and potential applications.
This document will delve into the practical aspects of working with this compound, providing detailed protocols and insights to empower researchers in their synthetic and drug discovery endeavors.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in research and development. The following table summarizes its key identifiers and properties.
| Property | Value | Source |
| CAS Number | 68015-98-5 | [1] |
| Molecular Formula | C₈H₁₂N₂O · H₂SO₄ | [1] |
| Molecular Weight | 250.27 g/mol | [1] |
| Appearance | Off-white to violet or dark brown powder (predicted based on the methoxy analogue) | [2] |
| Purity | Typically ≥95% | [1] |
| Property of 4-Methoxybenzene-1,3-diamine sulfate | Value | Source |
| Melting Point | 192 °C (decomposes) | [3] |
| Solubility | 10 to 50 mg/mL in water at 18.5 °C | [2] |
Structural Elucidation:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the ethoxy group (a triplet and a quartet), as well as distinct signals for the aromatic protons and the amine protons. The chemical shifts and coupling patterns of the aromatic protons would confirm the 1,3-diamine substitution pattern.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display unique signals for each carbon atom in the molecule, including the two carbons of the ethoxy group and the six carbons of the benzene ring. The chemical shifts of the aromatic carbons are influenced by the electron-donating effects of the amino and ethoxy groups.
-
FT-IR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine groups (typically in the range of 3300-3500 cm⁻¹), C-H stretching of the aromatic ring and the alkyl chain of the ethoxy group, C-O stretching of the ether linkage, and C=C stretching of the aromatic ring.
-
Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of the free base (4-ethoxybenzene-1,3-diamine) at m/z 152.19.
Synthesis and Purification
The synthesis of this compound is typically achieved through a two-step process starting from a commercially available nitroaniline precursor. The general strategy involves the reduction of a nitro group to an amine, followed by the formation of the sulfate salt.
Figure 1: General synthetic workflow for this compound.
Experimental Protocol: A Generalized Approach
Step 1: Reduction of 4-Ethoxy-2-nitroaniline to 4-Ethoxybenzene-1,3-diamine
Causality behind Experimental Choices: The choice of reducing agent is critical. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method, often providing high yields and purity. Tin(II) chloride in hydrochloric acid is a classical and robust alternative for nitro group reduction. The choice of solvent depends on the solubility of the starting material and the reaction conditions.
Methodology:
-
Reaction Setup: In a flask suitable for hydrogenation, dissolve 4-ethoxy-2-nitroaniline (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.
-
Catalyst Addition: Carefully add a catalytic amount of 10% palladium on carbon (typically 5-10 mol%).
-
Hydrogenation: Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) at room temperature.
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is completely consumed.
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of celite to remove the palladium catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 4-ethoxybenzene-1,3-diamine as a free base. This crude product may be used directly in the next step or purified further.
Step 2: Formation of the Sulfate Salt
Causality behind Experimental Choices: The formation of the sulfate salt is a straightforward acid-base reaction. The use of sulfuric acid not only protonates the basic amino groups but also often facilitates the crystallization and isolation of a stable, solid product.
Methodology:
-
Dissolution: Dissolve the crude 4-ethoxybenzene-1,3-diamine in a suitable solvent, such as ethanol or isopropanol.
-
Acidification: Slowly add a stoichiometric amount of sulfuric acid (H₂SO₄) to the solution while stirring.
-
Crystallization: The sulfate salt will typically precipitate out of the solution. The crystallization can be promoted by cooling the mixture in an ice bath.
-
Isolation and Purification: Collect the solid product by filtration, wash it with a small amount of cold solvent, and dry it under vacuum to yield this compound. Recrystallization from a suitable solvent system can be performed for further purification.
Applications in Drug Discovery: A Building Block for Targeted Protein Degradation
A significant and exciting application of this compound is its role as a building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[4][5] This approach offers a powerful strategy to eliminate disease-causing proteins, including those that have been traditionally considered "undruggable".
Figure 2: The general mechanism of action of a PROTAC molecule.
The structure of a PROTAC consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ligase, and a linker that connects these two ligands. This compound serves as a versatile precursor for the synthesis of these crucial linkers.[6][7]
The diamine functionality of 4-ethoxybenzene-1,3-diamine allows for its incorporation into linker chains through various chemical transformations, such as amide bond formation. The aromatic ring can provide a degree of rigidity to the linker, which can be critical for establishing a productive ternary complex between the POI and the E3 ligase. The ethoxy group can influence the physicochemical properties of the final PROTAC, such as its solubility and cell permeability.
Workflow for Incorporating 4-Ethoxybenzene-1,3-diamine into a PROTAC Linker:
The synthesis of a PROTAC is a multi-step process. The following diagram illustrates a conceptual workflow for how a diamine building block like 4-ethoxybenzene-1,3-diamine could be utilized.
Figure 3: Conceptual workflow for the use of a diamine in PROTAC synthesis.
Analytical Methods
The quality control and analysis of this compound are crucial for its use in research and manufacturing. High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique for assessing the purity of this compound and related aromatic amines.
High-Performance Liquid Chromatography (HPLC) Protocol
The following is a general HPLC method that can be adapted for the analysis of this compound. Method optimization and validation are essential for specific applications.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or photodiode array (PDA) detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common choice for separating aromatic amines.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% sulfuric acid in water) and an organic modifier (e.g., acetonitrile or methanol) is typically employed. The acidic buffer helps to protonate the amine groups, leading to better peak shape.
-
Flow Rate: A flow rate of 1.0 mL/min is standard.
-
Detection: UV detection at a wavelength of approximately 280 nm is suitable for aromatic amines.
-
Sample Preparation: Samples should be accurately weighed and dissolved in the mobile phase or a suitable solvent.
Safety and Toxicology
As with all chemicals, proper handling and awareness of the potential hazards of this compound are essential. Aromatic amines as a class are known to have toxicological concerns, including the potential for mutagenicity and carcinogenicity.
Hazard Summary:
| Hazard | Description | Source |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. | [8] |
| Skin Corrosion/Irritation | Causes skin irritation. | [8] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | [8] |
| Germ Cell Mutagenicity | Suspected of causing genetic defects. | [8] |
| Carcinogenicity | Suspected of causing cancer. | [8] |
| Aquatic Hazard | Very toxic to aquatic life with long-lasting effects. | [8] |
Note: This data is for the free base, 4-ethoxy-1,2-phenylenediamine, and should be considered relevant for the sulfate salt as well.
Mechanism of Toxicity: The toxicity of many aromatic amines is linked to their metabolic activation in the body, which can lead to the formation of reactive intermediates that can damage DNA and other cellular macromolecules.
Safe Handling Procedures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.
-
Handling: Avoid direct contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a versatile chemical intermediate with growing importance in the field of drug discovery, particularly as a building block for the synthesis of PROTACs. Its unique structure and reactivity offer a valuable tool for medicinal chemists seeking to develop novel therapeutics based on targeted protein degradation. This guide has provided a comprehensive overview of its synthesis, properties, applications, and safety considerations to aid researchers in harnessing the full potential of this intriguing molecule. As the field of targeted protein degradation continues to expand, the demand for well-characterized and versatile building blocks like this compound is expected to grow, further solidifying its place in the modern drug discovery toolbox.
References
-
Current strategies for the design of PROTAC linkers: a critical review - PMC - NIH. (URL: [Link])
-
Understanding the Role of Linkers in PROTAC Molecules: Length, Flexibility, and Efficiency. (URL: [Link])
-
Supplementary Data - The Royal Society of Chemistry. (URL: [Link])
-
Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC - PubMed Central. (URL: [Link])
-
4-Ethoxybenzene-1, 3-diamine sulfate, min 95%, 1 gram. (URL: [Link])
-
13C NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0246418) - Human Metabolome Database. (URL: [Link])
-
1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686). (URL: [Link])
-
Final Report on the Safety Assessment of 4-Methoxy-m-Phenylenediamine, 4-Methoxy-m-Phenylenediamine Sulfate, and 4-Methoxy-m-Phenylenediamine-HCl - OUCI. (URL: [Link])
-
4-Ethoxybenzene-1, 3-diamine sulfate, min 95%, 1 gram. (URL: [Link])
-
4-Methoxybenzene-1,3-diamine;sulfate | C7H10N2O5S-2 | CID 22731592 - PubChem. (URL: [Link])
-
4-ETHOXY-1,2-PHENYLENEDIAMINE MSDS CAS-No. - Loba Chemie. (URL: [Link])
-
4-Methoxy-m-phenylenediamine - Optional[1H NMR] - Chemical Shifts - SpectraBase. (URL: [Link])
-
4-Ethoxy-m-phenylenediamine sulfate | CAS#:6219-69-8 | Chemsrc. (URL: [Link])
-
HPLC Method for Analysis of Isomers of Phenylenediamine on Primesep 100 Column. (URL: [Link])
-
OPINION ON 2-Methoxy-methyl-p-phenylenediamine and its sulfate salt - European Commission. (URL: [Link])
-
NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. (URL: [Link])
-
1,2-Benzenediamine, 4-ethoxy-, sulfate (1:1) - Substance Details - SRS - EPA. (URL: [Link])
-
Direct Comparison of the Lowest Effect Concentrations of Mutagenic Reference Substances in Two Ames Test Formats - NIH. (URL: [Link])
-
Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters - PubMed Central. (URL: [Link])
-
m-, o-, and p-Phenylenediamine - OSHA. (URL: [Link])
-
1,3-Benzenediamine, 4-methoxy-, sulfate (1:1) | C7H12N2O5S - PubChem. (URL: [Link])
-
Targeted protein degradation of PDE4 shortforms by a novel proteolysis targeting chimera. (URL: [Link])
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NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. (URL: [Link])
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Ames-Positives. (URL: [Link])
-
Targeted degradation of extracellular proteins: state of the art and diversity of degrader designs - PubMed. (URL: [Link])
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How can I purify 1,3-phenylene diamine (mPDA) by recrystalization method?. (URL: [Link])
-
Analysis of mutagenic components of oxidative hair dyes with the Ames test - PubMed. (URL: [Link])
- US3345413A - Process for purifying a phenylenediamine - Google P
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WO/2022/071874 PROCESS FOR THE PURIFICATION OF PHENYLENEDIAMINES. (URL: [Link])
-
Is Targeted Protein Degradation Revolutionizing Drug Development? - AZoLifeSciences. (URL: [Link])
- Purification of m-phenylenediamine - US2946822A - Google P
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Targeted Protein Degradation to Advance Oncology Drug Discovery - YouTube. (URL: [Link])
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Targeted protein degradation: advances in drug discovery and clinical practice - PMC. (URL: [Link])
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Mutagenicity evaluation to UV filters of benzophenone-6, benzophenone-8, and 4-methylbenzylidene camphor by Ames test | PLOS One - Research journals. (URL: [Link])
-
The HPLC And FTIR Analytical Techniques To Determination of Para-phenylenediamine In Some Black Hair Dyes - UST Journals. (URL: [Link])
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An In-depth Technical Guide to 4-Ethoxybenzene-1,3-diamine sulfate: From Discovery to Modern Applications
This guide provides a comprehensive technical overview of 4-Ethoxybenzene-1,3-diamine sulfate, a compound of significant interest in the fields of materials science and industrial chemistry. Tailored for researchers, scientists, and drug development professionals, this document delves into the historical context, synthesis, chemical properties, and diverse applications of this versatile aromatic diamine.
Introduction and Chemical Identity
This compound, with the CAS number 68015-98-5, is an organic salt consisting of the protonated form of 4-ethoxybenzene-1,3-diamine and a sulfate anion.[1] The core structure features a benzene ring substituted with two amino groups at positions 1 and 3, and an ethoxy group at position 4. This arrangement of functional groups imparts a unique combination of reactivity and electronic properties, making it a valuable precursor in various chemical syntheses.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C8H12N2O · H2SO4 | [1] |
| Molecular Weight | 250.3 g/mol | [1] |
| Appearance | Typically a solid | |
| CAS Number | 68015-98-5 | [1] |
Historical Context and Discovery
The history of this compound is intrinsically linked to the rise of the synthetic dye industry in the late 19th and early 20th centuries. Aromatic diamines, as a class of compounds, were pivotal in the development of a wide array of vibrant and commercially successful dyes.[2] The structural analogues of this compound, particularly the methoxy-substituted version (4-Methoxybenzene-1,3-diamine sulfate, also known as 2,4-diaminoanisole sulfate), have a well-documented history of use as intermediates in the production of hair and fur dyes.[3]
Synthesis and Manufacturing
The synthesis of this compound is typically a multi-step process. While a specific, detailed protocol for the sulfate salt is not prevalent in publicly available literature, a logical and established synthetic route can be constructed based on known organic reactions for analogous compounds. The process generally involves the introduction of the ethoxy group onto a suitable benzene derivative, followed by nitration and subsequent reduction of the nitro groups to amines, and finally, salt formation with sulfuric acid.
A plausible and efficient synthesis pathway is outlined below:
Diagram of the Synthetic Pathway
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocol
Step 1: Synthesis of 2,4-Dinitrophenetole (Ethoxylation of m-Dinitrophenol)
-
To a stirred solution of m-Dinitrophenol (1.0 eq) in a suitable polar aprotic solvent such as acetone or DMF, add anhydrous potassium carbonate (1.5 eq).
-
Heat the mixture to a moderate temperature (e.g., 60-80 °C).
-
Slowly add ethyl bromide (1.2 eq) to the reaction mixture.
-
Maintain the temperature and continue stirring for several hours until the reaction is complete (monitored by TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield pure 2,4-Dinitrophenetole.
Step 2: Synthesis of 4-Ethoxybenzene-1,3-diamine (Reduction of 2,4-Dinitrophenetole)
-
In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add 2,4-Dinitrophenetole (1.0 eq) and a suitable solvent such as ethanol or acetic acid.
-
Add iron powder (excess, e.g., 5-10 eq) to the mixture.
-
Slowly add a catalytic amount of concentrated hydrochloric acid to initiate the reaction.
-
Heat the reaction mixture to reflux and stir vigorously. The reaction is exothermic and may require initial cooling.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Once the reaction is complete, cool the mixture and make it alkaline with a solution of sodium carbonate or sodium hydroxide.
-
Filter the mixture through a pad of celite to remove the iron sludge.
-
Wash the filter cake with the solvent used for the reaction.
-
Combine the filtrates and evaporate the solvent under reduced pressure to obtain crude 4-Ethoxybenzene-1,3-diamine.
-
The product can be purified by vacuum distillation or recrystallization.
Step 3: Synthesis of this compound (Salt Formation)
-
Dissolve the purified 4-Ethoxybenzene-1,3-diamine (1.0 eq) in a suitable solvent, such as ethanol.
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric amount of concentrated sulfuric acid (0.5 eq for the disulfate salt, or 1.0 eq for the monosulfate, depending on the desired product) dropwise with constant stirring.
-
A precipitate of this compound will form.
-
Continue stirring in the cold for a period to ensure complete precipitation.
-
Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Characterization and Analytical Data
The structural elucidation and purity assessment of this compound are typically performed using a combination of spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR (in CDCl₃):
-
Aromatic protons: Three distinct signals in the aromatic region (approximately 6.0-7.0 ppm). The proton between the two amino groups would be the most upfield, followed by the others influenced by the electron-donating amino and ethoxy groups.
-
Ethoxy group (CH₂): A quartet around 3.9-4.1 ppm.
-
Ethoxy group (CH₃): A triplet around 1.3-1.5 ppm.
-
Amino groups (NH₂): Broad singlets that can appear over a wide range and are exchangeable with D₂O.
Predicted ¹³C NMR (in CDCl₃):
-
Aromatic carbons: Six signals are expected. The carbons attached to the amino and ethoxy groups will be significantly shielded (upfield), while the others will resonate at positions typical for substituted benzenes.
-
Ethoxy group (CH₂): A signal around 63-65 ppm.
-
Ethoxy group (CH₃): A signal around 14-16 ppm.
Industrial and Research Applications
This compound is a valuable intermediate in several industrial sectors, primarily due to its reactive amino groups and the modifying effect of the ethoxy substituent.
Monomer for High-Performance Polymers
Aromatic diamines are crucial monomers in the synthesis of high-performance polymers such as polyamides and polyimides. These polymers are known for their exceptional thermal stability, mechanical strength, and chemical resistance. The incorporation of 4-Ethoxybenzene-1,3-diamine into a polymer backbone can enhance solubility and processability without significantly compromising the desirable thermal properties. The flexible ethoxy group can disrupt chain packing, leading to polymers that are more readily dissolved in organic solvents, which is a significant advantage for manufacturing processes like film casting and fiber spinning.
Intermediate in Dye and Pigment Synthesis
Historically and currently, aromatic diamines are fundamental building blocks in the synthesis of a vast range of dyes and pigments. 4-Ethoxybenzene-1,3-diamine can be diazotized and coupled with various aromatic compounds to produce azo dyes with specific colors and properties. The ethoxy group can influence the final color, as well as properties like lightfastness and solubility.
Diagram of Application Pathways
Caption: Key application pathways for this compound.
Safety and Handling
As with all aromatic amines, this compound should be handled with appropriate safety precautions. Aromatic amines can be toxic and may be absorbed through the skin. It is essential to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. The methoxy analogue, 2,4-diaminoanisole sulfate, has been classified as a potential carcinogen, and therefore, it is prudent to handle the ethoxy derivative with similar care.
Conclusion
This compound is a chemical compound with a rich history rooted in the development of synthetic dyes. Its unique structure provides a valuable platform for the synthesis of high-performance polymers and a diverse range of colorants. This guide has provided a detailed overview of its discovery, synthesis, characterization, and applications, offering a valuable resource for professionals in the chemical and materials science industries. Continued research into the applications of this and related aromatic diamines is likely to yield further innovations in materials with tailored properties.
References
-
4-Ethoxybenzene-1, 3-diamine sulfate, min 95%, 1 gram. (n.d.). CP Lab Chemicals. Retrieved January 5, 2026, from [Link]
-
Dye - Synthetic, Organic, Colorants. (n.d.). Britannica. Retrieved January 5, 2026, from [Link]
Sources
Methodological & Application
Use of 4-Ethoxybenzene-1,3-diamine sulfate in dye synthesis
An Application Guide to the Synthesis of Dyes Using 4-Ethoxybenzene-1,3-diamine Sulfate
Abstract
This document provides a detailed technical guide for researchers, scientists, and formulation chemists on the application of this compound in the synthesis of dyes. As an aromatic diamine, this compound is a pivotal primary intermediate, particularly in the formation of oxidative and azo dyes. This guide elucidates the underlying reaction mechanisms, provides validated, step-by-step laboratory protocols for both disperse dye synthesis and oxidative hair dye formulation, and outlines essential methods for product characterization and quality control. Emphasis is placed on the causality behind experimental choices and adherence to rigorous safety protocols, reflecting its classification and handling requirements.
Introduction: The Role of this compound in Chromophore Chemistry
This compound is an aromatic amine salt that serves as a foundational building block in color chemistry.[1] Its molecular structure, featuring two amino groups on a benzene ring substituted with an ethoxy group, makes it an excellent precursor for creating chromophores—the parts of a molecule responsible for its color. The primary utility of this compound lies in its role as a "primary intermediate" or "base" in multi-component dye systems.[2]
In the presence of an oxidizing agent or after conversion to a diazonium salt, it readily reacts with other aromatic compounds (known as "couplers") to form large, stable, and intensely colored molecules.[2][3] The ethoxy group (–OCH₂CH₃) plays a crucial role as an electron-donating group, which can influence the final color (hue, intensity) and properties (e.g., solubility, fastness) of the resulting dye. This makes it a versatile ingredient in developing a wide spectrum of colors, notably in the formulation of permanent hair dyes.[1]
Table 1: Physicochemical Properties of 4-Ethoxybenzene-1,3-diamine (Free Base)
| Property | Value | Source |
|---|---|---|
| CAS Number | 5862-77-1 | [4] |
| Molecular Formula | C₈H₁₂N₂O | [5] |
| Molecular Weight | 152.19 g/mol | [5] |
| Appearance | Solid |[5] |
Note: The sulfate salt is typically used to improve stability and handling.
Critical Safety and Handling Protocols
Due to its chemical nature, this compound and related aromatic diamines require strict handling procedures. The Safety Data Sheet (SDS) classifies this compound with significant hazards.[6]
Hazard Profile:
-
Acute Toxicity: Harmful if swallowed.[6]
-
Skin Sensitization: May cause an allergic skin reaction.[6]
-
Carcinogenicity: May cause cancer.[6]
-
Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects.[6]
Mandatory Handling Procedures:
-
Engineering Controls: All work must be conducted in a well-ventilated chemical fume hood to avoid inhalation of dust.
-
Personal Protective Equipment (PPE):
-
Gloves: Wear nitrile or other chemically resistant gloves. Contaminated gloves must be changed immediately.[6]
-
Eye Protection: Chemical safety goggles or a face shield are required.
-
Lab Coat: A flame-resistant lab coat must be worn and kept fastened.
-
-
Hygiene: Wash hands and face thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[6]
-
Disposal: Dispose of waste in clearly marked, sealed containers according to institutional and local environmental regulations. Avoid release into the environment.[6]
Core Reaction Mechanism: Diazotization and Azo Coupling
The synthesis of azo dyes from this compound is a classic two-step process. This pathway is fundamental to creating a vast array of colors.[7]
Step 1: Diazotization One of the primary amino groups (–NH₂) of the diamine is converted into a highly reactive diazonium salt (–N₂⁺). This reaction is performed in an acidic solution (e.g., HCl) with sodium nitrite (NaNO₂) at a cold temperature (0–5 °C) to ensure the stability of the diazonium salt.[8][9] The cold temperature is critical because diazonium salts are thermally unstable and can decompose, reducing the yield of the final dye.
Step 2: Azo Coupling The resulting diazonium salt acts as an electrophile and reacts with an electron-rich aromatic compound, known as a coupling agent (e.g., a phenol or another amine). This electrophilic aromatic substitution reaction forms a stable azo bond (–N=N–), which links the two aromatic rings and creates the extended conjugated system responsible for the dye's color.[7]
Application Protocol 1: Laboratory Synthesis of a Disperse Azo Dye
This protocol details the synthesis of a simple orange-red azo dye using this compound as the diazo component and 2-naphthol as the coupling component.
Materials and Reagents
-
This compound
-
2-Naphthol (β-Naphthol)
-
Sodium Nitrite (NaNO₂)
-
Hydrochloric Acid (HCl), concentrated
-
Sodium Hydroxide (NaOH)
-
Sodium Chloride (NaCl)
-
Ethanol
-
Distilled Water
-
Beakers, Erlenmeyer flasks, magnetic stirrer, ice bath, Buchner funnel, vacuum flask
Experimental Workflow
Step-by-Step Methodology
Part A: Preparation of the Diazonium Salt
-
In a 100 mL beaker, dissolve 0.01 mol of this compound in 25 mL of water and 2.5 mL of concentrated HCl.
-
Cool the beaker in an ice-salt bath to bring the temperature to 0–5 °C. Stir continuously with a magnetic stirrer.
-
In a separate beaker, prepare a solution of 0.01 mol of sodium nitrite in 10 mL of cold water.
-
Add the sodium nitrite solution dropwise to the cold diamine solution over 10 minutes. Maintain the temperature below 5 °C. The resulting solution contains the diazonium salt and should be used immediately.
Part B: Preparation of the Coupler Solution
-
In a 250 mL beaker, dissolve 0.01 mol of 2-naphthol in 50 mL of a 5% (w/v) sodium hydroxide solution.
-
Cool this solution in an ice bath to below 5 °C.
Part C: Coupling Reaction and Product Isolation
-
While stirring vigorously, slowly add the cold diazonium salt solution (from Part A) to the cold 2-naphthol solution (from Part B).
-
A brightly colored precipitate should form immediately.[8]
-
Continue stirring the mixture in the ice bath for 30 minutes to ensure the reaction goes to completion.
-
Collect the solid dye product by vacuum filtration using a Buchner funnel.
-
Wash the precipitate on the filter paper with several portions of cold distilled water to remove any unreacted salts.
-
Allow the product to air dry. For further purification, recrystallization from ethanol can be performed.
Application Protocol 2: Formulation of an Oxidative Hair Dye
In cosmetic science, this compound functions as a primary intermediate in permanent hair color formulations. It reacts with couplers in the presence of an oxidizing agent (developer) to form large color molecules inside the hair cortex.[2][3]
Two-Component System
Oxidative hair dyes consist of two parts that are mixed immediately before use:
-
Part A (Dye Cream): An alkaline cream containing the primary intermediates and couplers. The alkaline environment (pH 8-11) swells the hair cuticle, allowing the dye precursors to penetrate.[2]
-
Part B (Developer): A solution containing an oxidizing agent, typically hydrogen peroxide (H₂O₂), which initiates the color-forming reaction and lightens the hair's natural melanin.
Exemplary Formulation
Table 2: Example Formulation for a Brown Shade Dye Cream (Part A)
| Component | Function | Concentration (% w/w) |
|---|---|---|
| This compound | Primary Intermediate (Base) | 1.0 - 2.0 |
| Resorcinol | Coupler (Green/Yellow Tones) | 0.5 - 1.0 |
| m-Aminophenol | Coupler (Red/Brown Tones) | 0.2 - 0.8 |
| Ammonium Hydroxide (28%) | Alkaline Agent | 5.0 - 10.0 |
| Propylene Glycol | Solvent | 10.0 |
| Cetearyl Alcohol | Thickener / Emollient | 8.0 |
| Cationic Surfactant | Conditioning Agent | 2.0 |
| Sodium Sulfite | Antioxidant | 0.5 |
| Chelating Agent (e.g., EDTA) | Stabilizer | 0.2 |
| Deionized Water | Solvent | to 100 |
Note: The final shade depends on the specific ratio and choice of primary intermediates and couplers.[3]
Workflow for Hair Dye Development and Application
Step-by-Step Methodology for Hair Swatch Testing
-
Preparation: Prepare the Dye Cream (Part A) by combining the components in Table 2. Prepare the Developer (Part B) as a 6% (20 volume) hydrogen peroxide solution.
-
Mixing: In a non-metallic bowl, mix the Dye Cream and Developer in a 1:1 ratio.
-
Application: Apply the mixture evenly to dry, unwashed hair swatches (e.g., natural white human hair).
-
Processing: Allow the dye to process for 30-45 minutes at room temperature. During this time, the precursors penetrate the hair shaft, oxidize, and polymerize into large, colored molecules.[10]
-
Rinsing: Rinse the hair swatches thoroughly with lukewarm water until the water runs clear.
-
Conditioning: Apply a post-color conditioner to close the hair cuticle, which helps to lock in the color and improve hair feel.[2] Leave for 2-3 minutes, then rinse and let air dry.
Product Characterization and Quality Control
Proper analytical techniques are essential to confirm the identity and purity of the synthesized dye and to evaluate its performance.
Table 3: Analytical Methods for Dye Characterization
| Technique | Purpose | Reference |
|---|---|---|
| Thin-Layer Chromatography (TLC) | Assess purity and identify the number of components in the product. | [11] |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Confirm the presence of key functional groups, such as the azo bond (–N=N–). | [7] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Elucidate the detailed chemical structure of the purified dye. | [7] |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Identify and quantify dye components in final cosmetic formulations. | [12] |
| Chromameter / Spectrophotometer | Quantitatively measure the color of dyed substrates (e.g., hair swatches) and evaluate color fastness after washing or UV exposure. |[3] |
References
-
The Synthesis of Azo Dyes . Chem LibreTexts. [Link]
-
The synthetic methodology utilized for the synthesis of azo dye 4 . ResearchGate. [Link]
- EP0166155B1 - 2-alkylsulphonyl-1,4-diaminobenzenes, process for their preparation and oxidative hair-dyeing compositions containing these compounds.
-
Synthesis of an azo dye . YouTube. [Link]
-
Safety Data Sheet - 4-Methoxybenzene-1,3-diamine sulfate hydrate . Angene Chemical. [Link]
-
SYNTHESIS OF SOME NEW AZO DYES DERIVED FROM 4, 4' -(2, 2, 2- TRICHLOROETHANE -1, 1-DIYL) -BIS (CHLOROBENZENE) AND THEIR BIOLOG . Plant Archives. [Link]
-
Synthesis and Characterization of Some Azo Dyes Derived from 4- Aminoacetophenone, 1, 4 Phenylene Diamine and Studying its Dyein . Journal of Biochemical Technology. [Link]
-
Industrial Process Profiles for Environmental Use: Chapter 7 - Organic Dyes and Pigments Industry . EPA NEPIC. [Link]
-
4-Methoxybenzene-1,3-diamine;sulfate . PubChem. [Link]
-
Hair Dye Products in Cosmetic Science . [Link]
-
(PDF) Synthesis and Characterization of Reactive Dyes based on 4, 4'-Diamino Diphenylsulphone and their Dying Application on Silk, Wool and Cotton fibres . ResearchGate. [Link]
-
Method of Test for Hair Dyes in Cosmetics (3) . Taiwan Food and Drug Administration. [Link]
-
4-Ethoxy-1,2-benzenediamine . PubChem. [Link]
-
Simple synthesis of non-symmetric 1,4-dialkoxybenzenes via 4-alkoxyphenols . ResearchGate. [Link]
-
Hair Dye Package: Acid Orange 3; N,N-Bis(2-Hydroxyethyl)-p-Phenylenediamine Sulfate . Cosmetic Ingredient Review. [Link]
-
Jarocol® - HAIR DYES . James Robinson Speciality Ingredients. [Link]
Sources
- 1. This compound | 68015-98-5 | Benchchem [benchchem.com]
- 2. cosmeticscience.net [cosmeticscience.net]
- 3. benchchem.com [benchchem.com]
- 4. 5862-77-1|4-Ethoxybenzene-1,3-diamine|BLD Pharm [bldpharm.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. plantarchives.org [plantarchives.org]
- 8. youtube.com [youtube.com]
- 9. jbiochemtech.com [jbiochemtech.com]
- 10. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 11. researchgate.net [researchgate.net]
- 12. fda.gov.tw [fda.gov.tw]
Application Notes & Protocols: 4-Ethoxybenzene-1,3-diamine sulfate as a Versatile Building Block in Organic Synthesis
Introduction: Unlocking Synthetic Potential
4-Ethoxybenzene-1,3-diamine sulfate is an aromatic diamine that serves as a highly valuable and versatile building block in modern organic synthesis. Characterized by a benzene ring substituted with two nucleophilic amine groups at the 1 and 3 positions and an electron-donating ethoxy group at the 4 position, this compound offers a unique combination of reactivity and structural features. The sulfate salt form enhances its stability and ease of handling compared to the free base.
The strategic placement of the functional groups makes it an ideal precursor for a diverse range of molecular architectures. The two amino groups can participate in diazotization, condensation, and substitution reactions, while the ethoxy group modulates the electronic properties of the aromatic ring, influencing reactivity and the properties of the final products.[1] Aromatic diamines are foundational in the synthesis of high-performance polymers, bioactive nitrogen heterocycles, and, most notably, azo dyes.[2] This guide provides an in-depth exploration of its applications, supported by detailed protocols and safety considerations.
| Property | Value |
| IUPAC Name | 4-ethoxybenzene-1,3-diamine;sulfuric acid |
| CAS Number | 68015-98-5 |
| Molecular Formula | C₈H₁₂N₂O · H₂SO₄ |
| Molecular Weight | 250.28 g/mol [3] |
| Appearance | Solid |
Critical Safety & Handling Protocols
As a research chemical, this compound requires strict adherence to safety protocols. Its hazard profile necessitates careful handling to ensure personnel safety and prevent environmental contamination.
1.1 GHS Hazard Classification The compound is classified with significant health and environmental hazards.
-
H302: Harmful if swallowed.
-
H317: May cause an allergic skin reaction.
-
H350: May cause cancer.[4]
-
H410 / H411: Very toxic to aquatic life with long-lasting effects.[4]
1.2 Engineering Controls and Personal Protective Equipment (PPE) A multi-layered approach to safety is mandatory when handling this substance.
| Control/PPE | Specification & Rationale |
| Ventilation | All manipulations must be performed inside a certified chemical fume hood to prevent inhalation of dust. |
| Gloves | Nitrile or other chemically resistant gloves are required. Change gloves immediately if contaminated. |
| Eye Protection | Chemical safety goggles or a face shield must be worn to protect against splashes or airborne particles. |
| Lab Coat | A flame-retardant lab coat should be worn and kept fastened. Immediately change if contaminated. |
| Respiratory | For situations with potential for high dust exposure, a respirator with an appropriate filter (e.g., A-P3) is recommended. |
1.3 Spill & Emergency Procedures
-
Spill Response: Evacuate the area. Avoid generating dust. Carefully collect the spilled solid using a scoop or HEPA-filtered vacuum. Place in a sealed, labeled container for proper disposal. Do not allow the substance to enter drains.
-
First Aid:
-
Skin Contact: Immediately wash off with soap and plenty of water.[4]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.[4]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[4]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[4]
-
Core Application: Synthesis of Azo Dyes
The primary application of this compound is in the synthesis of azo dyes. The process is a classic two-step electrophilic aromatic substitution: (1) Diazotization of the primary amine, followed by (2) Azo coupling with an electron-rich partner.
2.1 Principle and Mechanistic Insight The diazotization reaction converts the primary aromatic amine into a diazonium salt. This is achieved using nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like HCl.[5]
Causality: The reaction must be conducted at low temperatures (0–5 °C) because diazonium salts are thermally unstable.[5] At higher temperatures, the diazonium group can be readily displaced by water, leading to the formation of phenols and releasing nitrogen gas, which significantly reduces the yield of the desired azo product.
The resulting diazonium salt is a weak electrophile that readily attacks an electron-rich coupling component, such as a phenol or another aniline derivative, to form a stable azo compound (R-N=N-R').[6] The extended conjugation created by the azo bridge is responsible for the vibrant color of these dyes.
2.2 Experimental Workflow
Caption: General workflow for azo dye synthesis.
2.3 Detailed Protocol: Diazotization of this compound
This protocol details the formation of the diazonium salt solution, which is typically used immediately in the next step without isolation.
-
Materials & Reagents:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
-
Starch-iodide paper
-
Beakers, magnetic stirrer, and stir bar
-
-
Procedure:
-
In a 250 mL beaker, suspend 2.50 g (10 mmol) of this compound in 25 mL of distilled water.
-
While stirring, slowly add 5 mL of concentrated HCl. The mixture may warm slightly.
-
Cool the beaker in an ice-salt bath to bring the internal temperature to 0–5 °C. A fine precipitate of the diamine dihydrochloride may form.
-
In a separate beaker, prepare a solution of 0.76 g (11 mmol) of sodium nitrite in 5 mL of cold distilled water.
-
Add the sodium nitrite solution dropwise to the cold, stirring diamine suspension over 10-15 minutes. Ensure the temperature remains below 5 °C throughout the addition.
-
Self-Validation: After the addition is complete, stir for another 10 minutes. Test for the presence of excess nitrous acid by touching a drop of the reaction mixture to starch-iodide paper. A positive test (immediate blue-black color) indicates that the diazotization is complete. If the test is negative, add a small amount of additional sodium nitrite solution until a positive test is achieved.
-
The resulting clear or pale yellow diazonium salt solution is now ready for the coupling reaction. Proceed immediately.
-
2.4 Detailed Protocol: Azo Coupling with 2-Naphthol
-
Materials & Reagents:
-
Diazonium salt solution (from Protocol 2.3)
-
2-Naphthol
-
Sodium Hydroxide (NaOH)
-
Distilled Water
-
Büchner funnel and filter paper
-
-
Procedure:
-
In a 500 mL beaker, dissolve 1.44 g (10 mmol) of 2-naphthol in 50 mL of 1 M NaOH solution.
-
Cool this solution in an ice bath to below 10 °C.
-
While stirring vigorously, slowly add the cold diazonium salt solution prepared in Protocol 2.3 to the 2-naphthol solution.
-
Observation: An intensely colored precipitate (typically red or orange) should form immediately.
-
Continue stirring the mixture in the ice bath for 30 minutes to ensure the reaction goes to completion.
-
Collect the crude dye by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with cold distilled water until the filtrate is neutral.
-
Allow the solid to air-dry. For higher purity, the crude dye can be recrystallized from a suitable solvent like ethanol or acetic acid.[7]
-
2.5 Expected Products with Various Coupling Partners The choice of coupling partner dictates the final color and properties of the dye.
| Coupling Partner | Chemical Class | Expected Dye Color |
| Phenol | Phenolic | Orange / Yellow |
| Resorcinol | Phenolic | Red / Orange |
| 1-Naphthol | Naphtholic | Red / Violet |
| Aniline | Aromatic Amine | Yellow / Brown |
Application in Heterocyclic Synthesis
The 1,3-diamine (or m-diamine) arrangement is a classic synthon for constructing nitrogen-containing heterocyclic rings, which are prevalent in pharmaceuticals and bioactive molecules.[8] The diamine can undergo condensation reactions with bifunctional electrophiles like 1,3-dicarbonyl compounds.
Conceptual Pathway: Synthesis of a Benzodiazepine Derivative Reacting 4-Ethoxybenzene-1,3-diamine with a β-diketone (e.g., acetylacetone) under acidic conditions would lead to the formation of a seven-membered 1,5-benzodiazepine ring system, a privileged scaffold in medicinal chemistry.
Sources
- 1. 4-Ethoxybenzene-1,3-diammonium dichloride | 67801-06-3 | Benchchem [benchchem.com]
- 2. This compound | 68015-98-5 | Benchchem [benchchem.com]
- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 4. angenechemical.com [angenechemical.com]
- 5. benchchem.com [benchchem.com]
- 6. plantarchives.org [plantarchives.org]
- 7. researchgate.net [researchgate.net]
- 8. lifechemicals.com [lifechemicals.com]
Application Note: High-Throughput and Sensitive Detection of 4-Ethoxybenzene-1,3-diamine Sulfate in Pharmaceutical Matrices
Abstract
This application note presents a comprehensive guide to the analytical detection and quantification of 4-Ethoxybenzene-1,3-diamine sulfate, a primary aromatic amine that may be present as a process-related impurity or degradant in pharmaceutical products. Aromatic amines are a class of compounds with potential genotoxicity, necessitating highly sensitive and robust analytical methods for their control at trace levels. We provide detailed protocols for three distinct analytical techniques: a high-performance liquid chromatography with ultraviolet detection (HPLC-UV) method for routine quality control, an ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for high-sensitivity trace analysis, and a UV-Vis spectrophotometric method for rapid screening. The causality behind experimental choices, validation parameters, and troubleshooting insights are discussed to provide researchers, scientists, and drug development professionals with a practical and scientifically sound framework for the analysis of this compound.
Introduction: The Analytical Imperative for this compound
This compound (CAS No. 68015-98-5) is an aromatic amine with the molecular formula C₈H₁₂N₂O·H₂SO₄ and a molecular weight of 250.3 g/mol .[1] Aromatic amines are widely used as precursors and intermediates in the synthesis of a variety of organic compounds, including dyes and pharmaceuticals.[2] Their presence in active pharmaceutical ingredients (APIs), even at trace levels, is a significant concern due to their potential carcinogenicity and genotoxicity.[3] Regulatory bodies worldwide have stringent requirements for the control of such impurities. Therefore, the development and validation of sensitive, specific, and reliable analytical methods for the detection of compounds like this compound are critical for ensuring the safety and quality of pharmaceutical products.
This guide is structured to provide a multi-tiered analytical approach, catering to different laboratory capabilities and analytical requirements, from high-throughput screening to definitive quantification at trace levels.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle: This method is based on reversed-phase chromatography, which separates analytes based on their hydrophobicity. This compound, being a moderately polar compound, is well-suited for this technique. A C18 column is chosen for its versatility and proven performance in separating a wide range of aromatic compounds. Detection is achieved by monitoring the UV absorbance of the analyte at a wavelength where it exhibits a strong chromophore. This method is robust, widely available, and suitable for routine quality control applications.
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column thermostat
-
UV-Vis or Photodiode Array (PDA) detector
HPLC-UV Protocol
2.1.1. Reagents and Materials:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄) (AR grade)
-
Orthophosphoric acid (AR grade)
-
Water (HPLC grade)
2.1.2. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 20 mM Potassium dihydrogen phosphate buffer, pH adjusted to 3.0 with phosphoric acid |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-5 min: 10% B; 5-20 min: 10-70% B; 20-25 min: 70% B; 25-26 min: 70-10% B; 26-30 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 240 nm |
| Injection Volume | 10 µL |
2.1.3. Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with the 50:50 mobile phase mixture to cover the desired concentration range (e.g., 0.1 - 10 µg/mL).
-
Sample Solution (for API analysis): Accurately weigh approximately 100 mg of the API into a 10 mL volumetric flask. Dissolve in and dilute to volume with the 50:50 mobile phase mixture. Filter the solution through a 0.45 µm syringe filter prior to injection.
2.1.4. Rationale for Method Parameters:
-
C18 Column: Provides excellent retention and separation for aromatic amines.
-
Phosphate Buffer (pH 3.0): The acidic pH ensures that the amine groups are protonated, leading to better peak shape and avoiding interactions with residual silanols on the column.
-
Gradient Elution: Necessary to elute the analyte with a good peak shape in a reasonable time and to clean the column from more retained impurities.
-
Detection at 240 nm: Aromatic amines typically exhibit strong absorbance in the low UV region. A PDA detector can be used to determine the optimal wavelength for maximum sensitivity.
HPLC-UV Workflow Diagram
Sources
HPLC analysis of 4-Ethoxybenzene-1,3-diamine sulfate
An Application Note for the Analysis of 4-Ethoxybenzene-1,3-diamine sulfate by High-Performance Liquid Chromatography (HPLC)
Introduction
This compound (CAS 68015-98-5) is an aromatic amine derivative.[1] Aromatic amines are foundational chemical structures used in the synthesis of a wide array of industrial and commercial products, including dyes, polymers, and pharmaceuticals.[2][3] Given their reactivity and potential to be present as starting materials, intermediates, or impurities, the development of precise and reliable analytical methods for their quantification is critical for quality control and safety assessment.
This application note details a robust stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound. The method is designed to separate the main analyte from potential process-related impurities and degradation products, making it suitable for purity assessments and stability studies in research and drug development settings. The principles and protocols outlined herein adhere to the standards of method validation advocated by the International Council for Harmonisation (ICH).[4][5]
Chromatographic Principle
The method is based on reversed-phase chromatography, a technique ideally suited for the separation of moderately polar to non-polar compounds like aromatic amines.[6][7] A C18 stationary phase, characterized by its hydrophobic octadecylsilyl groups, is employed to retain the analyte. Elution is achieved using a gradient mobile phase composed of an aqueous buffer and an organic modifier (acetonitrile). This gradient system allows for the effective separation of compounds with varying polarities, ensuring that early-eluting polar impurities are resolved from the main analyte peak and any late-eluting non-polar degradation products are effectively washed from the column. Detection is performed using a UV detector, leveraging the inherent chromophoric nature of the aromatic benzene ring in the analyte.
Materials and Methods
Chemicals and Reagents
-
This compound reference standard (Purity ≥95%)[1]
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Ammonium Acetate (Analytical Grade)
-
Formic Acid (Analytical Grade)
-
Water (HPLC Grade or Milli-Q)
-
Hydrochloric Acid (Analytical Grade)
-
Sodium Hydroxide (Analytical Grade)
-
Hydrogen Peroxide (30%, Analytical Grade)
Instrumentation
A standard HPLC system equipped with the following components is required:
-
Quaternary or Binary Gradient Pump
-
Degasser
-
Autosampler with temperature control
-
Thermostatted Column Compartment
-
Photodiode Array (PDA) or UV-Vis Detector
Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the analysis.
| Parameter | Condition |
| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Supelcosil, Hypersil ODS)[8][9] |
| Mobile Phase A | 10 mM Ammonium Acetate in water, pH adjusted to 4.5 with Formic Acid |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-5 min: 10% B; 5-25 min: 10% to 70% B; 25-30 min: 70% B; 30.1-35 min: 10% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min[4] |
| Detection Wavelength | 270 nm[10] |
| Column Temperature | 40°C[4] |
| Injection Volume | 10 µL |
| Run Time | 35 minutes |
Rationale for Condition Selection:
-
Column: A C18 column provides excellent retention and selectivity for aromatic amines.[7] The specified dimensions offer a good balance between resolution and analysis time.
-
Mobile Phase: An ammonium acetate buffer is volatile and MS-compatible, offering flexibility for future method extensions. The acidic pH ensures that the amine functional groups are protonated, leading to consistent peak shapes and retention times. Acetonitrile is chosen as the organic modifier for its low viscosity and strong elution strength.
-
Gradient Elution: A gradient is essential for a stability-indicating method to ensure the elution of all potential impurities and degradants, which may have a wide range of polarities.[10]
-
Temperature Control: Maintaining a constant column temperature of 40°C minimizes viscosity fluctuations in the mobile phase, leading to more stable retention times and improved reproducibility.[4]
Solution Preparation
-
Diluent: A mixture of Water and Acetonitrile (80:20 v/v) is used as the diluent.
-
Standard Stock Solution (500 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (50 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (50 µg/mL): Accurately weigh an appropriate amount of the sample into a volumetric flask to achieve a final nominal concentration of 50 µg/mL after dissolving and diluting with the diluent.
Experimental Protocol
Step 1: Instrument Setup and Equilibration
-
Set up the HPLC system according to the parameters in the Chromatographic Conditions table.
-
Purge all mobile phase lines to remove air bubbles.
-
Equilibrate the column with the initial mobile phase composition (90% A, 10% B) for at least 30 minutes or until a stable baseline is achieved.
Step 2: System Suitability Testing (SST)
Before initiating any sample analysis, the system's performance must be verified.
-
Inject the diluent (blank) once to ensure no interfering peaks are present.
-
Inject the Working Standard Solution (50 µg/mL) five replicate times.
-
Calculate the system suitability parameters. The acceptance criteria are provided in the table below.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| % RSD of Peak Area | ≤ 2.0% for 5 replicate injections[8] |
| % RSD of Retention Time | ≤ 1.0% for 5 replicate injections |
Step 3: Sample Analysis Sequence
-
Inject the diluent (blank).
-
Inject the Working Standard Solution.
-
Inject the Sample Solution(s).
-
Inject the Working Standard Solution periodically (e.g., after every 10 sample injections) to monitor system consistency.
Step 4: Data Processing and Calculation
The amount of this compound in the sample is calculated using the peak area from the chromatogram and the following formula:
% Assay = (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * 100
Method Validation and Specificity
To ensure the method is trustworthy and suitable for its intended purpose, it must be validated according to ICH guidelines.[10] A key component of this validation is demonstrating specificity, which is the ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
Forced Degradation Studies
Forced degradation (stress testing) is performed to demonstrate the stability-indicating nature of the method.[5][11] This involves subjecting the analyte to harsh conditions to intentionally produce degradation products. The HPLC method must be able to resolve the analyte peak from all generated degradation peaks.
Protocol for Forced Degradation: A sample solution (e.g., 500 µg/mL) is subjected to the following stress conditions with the goal of achieving 5-20% degradation:[12]
-
Acid Hydrolysis: Add 1N HCl and heat at 60°C for 2 hours. Neutralize before injection.
-
Base Hydrolysis: Add 1N NaOH and heat at 60°C for 2 hours. Neutralize before injection.
-
Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 4 hours.
-
Thermal Degradation: Expose the solid drug substance to 105°C for 24 hours.
-
Photolytic Degradation: Expose the solution to UV light (254 nm) and visible light as per ICH Q1B guidelines.
The stressed samples are then diluted to the target concentration and analyzed. The method is considered "stability-indicating" if the purity of the main peak is confirmed (e.g., using PDA peak purity analysis) and all degradation product peaks are well-resolved from the main analyte peak.
Visualizations
Caption: Overall workflow for HPLC analysis.
Caption: Logic of forced degradation for specificity.
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Peak Tailing or Fronting | Column degradation; Inappropriate mobile phase pH; Column overload. | Replace column; Adjust mobile phase pH to be ~2 units away from analyte pKa; Reduce sample concentration. |
| Shifting Retention Times | Inconsistent mobile phase composition; Temperature fluctuations; Column degradation. | Prepare fresh mobile phase; Ensure column oven is at set temperature; Equilibrate column properly or replace. |
| High Backpressure | Blockage in the system (frit, guard column, column); Particulate matter in sample. | Filter samples and mobile phases; Replace guard column; Back-flush column (if permissible). |
| No Peaks or Small Peaks | Injection issue; Detector lamp failure; Incorrect sample concentration. | Check autosampler and syringe; Check detector lamp status and replace if needed; Verify sample preparation. |
References
- Vertex AI Search. (2026).
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MDPI. (2022). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. Retrieved from [Link]
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SciELO. (2011). Validation of a liquid chromatographic method for determination of related substances in a candidate certified reference material of captopril. Retrieved from [Link]
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American Pharmaceutical Review. (n.d.). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Retrieved from [Link]
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Semantic Scholar. (n.d.). Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns. Retrieved from [Link]
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Journal of Chemical and Pharmaceutical Research. (n.d.). Method development and validation of related substances in Pantoprazole Sodium by RP HPLC. Retrieved from [Link]
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International Journal of Pharmaceutical Sciences and Research. (2020). ANALYTICAL METHOD DEVELOPMENT & VALIDATION FOR RELATED SUBSTANCES IN DIPYRIDAMOLE BY RP-HPLC. Retrieved from [Link]
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Longdom Publishing. (n.d.). Validated HPLC Method for Determining Related Substances in Compatibility Studies and Novel Extended Release Formulation for Ranolazine. Retrieved from [Link]
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Waters Corporation. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUI. Retrieved from [Link]
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PubChem. (n.d.). 1,3-Benzenediamine, 4-methoxy-, sulfate (1:1). Retrieved from [Link]
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CP Lab Chemicals. (n.d.). 4-Ethoxybenzene-1, 3-diamine sulfate, min 95%, 1 gram. Retrieved from [Link]
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PubChem. (n.d.). 4-Methoxybenzene-1,3-diamine;sulfate. Retrieved from [Link]
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Open Access Journals. (n.d.). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Retrieved from [Link]
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Solubility of Things. (n.d.). Disperse Orange 37. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 4-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)benzene-1,3-diamine on Newcrom R1 HPLC column. Retrieved from [Link]
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ResearchGate. (2025). Forced Degradation Studies to Assess the Stability of Drugs and Products. Retrieved from [Link]
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MedCrave online. (2016). Forced degradation studies. Retrieved from [Link]
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International Journal of Pharmaceutical Sciences Review and Research. (2014). Forced Degradation and Stability Testing. Retrieved from [Link]
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Chemsrc. (2025). 4-Ethoxy-m-phenylenediamine sulfate. Retrieved from [Link]
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Howei Pharm. (n.d.). CAS 85137-09-3 C8H14N2O5S 4-Ethoxybenzene-1,2-diamine sulfate 95+%. Retrieved from [Link]
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WUR eDepot. (2021). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. Retrieved from [Link]
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Application Notes and Protocols for 4-Ethoxybenzene-1,3-diamine Sulfate in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides detailed application notes and experimental protocols for the use of 4-Ethoxybenzene-1,3-diamine sulfate in polymer chemistry. While direct literature on this specific monomer is nascent, its structural analogy to other aromatic diamines allows for its confident application in the synthesis of high-performance polymers. This document outlines its potential in the formulation of polyimides, aramids (aromatic polyamides), and as a curing agent for epoxy resins. The protocols provided are based on established methodologies for analogous monomers and are designed to be robust and adaptable for research and development purposes.
Introduction: The Role of Aromatic Diamines in Advanced Polymers
Aromatic diamines are a critical class of monomers in the synthesis of high-performance polymers, prized for their ability to impart exceptional thermal stability, mechanical strength, and chemical resistance.[1] The rigid aromatic backbone combined with reactive amine functionalities makes them ideal building blocks for polymers such as polyimides and aramids, which are utilized in demanding applications ranging from aerospace components to advanced electronics. The introduction of an ethoxy group, as in the case of 4-Ethoxybenzene-1,3-diamine, is anticipated to enhance solubility and processability of the resulting polymers without significantly compromising their high-performance characteristics. The sulfate salt form of the diamine offers improved stability and handling properties compared to the free base.
Physicochemical Properties and Handling
A comprehensive understanding of the monomer's properties is crucial for its effective and safe use in polymerization reactions.
| Property | Value | Source |
| CAS Number | 68015-98-5 | [2] |
| Molecular Formula | C8H12N2O · H2SO4 | [2] |
| Molecular Weight | 250.27 g/mol | [2] |
| Appearance | Off-white to light brown crystalline powder | Inferred from typical aromatic diamine sulfates |
| Solubility | Soluble in polar aprotic solvents (e.g., NMP, DMAc, DMSO) upon neutralization or in situ. | Inferred from related compounds |
Safety and Handling:
This compound should be handled in accordance with its Safety Data Sheet (SDS).[3][4][5] As with other aromatic amines, it is expected to be harmful if swallowed, in contact with skin, or if inhaled.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.[3][4] All manipulations should be performed in a well-ventilated fume hood.[3][5]
Application in Polyimide Synthesis
Polyimides are synthesized via a two-step polycondensation reaction between a diamine and a dianhydride. The introduction of an ethoxy group from this compound is expected to yield polyimides with improved solubility and potentially a lower dielectric constant, which is advantageous for microelectronics applications.
Rationale for Experimental Design
The classical two-step method for polyimide synthesis is preferred as it allows for the formation of a soluble poly(amic acid) precursor, which can be processed into films or coatings before the final, thermally demanding imidization step.[6][7] The choice of a polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc) is critical for solubilizing both the monomers and the resulting poly(amic acid).[6] A neutralization step is required to convert the diamine sulfate salt to the free diamine in situ, which can be achieved with a non-nucleophilic base like triethylamine (TEA) or by using an excess of the diamine monomer to scavenge the sulfuric acid.
Experimental Workflow: Polyimide Synthesis
Caption: Workflow for the synthesis of a polyimide film.
Detailed Protocol: Synthesis of a Polyimide Film
-
Monomer Preparation: In a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, add this compound (1 equivalent).
-
Neutralization and Dissolution: Add anhydrous N-methyl-2-pyrrolidone (NMP) to achieve a final monomer concentration of 15-20 wt%. Add triethylamine (2.1 equivalents) to neutralize the sulfate salt and stir until the diamine is fully dissolved.
-
Poly(amic acid) Formation: Cool the solution to 0°C in an ice bath. Gradually add a stoichiometric amount of a dianhydride (e.g., pyromellitic dianhydride, PMDA) in small portions to control the exotherm.
-
Polymerization: After the addition is complete, remove the ice bath and allow the reaction to proceed at room temperature for 12-24 hours under a nitrogen atmosphere. The viscosity of the solution will increase significantly, indicating the formation of the high molecular weight poly(amic acid).
-
Film Casting: Cast the viscous poly(amic acid) solution onto a clean, dry glass plate using a doctor blade to achieve a uniform thickness.
-
Thermal Imidization: Place the cast film in a vacuum oven and cure using a staged heating program:
-
80°C for 2 hours to slowly remove the solvent.
-
150°C for 1 hour.
-
200°C for 1 hour.
-
250°C for 1 hour.
-
300°C for 1 hour to ensure complete imidization.
-
-
Film Recovery: After cooling to room temperature, carefully peel the resulting flexible and tough polyimide film from the glass substrate.
Application in Aramid (Aromatic Polyamide) Synthesis
Aramids are a class of high-performance polyamides known for their exceptional strength and thermal stability. The incorporation of this compound is expected to produce aramids with enhanced solubility, facilitating their processing into fibers and films.
Rationale for Experimental Design
Low-temperature solution polycondensation is the preferred method for synthesizing high molecular weight aramids.[8] This technique involves the reaction of a diamine with a diacid chloride in a polar aprotic solvent, often with the addition of a salt like lithium chloride (LiCl) to improve the solubility of the growing polymer chain.[8] Similar to polyimide synthesis, the diamine sulfate must be neutralized in situ.
Experimental Workflow: Aramid Synthesis
Caption: Workflow for the synthesis of an aramid polymer.
Detailed Protocol: Synthesis of an Aramid
-
Solvent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, prepare a solution of 5% (w/v) lithium chloride in anhydrous N,N-dimethylacetamide (DMAc).
-
Monomer Preparation and Dissolution: Add this compound (1 equivalent) to the DMAc/LiCl solution. Add pyridine (2.2 equivalents) as an acid scavenger and stir until a homogeneous solution is obtained.
-
Polymerization: Cool the solution to 0°C. Slowly add a stoichiometric amount of a diacid chloride (e.g., terephthaloyl chloride, TPC) as a solid or a solution in anhydrous DMAc.
-
Reaction: Maintain the temperature at 0°C for 30 minutes, then allow the reaction to warm to room temperature and stir for 4-6 hours. The solution will become highly viscous.
-
Polymer Precipitation: Pour the viscous polymer solution into a large volume of rapidly stirring methanol to precipitate the aramid.
-
Washing and Purification: Collect the fibrous polymer by filtration. Wash the polymer thoroughly with water to remove LiCl and pyridine hydrochloride, followed by washing with methanol to remove residual solvent.
-
Drying: Dry the purified aramid polymer in a vacuum oven at 80-100°C until a constant weight is achieved.
Application as an Epoxy Curing Agent
The amine functionalities of 4-Ethoxybenzene-1,3-diamine make it a suitable curing agent for epoxy resins.[9] Aromatic amines typically require elevated temperatures for curing and result in thermosets with high glass transition temperatures (Tg) and excellent chemical resistance.[9][10] The ethoxy group may provide some internal plasticization, potentially improving the toughness of the cured epoxy network.[11]
Rationale for Experimental Design
The stoichiometry between the amine hydrogen equivalents of the curing agent and the epoxy equivalents of the resin is a critical factor determining the properties of the cured thermoset. The amine hydrogen equivalent weight (AHEW) of 4-Ethoxybenzene-1,3-diamine (free base) is calculated to be 38.05 g/eq. The sulfate form would need to be neutralized before use or accounted for in stoichiometric calculations. Curing is typically performed at elevated temperatures to ensure complete reaction and crosslinking.
Experimental Workflow: Epoxy Curing
Caption: Workflow for curing an epoxy resin.
Detailed Protocol: Curing of a Bisphenol A Diglycidyl Ether (DGEBA) Resin
-
Preparation of Free Diamine: Neutralize this compound with a stoichiometric amount of a suitable base (e.g., NaOH solution), extract the free diamine with an organic solvent, and dry thoroughly. Alternatively, for initial screening, the sulfate salt can be used with an appropriate adjustment in stoichiometry and acceptance of potential salt byproducts in the cured matrix.
-
Formulation: Calculate the required amount of the free diamine based on the epoxy equivalent weight (EEW) of the DGEBA resin (typically ~188 g/eq). The stoichiometric ratio is 1:1 amine hydrogen equivalents to epoxy equivalents.
-
Mixing: Gently heat the free diamine to its melting point and blend it with the pre-heated DGEBA resin. Stir thoroughly until a homogeneous mixture is obtained.
-
Degassing: Place the mixture in a vacuum oven at 80-90°C to remove any entrapped air bubbles.
-
Curing: Pour the degassed mixture into a pre-heated mold. Cure in an oven using a suitable curing schedule, for example:
-
120°C for 2 hours.
-
Post-cure at 150°C for 3 hours.
-
-
Cooling and Demolding: Allow the cured thermoset to cool slowly to room temperature before demolding.
Expected Polymer Properties and Characterization
The polymers synthesized using this compound are expected to exhibit a unique combination of properties.
| Polymer Type | Expected Properties | Suggested Characterization Techniques |
| Polyimide | Good thermal stability (Tg > 250°C), improved solubility in organic solvents, good mechanical properties, potentially lower dielectric constant. | FTIR, NMR, GPC, TGA, DSC, TMA, Tensile Testing |
| Aramid | High strength and modulus, excellent thermal stability, enhanced solubility compared to conventional aramids. | FTIR, NMR, GPC, TGA, DSC, WAXD, Tensile Testing |
| Cured Epoxy | High glass transition temperature (Tg > 150°C), good chemical resistance, potentially improved fracture toughness. | DSC, DMA, TGA, Shore Hardness, Impact Testing |
Conclusion
This compound is a promising monomer for the development of advanced polymers with tailored properties. Its ethoxy substitution offers a strategic approach to enhancing the processability of high-performance polyimides and aramids. Furthermore, its diamine structure makes it a viable candidate as a high-temperature curing agent for epoxy resins. The protocols detailed in this guide provide a solid foundation for researchers to explore the potential of this versatile monomer in their specific applications.
References
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Vertex AI Search, Grounding API Result[2]
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Application Notes: A Protocol for the Synthesis of Azo Dyes Using 4-Ethoxybenzene-1,3-diamine Sulfate
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 4-Ethoxybenzene-1,3-diamine sulfate in the synthesis of azo dyes. Azo compounds, characterized by the vibrant chromophoric azo group (-N=N-), are of significant industrial and research interest. This protocol details the critical two-stage process: the tetrazotization of the diamine to form a reactive bis-diazonium salt, followed by the azo coupling reaction with an electron-rich aromatic partner to yield a disazo dye. We will explore the underlying chemical principles, provide a detailed, field-proven experimental protocol, and address critical safety considerations.
Introduction to this compound
This compound (CAS No: 68015-98-5) is an aromatic diamine salt that serves as a versatile building block in organic synthesis, particularly for producing disazo dyes and pigments.[1] The presence of two primary amine groups allows for the formation of a bis-diazonium salt, enabling coupling at two sites to create complex, extended conjugated systems. The ethoxy group (-OC₂H₅) acts as an electron-donating group, influencing the reactivity of the aromatic ring and the spectral properties of the resulting dye.
Chemical Properties:
-
Molecular Formula: C₈H₁₂N₂O · H₂SO₄[1]
-
Molecular Weight: 250.3 g/mol [1]
-
Appearance: Typically a brown to dark-brown solid
Critical Safety Considerations
DANGER: this compound is a hazardous chemical and must be handled with extreme caution in a well-ventilated fume hood.
-
Health Hazards: Harmful if swallowed, causes skin and serious eye irritation.[2] It is suspected of causing genetic defects and cancer.[2][3]
-
Environmental Hazards: Toxic to aquatic life with long-lasting effects.[2]
Personal Protective Equipment (PPE):
-
Wear appropriate chemical-resistant gloves, a lab coat, and splash-proof safety goggles.[4]
-
If there is a risk of dust inhalation, use NIOSH/MSHA-approved respiratory protection.[4]
Handling and Storage:
-
Store in a cool, dry, well-ventilated area (2-8°C is recommended) away from incompatible materials like strong oxidizing agents.[5]
-
Keep containers tightly closed.[5]
-
Wash hands and any exposed skin thoroughly after handling.
Scientific Principles: The Chemistry of Disazo Dye Formation
The synthesis of a disazo dye from 4-Ethoxybenzene-1,3-diamine involves two fundamental and sequential organic reactions: Tetrazotization and Azo Coupling.
Stage 1: Tetrazotization
Tetrazotization is the process of converting both primary aromatic amine groups of a diamine into diazonium salts.[6] This reaction is performed in a cold, acidic solution using nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).[7]
The mechanism begins with the formation of the electrophilic nitrosonium ion (NO⁺), which is then attacked by the nucleophilic amine groups. A series of proton transfers and the elimination of water molecules yield the bis-diazonium salt.
Causality Behind Experimental Choices:
-
Low Temperature (0-5 °C): This is the most critical parameter. Aryl diazonium salts are unstable and can decompose violently at higher temperatures, releasing nitrogen gas and forming unwanted phenolic by-products.[8] Maintaining a low temperature ensures the stability of the diazonium intermediate for the subsequent coupling step.[9]
-
Excess Acid: A surplus of mineral acid is used to prevent the newly formed diazonium salt from coupling with the unreacted parent diamine and to maintain a pH that favors the formation of the nitrosonium ion.[9]
Stage 2: Azo Coupling
Azo coupling is an electrophilic aromatic substitution reaction.[10][11] The bis-diazonium salt, acting as a potent electrophile, attacks two molecules of an electron-rich coupling partner, such as a phenol or an aromatic amine.[10]
Causality Behind Experimental Choices:
-
Activated Coupling Partner: The coupling component must contain a strong electron-donating group (e.g., -OH, -NH₂) to activate the aromatic ring for attack by the relatively weak electrophile (the diazonium ion).[12]
-
pH Control: The pH of the coupling medium is crucial.
-
For coupling with phenols , the reaction is typically carried out in mildly alkaline conditions (pH 8-10). This deprotonates the phenol to the more strongly activating phenoxide ion.[13]
-
For coupling with aromatic amines , the reaction is performed in mildly acidic conditions (pH 4-7). A more acidic solution would protonate the amine, deactivating it, while a more alkaline solution could lead to side reactions with the diazonium salt.[13]
-
Experimental Protocol: Synthesis of a Disazo Dye
This protocol describes the synthesis of a disazo dye using this compound and 2-naphthol as the coupling partner.
Materials & Equipment
| Reagents | Equipment |
| This compound (95%+) | 250 mL & 500 mL Beakers |
| Sodium Nitrite (NaNO₂) | Magnetic Stirrer & Stir Bar |
| Concentrated Hydrochloric Acid (HCl, 37%) | Ice Bath |
| 2-Naphthol | Thermometer (-10 to 110 °C) |
| Sodium Hydroxide (NaOH) | Buchner Funnel & Filter Flask |
| Sodium Chloride (NaCl) | Vacuum Source |
| Starch-Iodide Paper | pH Indicator Strips |
| Distilled Water | Glass Stirring Rods, Graduated Cylinders |
Workflow Overview
Detailed Step-by-Step Procedure
Part A: Tetrazotization of this compound
-
In a 250 mL beaker, add 2.50 g (0.01 mol) of this compound to 25 mL of distilled water.
-
With stirring, slowly add 5.0 mL of concentrated HCl. The diamine salt should dissolve.
-
Place the beaker in an ice-salt bath and cool the solution to 0-5 °C with continuous magnetic stirring.
-
In a separate small beaker, dissolve 1.45 g (0.021 mol, a slight excess) of sodium nitrite in 10 mL of cold distilled water.
-
Using a dropper, add the sodium nitrite solution dropwise to the cold, stirred diamine solution over 15-20 minutes. Crucially, maintain the temperature below 5 °C throughout the addition.
-
After the addition is complete, continue stirring in the ice bath for another 15 minutes.
-
Verify the presence of a slight excess of nitrous acid by touching a drop of the solution to starch-iodide paper; it should turn blue/black instantly. If not, add a few more drops of the nitrite solution. This cold bis-diazonium salt solution is unstable and should be used immediately.
Part B: Preparation of the 2-Naphthol Coupling Solution
-
In a 500 mL beaker, dissolve 2.90 g (0.02 mol) of 2-naphthol in 50 mL of a 10% aqueous sodium hydroxide solution.
-
Cool this alkaline solution to 0-5 °C in an ice bath with vigorous stirring.
Part C: The Azo Coupling Reaction
-
While maintaining vigorous stirring, slowly add the cold bis-diazonium salt solution (from Part A) to the cold alkaline 2-naphthol solution (from Part B) over 20-30 minutes.
-
A deeply colored precipitate of the disazo dye should form immediately.
-
Continue to stir the reaction mixture in the ice bath for an additional 30-45 minutes to ensure the coupling reaction is complete.
Part D: Isolation and Purification
-
Collect the precipitated dye by vacuum filtration using a Buchner funnel.
-
Wash the solid product on the filter with several portions of cold distilled water until the filtrate runs clear and is neutral to pH paper. This removes excess salts and unreacted reagents.
-
For further purification, a process known as "salting out" can be employed. The crude product can be re-slurried in a warm saturated sodium chloride solution, then cooled and re-filtered. This helps to precipitate the dye while leaving more soluble impurities in the solution.
-
Dry the purified dye in a desiccator or in a vacuum oven at a low temperature (e.g., 50-60 °C) to a constant weight.
Expected Results & Characterization
The reaction should yield a deeply colored solid. The exact color (typically in the red to dark brown/black range) will depend on the extended conjugation of the final molecule. The product can be characterized using standard analytical techniques such as UV-Vis spectroscopy (to determine λ_max), FT-IR spectroscopy (to confirm the presence of the N=N stretch), and NMR spectroscopy.
Conclusion
This protocol outlines a reliable and reproducible method for the synthesis of a disazo dye using this compound. The successful execution of this procedure hinges on meticulous temperature control during the tetrazotization step and appropriate pH management during the coupling reaction. By adhering to the safety precautions and procedural details described, researchers can effectively utilize this diamine to create novel azo compounds for a wide array of applications.
References
-
Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]
-
Krasnokutskaya, E. A., Semenischeva, N. I., Filimonov, V. D., & Knochel, P. (2007). A convenient and general one-step preparation of aromatic and some heterocyclic iodides in good yields includes a sequential diazotization-iodination of aromatic amines with KI, NaNO2, and p-TsOH in acetonitrile at room temperature. Synthesis, 2007(01), 81-84. (Referenced in[7])
-
Scribd. (n.d.). Chapter - 2 Synthesis and Purification of Monoazo Disperse Wes. Retrieved from [Link]
-
Chemical Label. (n.d.). 4-ethoxybenzene-1,3-diammonium sulphate. Retrieved from [Link]
-
Unacademy. (n.d.). Diazotization Reaction Mechanism. Retrieved from [Link]
-
Havard, R. H. (1975). A Research on Synthesis of Azo Derivatives of Some Primary Amines and Phenols. International Journal of Advanced Research in Science, Communication and Technology, 5(10). (Referenced in [Link])
- Google Patents. (n.d.). US4874847A - Process for the diazotisation of primary aromatic amines which are sparingly soluble in water.
-
Organic Chemistry Portal. (n.d.). Azo Coupling. Retrieved from [Link]
-
Diener, H., & Zollinger, H. (1986). Mechanism of azo coupling reactions. Part 34. Reactivity of five-membered ring heteroaromatic diazonium ions. Canadian Journal of Chemistry, 64(6), 1102-1108. (Referenced in [Link])
-
CP Lab Chemicals. (n.d.). 4-Ethoxybenzene-1, 3-diamine sulfate, min 95%, 1 gram. Retrieved from [Link]
-
Slideshare. (n.d.). Diazotisation and coupling reaction. Retrieved from [Link]
-
Lojda, Z., Gossrau, R., & Stoward, P. J. (1981). Mechanisms and products of azo coupling in histochemical protease procedures based on primary aromatic amines as unspecific moieties. Histochemistry, 73(2), 267-285. (Referenced in [Link])
-
Wikipedia. (n.d.). Azo coupling. Retrieved from [Link]
-
PubChem. (2025). 4-Methoxybenzene-1,3-diamine;sulfate. Retrieved from [Link]
- Google Patents. (n.d.). US2374063A - Purification of azo dyestuffs.
-
MDPI. (2024). Synthesis, Purification, Characterization, and ABTS Antioxidant Evaluation of Novel Azo Dyes. Retrieved from [Link]
-
PubChem. (n.d.). 1,3-Benzenediamine, 4-methoxy-, sulfate (1:1). Retrieved from [Link]
-
Howei Pharm. (n.d.). CAS 85137-09-3 C8H14N2O5S 4-Ethoxybenzene-1,2-diamine sulfate 95+%. Retrieved from [Link]
-
YouTube. (2021). Synthesis of an azo dye. Retrieved from [Link]
-
University of Toronto. (n.d.). The Synthesis of Azo Dyes. Retrieved from [Link]
-
Scribd. (n.d.). Diazotization & Coupling For Azo-Dye. Retrieved from [Link]
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- 4. datasheets.scbt.com [datasheets.scbt.com]
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- 11. Azo coupling - Wikipedia [en.wikipedia.org]
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- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for 4-Ethoxybenzene-1,3-diamine sulfate in Hair Dye Formulations
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and formulation chemists on the application of 4-Ethoxybenzene-1,3-diamine sulfate (CAS: 68015-98-5) as a primary intermediate in oxidative hair dye formulations. These application notes detail the underlying chemical mechanisms, provide step-by-step protocols for formulation and performance evaluation, and present an overview of the associated safety and regulatory considerations. The protocols are designed to be self-validating, enabling robust and reproducible development of permanent hair color products.
Introduction to this compound
This compound is an aromatic amine that serves as a key precursor, or "primary intermediate," in permanent (oxidative) hair dye systems.[1] Like other small-molecule precursors such as p-phenylenediamine (PPD) or toluene-2,5-diamine sulfate (TDS), it does not impart color in its initial state.[2][3] Its function is to penetrate the hair shaft and subsequently undergo a chemical reaction within the hair cortex to form large, stable color molecules, resulting in a long-lasting color effect.[2][4] The final shade is determined by its reaction with other molecules known as "couplers."[2][5] Understanding the properties and reaction chemistry of this intermediate is critical for developing novel hair color formulations with desired shades, fastness, and safety profiles.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is fundamental for its effective use in formulation development.
| Property | Value | Reference(s) |
| Chemical Name | This compound | [6] |
| Synonyms | 2,4-diaminoethoxybenzene sulfate | [1] |
| CAS Number | 68015-98-5 | [6] |
| Molecular Formula | C₈H₁₂N₂O · H₂SO₄ | [6][7] |
| Molecular Weight | 250.3 g/mol | [6][7] |
| Appearance | Solid / Powder | [8] |
| Role in Formulation | Oxidative Dye Primary Intermediate | [1][9] |
Mechanism of Oxidative Hair Dyeing
The formation of permanent color within the hair fiber is a multi-step chemical process. The system relies on the interplay of three core components: the primary intermediate (precursor), the coupler, and the oxidizing agent, all activated within an alkaline environment.
-
Alkalization and Penetration: An alkalizing agent, typically monoethanolamine (MEA) or historically ammonia, raises the pH of the dye mixture.[2][10] This causes the protective cuticle layer of the hair to swell and lift, creating pathways for the small, colorless precursor (this compound) and coupler molecules to diffuse into the cortex.[2][4]
-
Oxidation and Coupling: Inside the cortex, the oxidizing agent, almost universally hydrogen peroxide (H₂O₂), initiates two processes. It lightens the natural melanin pigment of the hair and oxidizes the primary intermediate. This oxidation converts the primary intermediate into a highly reactive diimine species.[5]
-
Color Formation and Entrapment: The reactive diimine intermediate rapidly attacks a coupler molecule. This "coupling" reaction forms a much larger, complex indo-dye molecule. Due to their increased size, these newly formed color molecules are physically trapped within the cortex, rendering the new hair color permanent and resistant to washing out.[2] The final color is a direct result of the specific combination of the primary intermediate and the coupler(s) used in the formulation.
Figure 1: Mechanism of oxidative hair color formation.
Application Protocol: Formulation and Evaluation
This section provides a standardized workflow for preparing a model hair dye system and evaluating its performance on standardized hair tresses.
Materials and Reagents
-
Primary Intermediate: this compound (≥95% purity)
-
Coupler: m-Aminophenol
-
Alkalizing Agent: Monoethanolamine (MEA)
-
Oxidizing Agent: Hydrogen Peroxide (30% w/w solution)
-
Solvent/Vehicle: Deionized water, Propylene glycol
-
Chelating Agent: Ethylenediaminetetraacetic acid (EDTA)
-
Antioxidant: Sodium sulfite
-
Surfactant/Thickener: Cetearyl alcohol, Ceteareth-20
-
Equipment: Homogenizer, pH meter, analytical balance, water bath, colorimeter/spectrophotometer.
-
Substrate: Standardized natural white human hair tresses.
Protocol Part A: Preparation of Formulations
Two separate bases, the Dye Cream and the Developer Cream, must be prepared. They are mixed in a 1:1 ratio immediately prior to application.
Table 1: Model Formulation Compositions
| Part A: Dye Cream | % (w/w) | Part B: Developer Cream | % (w/w) |
| This compound | 2.0 | Hydrogen Peroxide (30% solution) | 20.0 (yields 6% H₂O₂) |
| m-Aminophenol | 1.0 | Cetearyl Alcohol | 4.0 |
| Monoethanolamine (MEA) | q.s. to pH 10.0 | Ceteareth-20 | 2.0 |
| Cetearyl Alcohol | 10.0 | EDTA | 0.1 |
| Ceteareth-20 | 3.0 | Phosphoric Acid | q.s. to pH 3.0-3.5 |
| Propylene Glycol | 5.0 | Deionized Water | q.s. to 100 |
| Sodium Sulfite | 0.2 | ||
| EDTA | 0.1 | ||
| Deionized Water | q.s. to 100 |
Procedure for Dye Cream (Part A):
-
In a primary vessel, combine deionized water, propylene glycol, and EDTA. Begin heating to 75-80°C with moderate agitation.
-
In a separate vessel, melt the cetearyl alcohol and Ceteareth-20 at 75-80°C.
-
Add the melted wax phase (step 2) to the water phase (step 1) and homogenize to form a stable emulsion.
-
Begin cooling the emulsion. At approximately 40-45°C, add the this compound, m-Aminophenol, and sodium sulfite. Mix until fully dissolved.
-
Adjust the pH to 10.0 ± 0.1 using monoethanolamine.
-
Add remaining deionized water to reach 100% weight and mix until uniform.
Procedure for Developer Cream (Part B):
-
Follow steps 1-3 from the Dye Cream procedure to create the base emulsion.
-
Cool the emulsion to below 35°C.
-
Slowly add the hydrogen peroxide solution and EDTA.
-
Adjust the pH to 3.0-3.5 using phosphoric acid to ensure the stability of the peroxide.
-
Add remaining deionized water and mix until uniform.
Protocol Part B: Hair Dye Application and Analysis
-
Preparation: Weigh 10g of Dye Cream (Part A) and 10g of Developer Cream (Part B) and mix thoroughly in a non-metallic bowl.
-
Baseline Measurement: Measure the color of an untreated natural white hair tress using a colorimeter to obtain baseline Lab* values.
-
Application: Evenly apply the mixed dye to the hair tress, ensuring complete saturation.
-
Incubation: Allow the dye to process on the hair for 30 minutes at ambient temperature.
-
Rinsing: Thoroughly rinse the hair tress with lukewarm water until the water runs clear, followed by a light shampoo and conditioning.
-
Drying & Measurement: Allow the tress to dry completely. Measure the final Lab* values.
Protocol Part C: Wash Fastness Assessment
-
Subject the dyed hair tress to a standardized washing protocol (e.g., 10 cycles of washing with a standard shampoo, rinsing, and drying).
-
After the final cycle, measure the Lab* values again.
-
Calculate the total color change (ΔE) using the formula: ΔE = √[(L₂ - L₁)² + (a₂ - a₁)² + (b₂ - b₁)²] where subscripts 1 and 2 represent measurements before and after washing, respectively.
Figure 2: Experimental workflow for performance evaluation.
Data Interpretation
The collected colorimetric data allows for quantitative assessment of the dye's performance.
Table 2: Sample Data Recording Table
| Tress ID | Condition | L* Value | a* Value | b* Value | ΔE* (vs. Post-Dye) |
| Tress-01 | Untreated | 95.2 | 0.1 | 2.5 | N/A |
| Tress-01 | Post-Dye | 45.8 | 15.3 | 12.1 | 0.0 |
| Tress-01 | After 10 Washes | 46.5 | 14.8 | 11.5 | 1.01 |
-
Lab* Values: Quantify the exact shade produced. (L: lightness, a: red/green axis, b*: yellow/blue axis).
-
ΔE Value:* Represents the magnitude of color change after washing. A lower ΔE* value (< 2.0) indicates higher wash fastness and better color stability.
Safety and Toxicology Overview
As with all aromatic amines used in hair dyes, a thorough safety assessment of this compound is paramount.
-
Skin Sensitization: Aromatic amines are a known class of skin sensitizers.[10][11] p-Phenylenediamine (PPD) is a potent sensitizer, and related molecules often share this property.[3][10] All formulations should be subjected to rigorous safety testing, and a 48-hour patch test is standard practice before consumer use.
-
Regulatory Context: In the European Union, the safety of hair dye ingredients is evaluated by the Scientific Committee on Consumer Safety (SCCS). The SCCS issues opinions that establish maximum safe on-head concentrations for specific ingredients based on extensive toxicological data, including assessments for mutagenicity, carcinogenicity, and systemic toxicity.[12][13][14] While a specific SCCS opinion for this compound was not found in the initial search, the regulatory pathway for analogous compounds provides a clear framework for the required safety dossier. For example, related oxidative dyes have been approved with maximum on-head concentrations typically ranging from 1.5% to 2.0%.[12][13][14]
-
Analogous Compound Concerns: It is noteworthy that the methoxy- analog, 4-Methoxy-m-Phenylenediamine (2,4-diaminoanisole) and its sulfate salt, have been deemed unsafe for use in cosmetics by expert panels due to carcinogenicity findings.[15][16] This underscores the critical importance of conducting a full toxicological evaluation specific to the ethoxy- derivative before commercialization.
Conclusion
This compound is a viable primary intermediate for the formulation of permanent oxidative hair dyes. Its performance is dictated by its interaction with specific couplers in an optimized chemical environment. The protocols outlined in this guide provide a robust framework for formulating with this ingredient and quantitatively assessing its key performance attributes, such as color deposition and wash fastness. Any development program must be coupled with a comprehensive safety and toxicological assessment that aligns with global regulatory standards.
References
-
This compound, min 95%, 1 gram. 6
-
4-Methoxybenzene-1,3-diamine;sulfate | C7H10N2O5S-2 | CID 22731592 - PubChem. 17
-
4-ethoxybenzene-1,2-diamine AldrichCPR | Sigma-Aldrich. 8
-
1,2-Benzenediamine, 4-ethoxy-, sulfate (1:1) - Substance Details - SRS - EPA. 7
-
Types of Hair Dye and Their Mechanisms of Action - MDPI. 4
-
Hair Dye Products in Cosmetic Science. 2
-
Madison Reed Hair Dye Ingredients. 10
-
4-Ethoxybenzene-1,3-diammonium dichloride | 67801-06-3 - Benchchem. 1
-
1,3-Benzenediamine, 4-methoxy-, sulfate (1:1) | C7H12N2O5S - PubChem. 15
-
Hair Dye Ingredients and Potential Health Risks from Exposure to Hair Dyeing - PMC - NIH. 18
-
(PDF) THE CHEMISTRY MECHANISM OF HAIR DYES - ResearchGate. 5
-
Exploring 1,4-Diaminobenzene Sulfate: Properties and Applications. 9
-
Types of Hair Dye and Their Mechanisms of Action - ResearchGate. 19
-
OPINION ON Hydroxyethyl-p-phenylenediamine sulfate - European Commission. 20
-
1,3-Benzenediamine, 4-methoxy-, sulfate: Human health tier II assessment - Australian Industrial Chemicals Introduction Scheme (AICIS). 16
-
Comprehensive Review of Hair Dyes: Physicochemical Aspects, Classification, Toxicity, Detection, and Treatment Methods - PMC - PubMed Central. 11
-
Addendum to the scientific Opinion SCCS/1491/12 on the hair dye substance 2-methoxy-methyl-p-phenylenediamine and its sulfate sa - Public Health - European Commission. 13
-
Opinion of the Scientific Committee on Consumer Safety on 2,4-diaminophenoxyethanol dihydrochloride and sulfate (A42). 14
-
Amended Safety Assessment of 2,4-Diaminophenoxyethanol HCl and 2,4-Diaminophenoxyethanol Sulfate as Used in Cosmetics. 21
-
PPD & Toluene-2,5 Diamine Sulfate in Hair Dye - What's the Difference? – AvivaHealth.com. 3
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- 7. Substance Registry Services | US EPA [cdxapps.epa.gov]
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- 11. Comprehensive Review of Hair Dyes: Physicochemical Aspects, Classification, Toxicity, Detection, and Treatment Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ec.europa.eu [ec.europa.eu]
- 13. health.ec.europa.eu [health.ec.europa.eu]
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- 16. cdnservices.industrialchemicals.gov.au [cdnservices.industrialchemicals.gov.au]
- 17. CID 22731592 | C7H10N2O5S-2 | CID 22731592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. Hair Dye Ingredients and Potential Health Risks from Exposure to Hair Dyeing - PMC [pmc.ncbi.nlm.nih.gov]
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- 21. cir-safety.org [cir-safety.org]
Application Notes and Protocols: 4-Ethoxybenzene-1,3-diamine sulfate as a Novel Chromogenic Reagent in Colorimetric Assays
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 4-Ethoxybenzene-1,3-diamine sulfate as a novel chromogenic reagent in colorimetric assays. While direct literature on this specific reagent is emerging, its chemical structure, featuring a reactive aromatic diamine system, suggests significant potential for sensitive and reliable quantification of various analytes. This guide will focus on a proposed and scientifically grounded application: the determination of nitrite ions in aqueous solutions, drawing parallels with the well-established Griess reaction. We will delve into the underlying reaction mechanism, provide detailed experimental protocols, and offer insights into assay validation and troubleshooting.
Introduction: The Potential of this compound in Colorimetric Analysis
This compound is an aromatic amine salt. Its molecular structure is characterized by a benzene ring substituted with two amino groups (-NH2) and an ethoxy group (-OCH2CH3). The presence of the amino groups makes it a prime candidate for diazotization and coupling reactions, which are the cornerstone of many colorimetric assays. The electron-donating nature of the ethoxy group can potentially enhance the molar absorptivity of the resulting chromophore, leading to improved assay sensitivity.
While its methoxy analog, 4-Methoxybenzene-1,3-diamine sulfate, has seen some use, the ethoxy derivative remains a relatively unexplored reagent. This application note aims to bridge this gap by proposing a robust protocol for its use in a widely applicable assay: the quantification of nitrite.
Proposed Mechanism of Action: A Griess-Type Reaction
The proposed colorimetric assay is based on a two-step diazotization-coupling reaction, analogous to the Griess test.
-
Diazotization: In an acidic medium, nitrite ions (NO₂⁻) react with a primary aromatic amine (e.g., sulfanilamide) to form a diazonium salt. This reaction is highly specific to nitrite.
-
Coupling: The newly formed diazonium salt is then coupled with this compound. The amino groups on the 4-Ethoxybenzene-1,3-diamine ring act as powerful activating groups, facilitating the electrophilic substitution reaction with the diazonium salt to form a stable and intensely colored azo dye. The concentration of this azo dye, which is directly proportional to the initial nitrite concentration, can be quantified spectrophotometrically.
Visualizing the Reaction Pathway
Caption: Proposed two-step reaction mechanism for nitrite detection.
Experimental Protocol: Colorimetric Determination of Nitrite
This protocol provides a step-by-step methodology for the quantification of nitrite in aqueous samples.
Reagent Preparation
-
Diazotizing Reagent (Reagent A): Dissolve 1 g of sulfanilamide in 100 mL of 20% (v/v) hydrochloric acid. This solution is stable for up to one month when stored at 2-8°C in a dark bottle.
-
Coupling Reagent (Reagent B): Dissolve 0.1 g of this compound in 100 mL of deionized water. This solution should be prepared fresh daily and protected from light.
-
Nitrite Stock Standard (1000 ppm): Dissolve 0.150 g of sodium nitrite (NaNO₂) in 100 mL of deionized water.
-
Working Nitrite Standards: Prepare a series of dilutions from the stock standard in deionized water to create a calibration curve (e.g., 0.1, 0.5, 1, 2, 5, and 10 ppm).
Assay Procedure
-
Sample Preparation: Centrifuge or filter samples to remove any particulate matter.
-
Reaction Setup:
-
Pipette 1.0 mL of each standard or sample into a clean test tube.
-
Add 0.1 mL of Reagent A (Diazotizing Reagent) to each tube.
-
Mix well and incubate for 5 minutes at room temperature to allow for the completion of the diazotization reaction.
-
Add 0.1 mL of Reagent B (Coupling Reagent) to each tube.
-
Mix thoroughly and incubate for 10 minutes at room temperature in the dark for color development.
-
-
Spectrophotometric Measurement:
-
Measure the absorbance of the resulting solution at the wavelength of maximum absorbance (λmax). The λmax should be determined by scanning the spectrum of a mid-range standard (e.g., 2 ppm) from 400 to 700 nm. It is anticipated to be in the range of 520-560 nm.
-
Use deionized water treated with the reagents as a blank.
-
-
Quantification:
-
Construct a calibration curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of nitrite in the samples by interpolating their absorbance values on the calibration curve.
-
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the colorimetric assay.
Expected Analytical Performance
The following table summarizes the anticipated analytical performance characteristics of this assay. These values are hypothetical and should be determined experimentally during assay validation.
| Parameter | Expected Value | Notes |
| Linear Range | 0.1 - 10 ppm | The range over which the assay is accurate, precise, and linear. |
| Limit of Detection (LOD) | ~0.05 ppm | The lowest concentration of analyte that can be reliably detected. |
| Limit of Quantification (LOQ) | ~0.1 ppm | The lowest concentration of analyte that can be quantitatively measured with acceptable precision and accuracy. |
| Precision (%RSD) | < 5% | The relative standard deviation of replicate measurements. |
| Wavelength of Max. Abs. (λmax) | 520 - 560 nm | To be determined experimentally. |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Background/Blank Reading | - Contaminated reagents or glassware.- Coupling reagent has degraded. | - Use high-purity water and acid-washed glassware.- Prepare fresh coupling reagent daily. |
| Low Sensitivity/Weak Color | - Incorrect pH for the reaction.- Insufficient incubation time.- Degraded reagents. | - Ensure the acidic conditions are maintained by the diazotizing reagent.- Optimize incubation times.- Prepare fresh reagents. |
| Poor Reproducibility | - Inaccurate pipetting.- Temperature fluctuations during incubation.- Inconsistent timing of reagent addition. | - Calibrate pipettes regularly.- Ensure a stable room temperature.- Use a multichannel pipette for simultaneous reagent addition. |
| Precipitate Formation | - Reagent concentrations are too high.- Incompatibility with the sample matrix. | - Dilute the sample.- Perform a sample matrix spike-recovery experiment to assess interference. |
References
Application Notes and Protocols for the Experimental Use of 4-Ethoxybenzene-1,3-diamine sulfate
Abstract: This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the experimental setup and core reactions involving 4-Ethoxybenzene-1,3-diamine sulfate. As a functionalized aromatic diamine, this compound is a versatile intermediate primarily used in the synthesis of azo dyes and in oxidative coupling reactions. These application notes move beyond simple procedural lists to explain the causality behind experimental choices, ensuring robust and reproducible outcomes. Protocols for key synthetic transformations, including diazotization-azo coupling and oxidative coupling, are presented alongside modern analytical methods for reaction monitoring and product characterization.
Compound Profile and Safe Handling
This compound (CAS: 68015-98-5) is the sulfate salt of 4-ethoxy-m-phenylenediamine.[1][2] The salt form generally confers greater stability and aqueous solubility compared to the free base, which is susceptible to air oxidation. Its primary reactivity stems from the two primary aromatic amine groups, making it a valuable precursor in various chemical syntheses. Aromatic diamines are a class of compounds that serve as crucial monomers for high-performance polymers and are foundational in the dye industry.[3]
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 68015-98-5 | [1] |
| Molecular Formula | C₈H₁₂N₂O · H₂SO₄ | [1][4] |
| Molecular Weight | 250.28 g/mol | [1][4] |
| Appearance | Solid, typically off-white to violet powder | [5] |
| Synonyms | 4-Ethoxy-m-phenylenediamine sulfate, 2,4-Diaminoethoxybenzene sulfate | [2][6] |
Safety Profile and Handling
Aromatic amines and their derivatives require careful handling due to potential toxicity and sensitization.[7][8] Always consult the latest Safety Data Sheet (SDS) before use.[9][10][11][12]
| Hazard Category | Precautionary Measures | Rationale |
| Toxicity | Harmful if swallowed, inhaled, or in contact with skin.[10] | Aromatic amines can be absorbed systemically and may have carcinogenic or mutagenic properties.[7][8] |
| Skin/Eye Irritation | Causes skin and serious eye irritation/damage.[10] | The amine functional groups can be corrosive to tissues upon direct contact. |
| Sensitization | May cause an allergic skin reaction.[13] | Repeated exposure can lead to dermal sensitization, a common issue with phenylenediamines used in dyes.[13] |
| Stability | Air and light sensitive. | The free amine is prone to oxidation, which can lead to discoloration and impurity formation. Handling under an inert atmosphere (e.g., Nitrogen or Argon) is recommended for long-term storage and sensitive reactions.[9] |
| Personal Protective Equipment (PPE) | Wear protective gloves (e.g., nitrile), chemical safety goggles, and a lab coat. Use in a well-ventilated fume hood.[9][12] | A multi-layered approach to PPE is essential to prevent exposure through all potential routes (dermal, ocular, inhalation). |
Core Reaction Protocols
The utility of this compound is primarily demonstrated through two key reaction classes: diazotization for azo dye synthesis and oxidative coupling for the formation of colored oligomers.
Protocol 1: Diazotization and Azo Coupling for Dye Synthesis
This reaction is a cornerstone of synthetic dye chemistry, converting a primary aromatic amine into a diazonium salt, which then acts as an electrophile in a coupling reaction with an electron-rich nucleophile.[14][15][16]
Causality: The diazotization process requires the in-situ formation of nitrous acid (HNO₂) from sodium nitrite and a strong acid.[14] This reaction is highly temperature-sensitive; diazonium salts are unstable and can decompose violently or undergo unwanted side reactions at temperatures above 5-10 °C. Therefore, maintaining a temperature of 0-5 °C is critical for safety and yield. The subsequent coupling reaction is an electrophilic aromatic substitution, where the electron-rich coupling partner (e.g., a phenol or aniline derivative) is attacked by the diazonium cation.
Caption: Workflow for Diazotization and Azo Coupling.
Step-by-Step Methodology:
-
Amine Solution Preparation: In a beaker, dissolve 1.0 g (4.0 mmol) of this compound in 20 mL of 2 M hydrochloric acid. Cool the solution to 0-5 °C in an ice-water bath with continuous stirring.
-
Diazotization: In a separate flask, dissolve 0.30 g (4.4 mmol, 1.1 equivalents) of sodium nitrite in 5 mL of cold deionized water. Add this sodium nitrite solution dropwise to the cold amine solution over 10-15 minutes, ensuring the temperature does not rise above 5 °C. A slight excess of nitrous acid can be confirmed with starch-iodide paper (turns blue).
-
Coupling Agent Preparation: In a separate beaker, dissolve an equimolar amount (4.0 mmol) of the desired coupling component (e.g., 0.58 g of 2-naphthol) in 15 mL of 1 M sodium hydroxide solution. Cool this solution to 5-10 °C.
-
Azo Coupling Reaction: Slowly add the freshly prepared, cold diazonium salt solution to the cold coupling agent solution with vigorous stirring. A brightly colored azo dye should precipitate immediately.[15]
-
Reaction Completion and Isolation: Continue stirring the reaction mixture in the ice bath for an additional 30 minutes to ensure the reaction is complete. Collect the solid product by vacuum filtration, wash with cold water until the filtrate is neutral, and dry the product in a desiccator.
Protocol 2: Oxidative Coupling Reactions
Aromatic diamines can be chemically oxidized to form colored dimers and polymers.[17] This principle is widely applied in the formulation of permanent hair dyes, where an oxidizing agent (like hydrogen peroxide) initiates the coupling of precursor molecules inside the hair shaft.[13] This protocol provides a general laboratory method using a common oxidant.
Causality: The oxidant facilitates the removal of electrons from the aromatic amine, generating reactive radical cations or quinonediimines. These intermediates can then attack another neutral amine molecule, leading to C-N or C-C bond formation and the creation of larger, conjugated systems that absorb visible light. The reaction medium (e.g., pH) is critical as it affects the oxidation potential of the amine and the stability of the intermediates.
Caption: General Workflow for Oxidative Coupling.
Step-by-Step Methodology:
-
Diamine Solution: Dissolve 0.5 g (2.0 mmol) of this compound in 25 mL of 1 M sulfuric acid in a flask.
-
Oxidant Preparation: Prepare a solution of the oxidizing agent. For example, dissolve 0.2 g (0.68 mmol) of potassium dichromate in 10 mL of water.[18]
-
Reaction: Slowly add the oxidant solution to the stirring diamine solution at room temperature. A color change should be observed as the reaction proceeds.
-
Monitoring and Work-up: Monitor the reaction by Thin Layer Chromatography (TLC). After the starting material is consumed (typically 1-2 hours), neutralize the reaction mixture carefully with a saturated solution of sodium bicarbonate.
-
Isolation: The product may precipitate upon neutralization or can be extracted with an appropriate organic solvent (e.g., ethyl acetate). The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product, which can be purified by column chromatography.
Analytical Characterization and Quality Control
Proper analytical techniques are essential to confirm the identity and purity of the synthesized products. A multi-technique approach provides a self-validating system for product characterization.
Overview of Analytical Methods
| Technique | Purpose | Key Information Provided |
| HPLC | Purity assessment and quantification | Retention time, peak area (purity %), detection of impurities.[19][20][21] |
| LC-MS | Molecular weight confirmation | Mass-to-charge ratio (m/z) of the parent ion, confirming product identity.[22] |
| UV-Vis Spectroscopy | Colorimetric analysis and quantification | Wavelength of maximum absorbance (λmax), useful for colored compounds like dyes. |
| NMR Spectroscopy | Structural elucidation | ¹H and ¹³C NMR provide detailed information on the chemical structure and connectivity of atoms. |
| FTIR Spectroscopy | Functional group analysis | Identification of key functional groups (e.g., N-H, C=N, aromatic C-H). |
Protocol 3: HPLC Method for Purity Assessment
This protocol provides a general-purpose High-Performance Liquid Chromatography (HPLC) method suitable for analyzing aromatic amines and their reaction products.[22][23][24]
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | UPLC/HPLC with UV-Vis or PDA Detector |
| Column | C18 Reverse-Phase (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes, hold for 5 min, return to 10% B over 1 min, hold for 4 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (or λmax of the product) |
| Injection Volume | 5-10 µL |
Methodology:
-
Sample Preparation: Accurately weigh and dissolve a small amount of the sample (approx. 1 mg) in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a stock solution. Dilute as necessary to fall within the linear range of the detector.
-
Filtration: Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.
-
Analysis: Inject the sample onto the equilibrated HPLC system and record the chromatogram.
-
Purity Calculation: Determine the purity by calculating the relative peak area of the main product peak as a percentage of the total area of all peaks.
Caption: Post-synthesis Analytical Workflow.
Conclusion
This compound is a valuable and reactive building block for synthetic chemistry. Successful experimentation hinges on a thorough understanding of its chemical properties, adherence to strict safety protocols, and precise control over reaction conditions, particularly temperature. The protocols detailed herein for diazotization-azo coupling and oxidative coupling provide a robust framework for its application. By integrating these synthetic procedures with rigorous analytical characterization, researchers can ensure the reliable and reproducible synthesis of novel dyes and other functional materials.
References
-
Zhang, Q., et al. (2013). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. PubMed. Available at: [Link]
-
Grosjean, M., et al. (2001). Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns. PubMed. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Diazotisation. Organic Chemistry Portal. Available at: [Link]
-
Ovid. (n.d.). SEPARATION AND DETERMINATION OF TRACE LEVELS OF AROMATIC AMINES BY HPLC. Ovid. Available at: [Link]
-
He, C., et al. (2020). Site-Selective Oxidative Coupling Reaction of Diamines toward Aminoazo Compounds. ACS Omega. Available at: [Link]
-
Pharmaguideline. (n.d.). Basic Principles, Methods and Application of Diazotization Titration. Pharmaguideline. Available at: [Link]
-
Al-Iraqi, M. A., & Al-Shemary, R. K. (2014). Synthesis and characterization of some new aromatic diamine monomers from oxidative coupling of anilines and substituted aniline with 4-amino-N,N-dimethyl aniline. Arabian Journal of Chemistry. Available at: [Link]
-
Waters Corporation. (2013). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Waters Corporation. Available at: [Link]
- Google Patents. (n.d.). US4874847A - Process for the diazotisation of primary aromatic amines which are sparingly soluble in water. Google Patents.
-
CP Lab Chemicals. (n.d.). 4-Ethoxybenzene-1, 3-diamine sulfate, min 95%, 1 gram. CP Lab Chemicals. Available at: [Link]
-
ResearchGate. (n.d.). Oxidative coupling of aromatic amides with malonates. ResearchGate. Available at: [Link]
-
PubChem. (n.d.). 4-Methoxybenzene-1,3-diamine;sulfate. PubChem. Available at: [Link]
-
Greenbook.net. (2015). Safety Data Sheet. Greenbook.net. Available at: [Link]
-
Kimkes, P. (1995). Oxidative coupling polymerization of primary aromatic diamines. University of Groningen Research Database. Available at: [Link]
-
PubChem. (n.d.). 1,3-Benzenediamine, 4-methoxy-, sulfate (1:1). PubChem. Available at: [Link]
-
Kozlowski, M. C., et al. (2012). Catalytic Oxidative Coupling of Phenols and Related Compounds. PMC - NIH. Available at: [Link]
-
University of California, Irvine. (n.d.). The Synthesis of Azo Dyes. UCI Chemistry. Available at: [Link]
-
U.S. Environmental Protection Agency. (n.d.). 1,2-Benzenediamine, 4-ethoxy-, sulfate (1:1) - Substance Details. EPA. Available at: [Link]
-
Patel, M. D., et al. (2023). STUDIES ON SYNTHESIS OF REACTIVE DYES AND THEIR APPLICATIONS ON FABRICS. International Journal of All Research Education and Scientific Methods. Available at: [Link]
-
Ahmed, A. A. (2021). Synthesis and Characteristics of Some Organic Dyes. Prime Scholars. Available at: [Link]
-
Chemsrc. (n.d.). 4-Ethoxy-m-phenylenediamine sulfate. Chemsrc. Available at: [Link]
-
Stevens, B. (2020). The Truth Behind This Chemical In Your Hair Dye Will Shock You. Medium. Available at: [Link]
-
Patel, L. A., & Patel, K. C. (n.d.). Synthesis, characterization and application of reactive dyes based on 4,4'-diamino diphenyl sulphonamide on various fibres. International Journal of Current Research. Available at: [Link]
-
Guerra-Acevedo, G., et al. (2023). Comprehensive Review of Hair Dyes: Physicochemical Aspects, Classification, Toxicity, Detection, and Treatment Methods. PMC - PubMed Central. Available at: [Link]
-
ResearchGate. (2020). Drop the Toxins! Bioinspired Hair Dye Offers a Safer Alternative. ResearchGate. Available at: [Link]
-
MADE SAFE. (2025). Product Profile: Hair Dye. MADE SAFE. Available at: [Link]
-
ResearchGate. (n.d.). Reaction of 4‐methoxybenzene‐1,2‐diamine with ethylene glycol. ResearchGate. Available at: [Link]
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. 4-Ethoxy-m-phenylenediamine sulfate | CAS#:6219-69-8 | Chemsrc [chemsrc.com]
- 3. This compound | 68015-98-5 | Benchchem [benchchem.com]
- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 5. 1,3-Benzenediamine, 4-methoxy-, sulfate (1:1) | C7H12N2O5S | CID 38221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Ethoxybenzene-1,3-diammonium dichloride | 67801-06-3 | Benchchem [benchchem.com]
- 7. Comprehensive Review of Hair Dyes: Physicochemical Aspects, Classification, Toxicity, Detection, and Treatment Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. madesafe.org [madesafe.org]
- 9. fishersci.com [fishersci.com]
- 10. assets.greenbook.net [assets.greenbook.net]
- 11. fishersci.com [fishersci.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. barbarastevns.medium.com [barbarastevns.medium.com]
- 14. Diazotisation [organic-chemistry.org]
- 15. benchchem.com [benchchem.com]
- 16. Basic Principles, Methods and Application of Diazotization Titration | Pharmaguideline [pharmaguideline.com]
- 17. pure.rug.nl [pure.rug.nl]
- 18. Synthesis and characterization of some new aromatic diamine monomers from oxidative coupling of anilines and substituted aniline with 4-amino-<i>N</i>,<i>N</i>-dimethyl aniline - Arabian Journal of Chemistry [arabjchem.org]
- 19. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. ovid.com [ovid.com]
- 22. lcms.cz [lcms.cz]
- 23. documents.thermofisher.com [documents.thermofisher.com]
- 24. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Ethoxybenzene-1,3-diamine Sulfate
Welcome to the technical support center for the synthesis and purification of 4-Ethoxybenzene-1,3-diamine sulfate (CAS No. 68015-98-5). This guide is designed for researchers, chemists, and process development professionals to address common challenges and improve the yield and purity of this valuable intermediate. We will move beyond simple procedural lists to explore the underlying chemical principles, enabling you to troubleshoot effectively and optimize your synthetic strategy.
Overview of the Primary Synthetic Pathway
The most prevalent and reliable industrial synthesis of this compound does not typically involve direct ethoxylation of m-phenylenediamine due to potential N-alkylation side reactions.[1] Instead, a more controlled, multi-step approach is favored, commencing with the dinitration of ethoxybenzene, followed by the reduction of the nitro groups, and concluding with salt formation.
Caption: General synthetic route for this compound.
Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis.
Q1: My final product is a dark brown or purple solid, not the expected off-white powder. What causes this discoloration and how can I prevent it?
A1: This is the most frequent issue and is almost always due to the air oxidation of the free diamine intermediate . Aromatic diamines, especially those with electron-donating groups like the ethoxy substituent, are highly susceptible to oxidation, which forms intensely colored quinone-imine type impurities.
Causality & Prevention:
-
Atmospheric Oxygen: The primary culprit is atmospheric oxygen, which readily reacts with the electron-rich aromatic diamine.
-
Trace Metals: Trace metal contaminants can catalyze this oxidation.
-
Light: Exposure to light can also promote oxidative degradation.
Recommended Solutions:
-
Inert Atmosphere: After the reduction step is complete, handle the free diamine (4-Ethoxybenzene-1,3-diamine) under an inert atmosphere (Nitrogen or Argon) whenever possible. This includes filtration, solvent removal, and the salt formation step.
-
Degassed Solvents: Use solvents that have been degassed by sparging with nitrogen or by a freeze-pump-thaw cycle to minimize dissolved oxygen.
-
Prompt Salt Formation: Do not isolate and store the free diamine for extended periods. The best practice is to proceed immediately to the sulfation step. The resulting sulfate salt is significantly more stable and less prone to oxidation due to the protonation of the highly reactive amino groups.[1][2]
-
Storage: Store the final sulfate salt in a tightly sealed, amber glass bottle in a cool, dark, and dry place.
Q2: The yield of my reduction step is consistently low. How can I optimize the conversion of 4-ethoxy-1,3-dinitrobenzene to the diamine?
A2: Low yield in the reduction of the dinitro intermediate is a critical bottleneck. The choice of reduction method and careful control of reaction parameters are paramount. The two most common industrial methods are catalytic hydrogenation and metal-acid reduction.
Method Selection & Optimization:
| Feature | Catalytic Hydrogenation (e.g., H₂/Pd-C) | Metal-Acid Reduction (e.g., Fe/HCl) |
| Pros | High yield & purity; Cleaner reaction (byproducts are water/gases); Easier workup. | Cost-effective reagents; No specialized pressure equipment needed; Robust for various functional groups. |
| Cons | Requires specialized high-pressure reactor; Catalyst can be expensive and pyrophoric; Potential for catalyst poisoning. | Generates large amounts of metallic sludge waste; Workup can be cumbersome; Can be highly exothermic. |
| Optimization Tips | Catalyst Loading: Typically 5-10 mol% of Pd on carbon. Ensure the catalyst is fresh and active. Solvent: Ethanol, methanol, or ethyl acetate are common. Ensure the dinitro starting material is fully dissolved. Pressure & Temp: H₂ pressure of 50-100 psi at room temperature to 50°C is a good starting point. Monitor hydrogen uptake to track reaction progress. | Metal Activation: Pre-washing the iron powder with dilute HCl can improve reactivity. Exotherm Control: Add the acid portionwise to the dinitro/metal slurry to control the vigorous exothermic reaction.[3] Stoichiometry: A significant excess of the metal (e.g., 3-5 equivalents) is often required. |
Self-Validating Check: Monitor the reaction progress using Thin Layer Chromatography (TLC). A properly progressing reaction will show the disappearance of the starting dinitro spot and the appearance of the diamine product spot (which may streak). The absence of intermediate spots (e.g., 4-ethoxy-3-nitroaniline) indicates a complete reduction of both nitro groups.
Q3: What is the most effective method for purifying the final this compound salt?
A3: Recrystallization is the definitive method for purifying the final salt. The goal is to select a solvent system in which the sulfate salt has high solubility at elevated temperatures but low solubility at room or sub-ambient temperatures.
Protocol & Rationale:
-
Solvent System: A mixture of water and a water-miscible organic solvent like ethanol or isopropanol is often effective. The water helps dissolve the ionic sulfate salt, while the alcohol reduces the overall polarity, prompting crystallization upon cooling.
-
Procedure:
-
Dissolve the crude sulfate salt in a minimum amount of boiling deionized water.
-
If colored impurities persist, you can add a small amount of activated carbon and hot filter the solution (use caution).
-
Slowly add ethanol or isopropanol to the hot solution until it becomes slightly turbid (cloudy).
-
Add a few drops of hot water to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry thoroughly.
-
This process effectively removes residual starting materials, partially reduced intermediates, and the colored oxidation byproducts, which tend to remain in the mother liquor.
Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Recommended Corrective Actions |
| Dark, Tarry Product | Oxidation of the free diamine intermediate. | Handle the free diamine under an inert atmosphere; use degassed solvents; proceed immediately to salt formation after reduction. |
| Low Final Yield | 1. Incomplete reduction of the dinitro intermediate.2. Product loss during workup/isolation.3. Inefficient precipitation of the sulfate salt. | 1. Monitor reduction by TLC until starting material is consumed. Increase catalyst loading, H₂ pressure, or reaction time.2. Ensure pH is strongly acidic (~1-2) during salt formation to fully precipitate the product.3. Cool the solution in an ice bath for at least 1 hour before filtering the sulfate salt. |
| Product Fails Purity Spec (e.g., by HPLC) | 1. Residual starting material or intermediates.2. Presence of oxidation byproducts. | 1. Ensure the reduction reaction goes to completion.2. Perform a careful recrystallization as described in Q3. |
| Reduction Reaction Stalls | 1. (Catalytic) Catalyst poisoning or deactivation.2. (Metal/Acid) Insufficient acid or passivated metal surface. | 1. Filter the reaction mixture and add fresh catalyst. Ensure starting material is free of sulfur or other known catalyst poisons.2. Add additional acid portionwise. Consider pre-activating the metal powder. |
Key Experimental Protocols
Protocol 1: Catalytic Hydrogenation of 4-Ethoxy-1,3-dinitrobenzene
This protocol is a representative example and should be adapted and optimized for specific laboratory conditions and scales.
-
Reactor Setup: To a suitable high-pressure hydrogenation vessel, add 4-ethoxy-1,3-dinitrobenzene (1.0 eq) and 10% Palladium on Carbon (5-10% w/w).
-
Solvent Addition: Add a suitable solvent (e.g., Ethanol, 10-20 mL per gram of substrate).
-
Inerting: Seal the vessel and purge the headspace thoroughly with nitrogen gas (3 cycles).
-
Hydrogenation: Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 60 psi). Stir the mixture vigorously at room temperature. The reaction is exothermic and may require cooling to maintain 25-35°C.
-
Monitoring: Monitor the reaction by observing hydrogen uptake. The reaction is complete when uptake ceases. Confirm completion by TLC analysis of a reaction aliquot.
-
Workup: Carefully depressurize and vent the reactor, followed by a nitrogen purge. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with fresh solvent.
-
Salt Formation: Transfer the filtrate containing the 4-Ethoxybenzene-1,3-diamine to a new flask. Cool the solution in an ice bath and slowly add concentrated sulfuric acid (H₂SO₄, ~0.5 eq) dropwise with stirring. The product will precipitate as a solid.
-
Isolation: Stir the resulting slurry in the ice bath for 1 hour, then collect the solid by vacuum filtration. Wash the filter cake with cold ethanol and dry under vacuum to yield the final product.
Caption: A decision workflow for troubleshooting common synthesis issues.
References
- Benchchem. (n.d.). This compound | 68015-98-5.
- Google Patents. (n.d.). EP0166155B1 - 2-alkylsulphonyl-1,4-diaminobenzenes, process for their preparation and oxidative hair-dyeing compositions containing these compounds.
-
LookChem. (n.d.). 4-ETHOXY-m-PHENYLENEDIAMINE SULFATE (Cas 6219-69-8). Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2,4-diaminotoluene. Retrieved from [Link]
Sources
Technical Support Center: Purification of Crude 4-Ethoxybenzene-1,3-diamine Sulfate
Welcome to the technical support center for the purification of crude 4-Ethoxybenzene-1,3-diamine sulfate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to address challenges encountered during the purification of this compound. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific principles to empower you to make informed decisions in your laboratory work.
I. Understanding the Compound and Potential Impurities
This compound is an aromatic amine salt. Aromatic amines are susceptible to oxidation, which can lead to colored impurities. The purity of the final compound is critical, especially in drug development, as impurities can affect biological activity and safety profiles.
The synthesis of related aromatic diamines often involves the reduction of dinitroaromatic precursors.[1][2][3] This synthetic route can introduce several classes of impurities:
-
Unreacted Starting Materials: Residual 1,3-dinitro-4-ethoxybenzene.
-
Intermediates from Incomplete Reduction: Such as nitro-amino compounds.
-
Side-Products: Isomeric byproducts or products from undesired side reactions.
-
Reagents and Catalysts: Residual iron or other reducing agents, and acids or bases used during the synthesis.[2]
-
Degradation Products: Aromatic amines can oxidize, especially when exposed to air and light, forming highly colored polymeric materials.[4]
A typical commercial grade for a similar compound, 2,4-diaminoanisole sulfate, is around 80% purity, highlighting the potential for significant levels of impurities.[1]
II. Frequently Asked Questions (FAQs)
Q1: What is the recommended primary purification technique for crude this compound?
A1: Recrystallization is the most effective and scalable primary purification technique for this compound.[5] Being a salt, it is likely a crystalline solid with solubility that is sensitive to temperature and solvent polarity. A well-executed recrystallization can efficiently remove both more soluble and less soluble impurities.
Q2: How do I choose a suitable solvent for recrystallization?
A2: The ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at an elevated temperature. For amine salts, polar protic solvents are a good starting point.
| Solvent System | Rationale | Potential Issues |
| Water | The sulfate salt is likely to have good solubility in hot water and lower solubility in cold water. Water is also effective at leaving behind non-polar organic impurities. | High solubility even when cold may lead to poor recovery. |
| Aqueous Ethanol | Adding ethanol to water reduces the polarity of the solvent system. This can decrease the solubility of the salt at lower temperatures, improving recovery. | The optimal water-to-ethanol ratio needs to be determined empirically. |
| Acetic Acid | For amines that are difficult to recrystallize, organic acids can be effective solvents.[4] | Potential for the formation of solvates. |
Q3: My purified product is still colored. What causes this and how can I fix it?
A3: A persistent color, typically pink, violet, or brown, is often due to trace amounts of oxidized impurities.[1][6] These are often highly conjugated and can be intensely colored even at low concentrations. To address this:
-
Charcoal Treatment: During recrystallization, after dissolving the crude product in the hot solvent, add a small amount of activated charcoal (typically 1-2% by weight). The charcoal will adsorb the colored impurities. Hot filter the solution to remove the charcoal before allowing it to cool.
-
Use of a Reducing Agent: Adding a small amount of a reducing agent like sodium dithionite or sodium bisulfite to the recrystallization solvent can help to reduce colored, oxidized impurities back to their colorless forms.
Q4: How can I assess the purity of my final product?
A4: Thin-Layer Chromatography (TLC) is a quick and effective method to assess purity.[7] Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes, potentially with a small amount of a polar solvent like methanol) to develop the TLC plate. A pure compound should ideally show a single spot. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method.
III. Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of this compound.
Issue 1: Oiling Out During Recrystallization
Observation: Instead of forming crystals upon cooling, the product separates as an oil.
Cause: This typically happens when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is supersaturated to a degree that favors nucleation of a liquid phase over a solid phase.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for oiling out during recrystallization.
Issue 2: Poor Recovery of Purified Product
Observation: The yield of crystalline product after recrystallization is very low.
Cause: The compound may be too soluble in the chosen solvent even at low temperatures, or too much solvent was used.
Troubleshooting Steps:
-
Reduce Solvent Volume: Ensure you are using the minimum amount of hot solvent required to fully dissolve the crude product.
-
Cool to a Lower Temperature: Cool the solution in an ice bath or refrigerator to maximize precipitation, but be mindful that this may also cause impurities to precipitate if their concentration is high.
-
Change the Solvent System:
-
If using water, try a mixture of water and a miscible organic solvent in which the compound is less soluble, such as ethanol or isopropanol.[8]
-
This is known as a two-solvent recrystallization. Dissolve the crude product in a minimal amount of a "good" solvent (one in which it is highly soluble) and then slowly add a "poor" solvent (one in which it is sparingly soluble) until the solution becomes turbid. Reheat to clarify and then allow to cool slowly.[9]
-
-
Recover from Mother Liquor: Concentrate the mother liquor (the solution left after filtering the crystals) and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.
Issue 3: Product Purity Does Not Improve After Recrystallization
Observation: TLC analysis shows that the purity of the product has not significantly increased.
Cause: The impurities may have very similar solubility properties to the desired product in the chosen solvent system.
Alternative Purification Technique: Column Chromatography
If recrystallization is ineffective, column chromatography can be employed for more challenging separations.[7]
Stationary Phase: Silica gel is a common choice. Given the polar nature of the amine salt, it may adhere strongly to silica. An alternative is to use a more inert stationary phase like alumina, or to perform chromatography on the free base and then reform the salt.
Mobile Phase (Eluent): A solvent system that provides good separation on a TLC plate should be used. A gradient elution, starting with a less polar solvent and gradually increasing the polarity, is often effective. For example, one could start with 100% ethyl acetate and gradually introduce methanol.
Workflow for Switching to Column Chromatography:
Caption: Workflow for purification using column chromatography.
IV. Experimental Protocols
Protocol 1: Recrystallization from Aqueous Ethanol
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of deionized water and heat the mixture on a hot plate with stirring until the solid dissolves.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and keep the solution hot for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal and any insoluble impurities.
-
Crystallization: To the hot filtrate, add ethanol dropwise until the solution becomes slightly cloudy. Reheat gently until the solution is clear again.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining mother liquor.
-
Drying: Dry the crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.
V. References
-
Solubility of Things. (n.d.). Disperse Orange 37. Retrieved from
-
PubChem. (n.d.). 1,3-Benzenediamine, 4-methoxy-, sulfate (1:1). Retrieved from
-
Google Patents. (n.d.). EP0166155B1 - 2-alkylsulphonyl-1,4-diaminobenzenes, process for their preparation and oxidative hair-dyeing compositions containing these compounds. Retrieved from
-
Wikipedia. (2023). Recrystallization (chemistry). Retrieved from
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from
-
Sigma-Aldrich. (n.d.). 4-METHOXYBENZENE-1,3-DIAMINE SULFATE. Retrieved from
-
Biosynth. (n.d.). 4-Methoxybenzene-1,3-diamine sulfate. Retrieved from
-
Reddit. (2019). Recrystallization with two solvents. Retrieved from
-
Chemsrc. (n.d.). 4-Ethoxy-m-phenylenediamine sulfate. Retrieved from
-
Sigma-Aldrich. (n.d.). 4-ethoxybenzene-1,2-diamine. Retrieved from
-
ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from
-
YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Retrieved from
-
Benchchem. (n.d.). 4-Ethoxybenzene-1,3-diammonium dichloride. Retrieved from
-
PubChem. (n.d.). 4-Methoxybenzene-1,3-diamine;sulfate. Retrieved from
-
Sigma-Aldrich. (n.d.). 4-methoxybenzene-1,3-diamine; sulfuric acid. Retrieved from
-
BenchChem. (n.d.). Purification techniques for crude 2-Fluoro-5-nitrobenzene-1,4-diamine products. Retrieved from
-
EPA NEPS. (1977). Industrial Process Profiles for Environmental Use: Chapter 7 - Organic Dyes and Pigments Industry. Retrieved from
-
Organic Syntheses. (n.d.). 2,4-diaminotoluene. Retrieved from
-
Organic Syntheses. (n.d.). 1,2-diamino-4-nitrobenzene. Retrieved from
-
Google Patents. (n.d.). CN106349081A - Synthesis method of 3,4-diaminotoluene. Retrieved from
-
Google Patents. (n.d.). CN101450904B - A kind of synthetic method of 2,5-diaminotoluene and sulfate thereof. Retrieved from
-
Google Patents. (n.d.). CN104086442A - Preparation method of 2,5-diaminotoluene sulfate. Retrieved from
-
SiliCycle. (n.d.). GUIDE FOR CHEMICAL SYNTHESIS & PURIFICATION. Retrieved from
-
RTI International. (1987). Purification Procedures for Synthetic Dyes. Retrieved from
Sources
- 1. 1,3-Benzenediamine, 4-methoxy-, sulfate (1:1) | C7H12N2O5S | CID 38221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. CN106349081A - Synthesis method of 3,4-diaminotoluene - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 6. 4-METHOXYBENZENE-1,3-DIAMINE SULFATE | 39156-41-7 [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. reddit.com [reddit.com]
Technical Support Center: Stability and Degradation of 4-Ethoxybenzene-1,3-diamine Sulfate Solutions
Welcome to the technical support guide for 4-Ethoxybenzene-1,3-diamine sulfate. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the handling, stability, and degradation of solutions containing this compound. As a substituted aromatic amine, its behavior in solution is critical for experimental reproducibility and success. This guide moves beyond simple protocols to explain the underlying chemical principles, helping you anticipate and troubleshoot potential issues.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the use of this compound solutions.
Q1: What is this compound and what are its key properties?
A: this compound (CAS No: 68015-98-5) is the sulfate salt of an aromatic diamine.[1] Aromatic diamines are foundational building blocks in organic synthesis, particularly for creating high-performance polymers and bioactive heterocyclic molecules.[2] The presence of two amine groups and an activating ethoxy group on the benzene ring makes it highly reactive but also susceptible to oxidation. The sulfate salt form generally enhances stability and water solubility compared to the free base.
Q2: What are the recommended solvents for preparing solutions?
A: The choice of solvent is critical. While the sulfate salt structure improves solubility in polar solvents, stability must be the primary consideration.
-
Aqueous Buffers: Suitable for many applications, but pH control is essential. Aromatic amines generally exhibit greater stability in neutral to slightly acidic aqueous solutions compared to alkaline conditions, although strongly acidic media can also present stability issues for some.[3]
-
Organic Solvents: High-purity, anhydrous solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are often preferred for creating concentrated stock solutions. These non-aqueous environments can minimize oxidative and hydrolytic degradation.
-
Alcohols (Methanol, Ethanol): Can be used, but ensure they are peroxide-free, as peroxides will accelerate the oxidation of the amine groups.
Q3: My solution of this compound is changing color (e.g., turning yellow, pink, or brown). What is happening?
A: This is the most common indicator of degradation. Aromatic amines are highly susceptible to oxidation, and the observed color change is due to the formation of conjugated, colored byproducts. The likely mechanism involves the oxidation of the amine groups to form radical intermediates, which can then dimerize or polymerize.[4] Common degradation products for related compounds like p-phenetidine include colored quinone-imines and azo compounds (e.g., 4,4'-diethoxyazobenzene).[4][5] This process is accelerated by:
-
Dissolved Oxygen: Air is the primary oxidant.
-
Light: UV radiation can catalyze the oxidation process.
-
Trace Metal Ions: Metal ions like Cu²⁺ and Fe²⁺ can act as potent catalysts for oxidation.[6]
-
High pH: Basic conditions can deprotonate the amine groups, making them more susceptible to oxidation.
Q4: What are the ideal storage conditions for stock solutions?
A: To maximize the shelf-life of your solutions, adhere to the following best practices:
-
Temperature: Store solutions at low temperatures, typically 2-8°C or frozen at -20°C. A study on 28 primary aromatic amines (PAAs) concluded that both time and storage temperature play a pivotal role in their stability.[3]
-
Inert Atmosphere: For maximum stability, overlay the solution with an inert gas like argon or nitrogen to displace oxygen.
-
Light Protection: Always use amber glass vials or wrap clear vials in aluminum foil to protect the solution from light.
-
Aliquotting: Prepare small, single-use aliquots from a freshly made stock solution to avoid repeated freeze-thaw cycles and minimize exposure of the entire stock to air.
Q5: Is the sulfate salt itself a source of instability?
A: Generally, no. The sulfate ion (SO₄²⁻) is a stable, non-reactive counter-ion.[7] Its primary role is to form a salt with the basic amine groups, which often increases the compound's stability as a solid and can improve its solubility in aqueous media. The instability of the solution almost always originates from the aromatic diamine moiety.
Section 2: Troubleshooting Guide
This section provides structured guidance for diagnosing and resolving specific experimental problems.
Problem 1: Rapid Color Change or Precipitation Upon Dissolution
You observe an immediate color change (e.g., to yellow or brown) or the formation of a precipitate as soon as the solid is dissolved.
-
Causality Analysis: This indicates a very rapid degradation process. The most likely cause is aggressive oxidation promoted by impurities in the solvent or improper solution preparation technique. The precipitate may consist of insoluble, polymerized oxidation products.
-
Diagnostic Workflow: Follow this workflow to identify the root cause of the rapid degradation.
Caption: Diagnostic workflow for rapid solution degradation.
-
Preventative Measures:
-
Solvent Purity: Use HPLC-grade or anhydrous solvents. Test solvents for peroxides, especially ethers and alcohols.
-
Deoxygenation: Before adding the solute, thoroughly degas the solvent by sparging with an inert gas (argon or nitrogen) for 15-20 minutes.
-
Inert Environment: Conduct the dissolution in a glove box or use Schlenk line techniques to maintain an inert atmosphere.
-
Problem 2: Gradual Degradation of Stock Solutions During Storage
Your stock solution, which was initially clear, slowly develops color or shows a decrease in potency over days or weeks.
-
Causality Analysis: This points to slow, chronic oxidation due to suboptimal storage conditions, such as continuous exposure to small amounts of oxygen, light, or elevated temperatures.
-
Data Presentation: Stability of Primary Aromatic Amines (PAAs) in Aqueous Media The following table summarizes stability data for various PAAs from a systematic study, highlighting the impact of temperature and time. While not specific to this compound, it provides an authoritative proxy for expected behavior.[3]
| Amine Compound | Medium | Condition | Recovery (%) |
| 4-methoxy-m-phenylenediamine | 3% Acetic Acid | 2 h at 100°C | < 10% |
| 4-methoxy-m-phenylenediamine | Water | 2 h at 100°C | ~ 80% |
| 3,3ʹ-dimethylbenzidine | 3% Acetic Acid | 10 days at 40°C | ~ 20% |
| 3,3ʹ-dimethylbenzidine | Water | 10 days at 40°C | ~ 95% |
| Benzidine | 3% Acetic Acid | 10 days at 60°C | < 10% |
| Benzidine | Water | 10 days at 60°C | ~ 60% |
| (Data adapted from a study on PAA stability, demonstrating significantly lower stability in acidic media and at elevated temperatures).[3] |
-
Recommended Protocol: Monitoring Solution Stability A simple reversed-phase HPLC-UV method can be used to quantify the parent compound over time.
-
Prepare Standard: Create a fresh solution of this compound at a known concentration (e.g., 1 mg/mL). This is your T=0 reference.
-
Acquire Initial Chromatogram: Immediately inject the standard onto an HPLC system (e.g., C18 column) and record the chromatogram. Identify the peak corresponding to the parent compound and note its peak area and retention time.
-
Store Aliquots: Store multiple aliquots of the solution under the conditions you wish to test (e.g., 4°C in amber vial, room temp on benchtop).
-
Analyze Periodically: At set time points (e.g., 1, 3, 7, 14 days), analyze an aliquot under the same HPLC conditions.
-
Calculate Degradation: Compare the peak area of the parent compound at each time point to the T=0 reference. A decrease in area indicates degradation. New, smaller peaks may correspond to degradation products.
-
Problem 3: Inconsistent Experimental Results Using the Solution
Your experiments yield variable results, suggesting the potency or nature of your reagent is changing.
-
Causality Analysis: This is a classic symptom of using a partially degraded solution. The issue may not just be a lower concentration of the active compound, but also the presence of reactive degradation byproducts that could interfere with your assay or synthesis. For example, reactive N-(4-ethoxyphenyl)-p-benzoquinoneimine has been identified as a metabolite in the oxidation of a related compound, which can bind to proteins and other nucleophiles.[5]
-
Plausible Oxidative Degradation Pathway: The following diagram illustrates a likely degradation pathway based on mechanisms proposed for structurally similar aromatic amines.[4][5] This highlights the formation of reactive and colored species.
Caption: Plausible oxidative degradation pathway for 4-Ethoxybenzene-1,3-diamine.
-
Mitigation Strategies for Maximum Consistency:
-
Prepare Fresh Solutions: The most reliable approach is to prepare the solution fresh immediately before each experiment.
-
Use an Internal Standard: If fresh preparation is not feasible, co-formulating your solution with a stable internal standard can help normalize for concentration changes during analysis.
-
Consider Antioxidants: In some applications, the addition of a small amount of an antioxidant (e.g., ascorbic acid, butylated hydroxytoluene (BHT)) may be possible to quench radical reactions, but compatibility with your downstream experiment must be verified.
-
Section 3: Best Practices & Protocols
Protocol: Preparation of a Stabilized Stock Solution (10 mM in DMSO)
This protocol is designed to minimize initial and long-term degradation.
-
Materials:
-
This compound solid
-
Anhydrous, high-purity DMSO
-
Amber glass vial with a PTFE-lined screw cap
-
Source of inert gas (argon or nitrogen) with tubing
-
Analytical balance and appropriate glassware
-
-
Procedure:
-
Pre-sparge Solvent: Dispense the required volume of DMSO into the amber vial. Insert a clean, dry needle or tubing connected to the inert gas source and bubble the gas gently through the solvent for 15-20 minutes to displace dissolved oxygen.
-
Weigh Compound: While the solvent is sparging, accurately weigh the required amount of this compound. (For 10 mL of a 10 mM solution, MW=250.3 g/mol , weigh 25.03 mg).[1]
-
Dissolution: Quickly add the weighed solid to the deoxygenated DMSO. Briefly remove the inert gas line and immediately seal the vial.
-
Mix: Vortex or sonicate the vial until the solid is completely dissolved.
-
Final Purge and Storage: Briefly uncap the vial and flush the headspace with inert gas for 10-15 seconds before sealing tightly.
-
Label and Store: Label the vial clearly with the compound name, concentration, date, and solvent. Store at 2-8°C, protected from light. For long-term storage (>1 month), consider storing at -20°C after flash-freezing in liquid nitrogen to prevent slow freezing, which can cause concentration gradients.
-
Handling and Safety Precautions
As with all aromatic amines, appropriate safety measures are mandatory.
-
Personal Protective Equipment (PPE): Always wear nitrile gloves, safety glasses with side shields, and a lab coat.[8][9]
-
Ventilation: Handle the solid powder and concentrated solutions in a certified chemical fume hood to avoid inhalation.
-
Disposal: Dispose of waste materials and solutions in accordance with local, state, and federal regulations for chemical waste. Do not discharge into drains.[8]
-
Toxicity: Aromatic amines as a class can be harmful if swallowed, inhaled, or absorbed through the skin and may have mutagenic or carcinogenic properties. Always consult the Safety Data Sheet (SDS) before use.
References
- Ross, D., Larsson, R., Andersson, B., Nilsson, B., Lindquist, T., Lindeke, B., & Moldéus, P. (1985). The oxidation of p-phenetidine by horseradish peroxidase and prostaglandin synthase and the fate of glutathione during such oxidations. Biochemical Pharmacology.
- Larsson, R., Ross, D., Berlin, T., Olsson, L. I., & Moldéus, P. (1985). Reactive products formed by peroxidase catalyzed oxidation of p-phenetidine. Journal of Biochemical Toxicology.
- Mitchell, J., & Pausacker, K. H. (1954). Oxidations with phenyl iodosoacetate. Part V. The oxidation of p-anisidine and p-phenetidine. Journal of the Chemical Society (Resumed).
- Hoppe, M., Gmeiner, M., & Schmid, P. (2020). Examining primary aromatic amines' stability in aqueous food simulants: effects of 3% acetic acid and water test conditions. Food Additives & Contaminants: Part A.
- Lepaumier, H., da Silva, E. F., & Einbu, A. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research.
- CATO PURE CHEM. (2024). Safety Data Sheet for 4,4'-Diaminodiphenylamine Sulfate. CATO PURE CHEM Website.
- ACS Chemical Health & Safety. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications.
- Fisher Scientific. (2025). Safety Data Sheet for Hydroquinone, dimethyl ether. Fisher Scientific Website.
- ResearchGate. (2025). Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. ResearchGate.
- Wikipedia. (n.d.). Sulfate. Wikipedia.
- ResearchGate. (2025). The stability of sulfate and hydrated sulfate minerals near ambient conditions and their significance in environmental and planetary sciences. ResearchGate.
- Sundarban Mahavidyalaya. (n.d.). Aromatic Amines. Sundarban Mahavidyalaya.
- Fisher Scientific. (n.d.). Safety Data Sheet. Fisher Scientific Website.
- Sigma-Aldrich. (2024). Safety Data Sheet. Sigma-Aldrich Website.
- Aldrich. (2025). Safety Data Sheet for 4-Ethoxybenzaldehyde. Sigma-Aldrich Website.
- Chou, I. M., & Seal, R. R. (2017). The stability of sulfate and hydrated sulfate minerals near ambient conditions and their significance in environmental and planetary sciences. USGS Publications Warehouse.
- CP Lab Chemicals. (n.d.). 4-Ethoxybenzene-1, 3-diamine sulfate, min 95%, 1 gram. CP Lab Chemicals.
- Benchchem. (n.d.). This compound | 68015-98-5. Benchchem.
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. This compound | 68015-98-5 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. The oxidation of p-phenetidine by horseradish peroxidase and prostaglandin synthase and the fate of glutathione during such oxidations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reactive products formed by peroxidase catalyzed oxidation of p-phenetidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Sulfate - Wikipedia [en.wikipedia.org]
- 8. zycz.cato-chem.com [zycz.cato-chem.com]
- 9. fishersci.com [fishersci.com]
Technical Support Center: Synthesis of 4-Ethoxybenzene-1,3-diamine sulfate
Welcome to the Technical Support Center for the synthesis of 4-Ethoxybenzene-1,3-diamine sulfate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. As Senior Application Scientists, we provide not just solutions, but the underlying chemical principles to empower your experimental design and troubleshooting efforts.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the synthesis. The typical synthetic route involves the ethoxylation of a dinitrophenol precursor, followed by the reduction of the dinitro compound, and concluding with sulfate salt formation. Our guide is structured to address issues chronologically along this pathway.
Question 1: My ethoxylation of 2,4-dinitrophenol has a low yield, and I'm detecting an unexpected, hard-to-separate impurity. What is the likely cause?
Answer: This is a classic case of competitive C- vs. O-alkylation. The phenoxide ion, formed by deprotonating the starting phenol with a base, is an ambident nucleophile. While the desired reaction is O-alkylation to form the ether, a competing side reaction, C-alkylation , can occur where the alkyl group attaches directly to the aromatic ring.
Causality and Mechanism: The phenolate anion has electron density on both the oxygen atom and the aromatic ring (at the ortho and para positions). The reaction pathway is heavily influenced by the solvent and reaction conditions.
-
O-Alkylation (Desired): This is typically an SN2 reaction favored in polar aprotic solvents like DMF or acetone. These solvents solvate the cation of the base but leave the phenoxide oxygen relatively free and highly nucleophilic.[1]
-
C-Alkylation (Side Reaction): This pathway becomes more significant in protic solvents (e.g., ethanol, water). Protic solvents can form hydrogen bonds with the phenoxide oxygen, "shielding" it and making it less available for reaction. This shifts the reactive site to the carbon atoms of the ring, leading to the formation of C-alkylated byproducts.[1] Although the nitro groups are deactivating, the strong activation by the phenoxide can still allow for some C-alkylation.
Troubleshooting Protocol: Maximizing O-Alkylation
-
Solvent Selection: Switch to a polar aprotic solvent. Dimethylformamide (DMF) or acetonitrile are excellent choices.
-
Base Selection: Use a strong, non-nucleophilic base like sodium hydride (NaH) or potassium carbonate (K₂CO₃). Ensure the phenol is fully deprotonated before adding the alkylating agent (e.g., diethyl sulfate or ethyl iodide).
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures can sometimes favor the thermodynamically more stable C-alkylated product.
Data Summary: Solvent Effects on Alkylation
| Solvent Type | Predominant Product | Mechanism Rationale |
| Polar Aprotic (DMF, Acetonitrile) | O-Alkylated (Ether) | Anionic oxygen is poorly solvated and highly nucleophilic, favoring SN2 attack.[1] |
| Protic (Ethanol, Water) | C-Alkylated (Alkyl Phenol) | Anionic oxygen is shielded by hydrogen bonding, promoting electrophilic attack on the ring.[1] |
Question 2: After the reduction of 4-ethoxy-1,3-dinitrobenzene, my reaction mixture is dark, and TLC/HPLC shows multiple byproducts. Why isn't the reduction clean?
Answer: The reduction of aromatic dinitro compounds is a stepwise process that can be challenging to drive to completion. The dark coloration and multiple spots are characteristic of incomplete reduction, where intermediates are present in your crude product.
Causality and Mechanism: The reduction of a nitro group (–NO₂) to an amine (–NH₂) involves a six-electron transfer and proceeds through several intermediates, including nitroso (–NO), hydroxylamine (–NHOH), and azoxy (–N=N(O)–) species.[2] The formation of these intermediates can stall the reaction, especially if the reducing agent is not sufficiently active or if reaction conditions are suboptimal.[2][3]
-
Nitroso and Hydroxylamine Intermediates: These are common products of incomplete reduction. Aryl hydroxylamines, in particular, can be relatively stable but are also prone to rearrangement or further side reactions.
-
Azoxy and Azo Compounds: These dimeric species can form through the condensation of intermediates like nitrosobenzene and hydroxylamine. They require further reduction to yield the desired diamine.[4]
Troubleshooting Workflow: Optimizing the Reduction Step
The choice of reducing agent is critical. Here’s how to troubleshoot the most common methods:
1. Catalytic Hydrogenation (e.g., Pd/C, Pt/C, Raney Nickel):
-
Catalyst Activity: Ensure the catalyst is fresh and active. Old or improperly stored catalysts have significantly reduced activity.[3] Increase catalyst loading (e.g., from 5 mol% to 10 mol%).
-
Hydrogen Pressure: If the reaction stalls at atmospheric pressure, increase the hydrogen pressure (e.g., to 50 psi).[5][6]
-
Solvent Choice: The substrate must be soluble in the reaction solvent. Ethanol, ethyl acetate, or THF are common choices. Protic co-solvents can often assist in the reaction.[3]
-
Acid/Base Additives: The addition of a small amount of acid (like HCl) can sometimes accelerate the reduction of stubborn nitro groups, but this must be done cautiously to avoid other side reactions.
2. Metal/Acid Reductions (e.g., Fe/HCl, SnCl₂/HCl):
-
Metal Activation: Ensure the metal powder is fine and has a high surface area. Pre-washing with dilute acid can help activate the surface.
-
Acid Concentration: The stoichiometry and concentration of the acid are crucial for the reaction rate.[3]
-
Exotherms: These reactions can be highly exothermic. Maintain vigorous stirring and use an ice bath to control the temperature, adding the acid or metal portion-wise. Uncontrolled exotherms can lead to byproduct formation.
Below is a DOT script visualizing the troubleshooting logic for this common issue.
Caption: Troubleshooting workflow for incomplete reduction reactions.
Question 3: My final this compound product is off-white and becomes progressively darker (pink to brown) upon storage. How can I obtain and maintain a pure, colorless product?
Answer: This is a pervasive issue caused by the air oxidation of the aromatic diamine product. Phenylenediamines, especially those with electron-donating groups like ethoxy, are highly susceptible to oxidation by atmospheric oxygen.[7][8] The initial product of this oxidation is often a highly colored quinone-imine, which can then polymerize to form even darker materials.[9][10]
Causality and Mechanism: The two amino groups and the ethoxy group make the aromatic ring extremely electron-rich, lowering its oxidation potential. Molecular oxygen can act as an oxidant, initiating a radical process or directly oxidizing the diamine to a quinone-diimine species.[10][11] This process is often catalyzed by light and trace metal impurities. The resulting conjugated systems are strong chromophores, responsible for the observed color.[7]
Preventative Measures and Purification Protocol
During Workup and Isolation:
-
Use an Inert Atmosphere: After the reduction is complete, handle the free diamine under an inert atmosphere (Nitrogen or Argon) whenever possible.
-
Degas Solvents: Use solvents that have been degassed by sparging with nitrogen or by freeze-pump-thaw cycles.
-
Add Antioxidants: Adding a small amount of an antioxidant like sodium hydrosulfite (sodium dithionite) to the aqueous workup solutions can help prevent oxidation.[12]
-
Prompt Salt Formation: Do not isolate and store the free diamine for extended periods. Proceed directly to the sulfate salt formation. The protonated ammonium groups of the salt are much less susceptible to oxidation than the free amino groups.
Purification of Discolored Product: If your product is already discolored, a purification step is necessary before salt formation.
-
Dissolution: Dissolve the crude, oxidized diamine in a suitable hot solvent (e.g., ethanol/water) under a nitrogen atmosphere.
-
Decolorization: Add activated charcoal and a small amount of sodium hydrosulfite.
-
Filtration: Filter the hot solution through a pad of Celite to remove the charcoal and any polymeric impurities.
-
Crystallization: Allow the solution to cool slowly to crystallize the purified free diamine, which can then be immediately converted to the sulfate salt.
Question 4: During the final step of adding sulfuric acid to form the salt, I am seeing a new impurity by HPLC. Is it possible to have a side reaction at this stage?
Answer: Yes, a potential side reaction during salt formation is aromatic sulfonation . 4-Ethoxybenzene-1,3-diamine has a highly activated, electron-rich aromatic ring. Treating it with concentrated sulfuric acid, especially at elevated temperatures, can lead to electrophilic aromatic substitution, where a sulfonic acid (–SO₃H) group is added to the ring.[13][14]
Causality and Mechanism: The actual electrophile in sulfonation is SO₃, which is present in concentrated or fuming sulfuric acid.[15] The strong electron-donating amino and ethoxy groups activate the ortho and para positions for electrophilic attack. While the amino groups will be protonated first, an equilibrium exists, and any unprotonated species is extremely reactive.
Protocol for Clean Sulfate Salt Formation
-
Control Stoichiometry: Use a precise amount of sulfuric acid. Typically, one equivalent of H₂SO₄ is used to form the mono-sulfate salt with the diamine.
-
Dilute the Acid: Do not add concentrated sulfuric acid directly. Dilute the required amount of H₂SO₄ in a suitable solvent (like isopropanol or ethanol) first.
-
Low Temperature: Dissolve the free diamine in a solvent (e.g., ethanol) and cool the solution in an ice bath (0-5 °C).
-
Slow Addition: Add the diluted sulfuric acid solution dropwise to the cooled diamine solution with vigorous stirring.
-
Avoid Excess Acid: Ensure the final pH is not excessively acidic.
-
Isolate Promptly: Once the salt precipitates, filter, wash with a cold solvent, and dry under vacuum.
The reversibility of sulfonation is a key aspect; the reaction is favored in concentrated acid, while desulfonation occurs in hot, dilute aqueous acid.[14][16] By using dilute acid and low temperatures, you can effectively prevent this side reaction.
Frequently Asked Questions (FAQs)
Q1: What is the most robust and scalable method for the dinitro-reduction step? A: For scalability and cleanliness, catalytic hydrogenation is often preferred in industrial settings. It avoids the use of stoichiometric metal and acid reagents, simplifying workup and waste disposal. Key parameters for success are an active catalyst (Pd/C is common), sufficient hydrogen pressure, and an appropriate solvent to ensure substrate solubility.[3][5][6]
Q2: How should I store the final this compound product? A: The sulfate salt is significantly more stable than the free base.[8] However, it should still be stored in a tightly sealed, amber-colored container to protect it from light and moisture. For long-term storage, keeping it in a desiccator under an inert atmosphere at reduced temperature (2-8 °C) is ideal.
Q3: What are the best analytical methods to detect these side products? A: A combination of techniques is most effective:
-
Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of reaction progress and detecting the presence of multiple components.
-
High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative analysis. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is typically effective for separating the polar diamine product from less polar intermediates and non-polar byproducts.
-
Mass Spectrometry (MS): LC-MS is invaluable for identifying the molecular weights of unknown impurities, which can confirm the presence of intermediates like hydroxylamines or C-alkylated products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is essential for structural confirmation of the final product and can be used to identify and quantify major impurities if their signals are resolved from the product peaks.
Visualizing the Synthetic Pathway and Side Reactions
This diagram illustrates the primary synthesis route and the points where key side reactions can occur.
Caption: Synthetic pathway and major side reactions.
References
- 1. pharmaxchange.info [pharmaxchange.info]
- 2. Studying the Mechanisms of Nitro Compounds Reduction (A-Review) – Oriental Journal of Chemistry [orientjchem.org]
- 3. benchchem.com [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. 4-METHOXY-O-PHENYLENEDIAMINE synthesis - chemicalbook [chemicalbook.com]
- 6. 4-METHOXY-O-PHENYLENEDIAMINE | 102-51-2 [chemicalbook.com]
- 7. chemcess.com [chemcess.com]
- 8. benchchem.com [benchchem.com]
- 9. Assessment of p-aminophenol oxidation by simulating the process of hair dyeing and occurrence in hair salon wastewater and drinking water from treatment plant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Benzoquinone imines. Part 16. Oxidation of p-aminophenol in aqueous solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. researchgate.net [researchgate.net]
- 14. Aromatic sulfonation - Wikipedia [en.wikipedia.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. chem.libretexts.org [chem.libretexts.org]
Overcoming solubility issues with 4-Ethoxybenzene-1,3-diamine sulfate
Welcome to the technical support guide for 4-Ethoxybenzene-1,3-diamine sulfate. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the solubility challenges associated with this compound. We will move from foundational questions to advanced, protocol-driven troubleshooting to ensure your experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the baseline aqueous solubility of this compound?
While specific data for the ethoxy derivative can vary, the analogous compound, 4-Methoxybenzene-1,3-diamine sulfate, has a reported aqueous solubility in the range of 10 to 50 mg/mL.[1] You should treat this as an approximate starting point. The molecule's structure, containing a hydrophobic ethoxy group and benzene ring, alongside two polar amine groups formed into a sulfate salt, creates a delicate solubility balance.
Q2: My compound is not dissolving well in neutral water. What is the most likely reason and the first thing I should try?
The most probable cause is pH. 4-Ethoxybenzene-1,3-diamine is an aromatic amine, which is a weak base.[2][3] It is supplied as a sulfate salt to enhance its aqueous solubility. However, in a neutral solution (pH ~7), a portion of the diamine salt can deprotonate to its free base form, which is significantly less water-soluble. The first and most critical step is to lower the pH of your aqueous solution. By ensuring a sufficiently acidic environment (e.g., pH < 5), you maintain the compound in its fully protonated, and therefore more soluble, diammonium salt form.[4][5]
Q3: Can I use organic solvents? Which ones are recommended?
Yes, using water-miscible organic solvents, known as co-solvents, is a highly effective strategy.[6][7] Common choices for early-stage research include ethanol, propylene glycol (PG), polyethylene glycol 400 (PEG 400), and dimethyl sulfoxide (DMSO). These solvents work by reducing the overall polarity of the aqueous medium, which better accommodates the non-polar regions of your compound.[7] A screening experiment to determine the optimal co-solvent and concentration is recommended.
Q4: Upon dissolution, my solution has developed a slight color (e.g., pink, brown). Is this normal?
Aromatic amines can be susceptible to oxidation, which often results in the formation of colored byproducts. This process can be accelerated by exposure to air, light, or certain metal ions. To minimize this, consider preparing solutions fresh, using de-gassed solvents (e.g., by sparging with nitrogen or argon), and storing solutions protected from light. If the color change is significant, it may indicate degradation, and you should verify the purity of your stock.
Q5: Is heating the solution a good strategy to improve solubility?
Heating can temporarily increase the solubility of most compounds and can be useful for preparing a concentrated stock solution. However, be cautious. Firstly, upon cooling to ambient temperature, the compound may precipitate out if the solution is supersaturated. Secondly, elevated temperatures can accelerate degradation, especially for sensitive compounds like aromatic amines. Use gentle heating and always check the stability of your compound at the desired temperature.
In-Depth Troubleshooting Guide
This section provides a systematic, protocol-driven approach to resolving persistent solubility issues.
The Challenge: A Molecule of Two Natures
This compound's solubility is governed by a conflict between its components:
-
Hydrophilic Portion: The diammonium sulfate salt is ionic and prefers polar, aqueous environments.
-
Hydrophobic Portion: The ethoxy group and the benzene ring are non-polar and resist dissolution in water.
Our goal is to modify the solvent system to accommodate both parts of the molecule simultaneously.
Logical Workflow for Solubilization
The following diagram outlines a decision-making process for systematically achieving complete dissolution.
Caption: A step-by-step decision workflow for troubleshooting solubility.
Experimental Protocols
Protocol 1: pH Optimization
Causality: The primary amine groups on the benzene ring are weak bases. According to the Henderson-Hasselbalch equation, maintaining the solution pH at least 2 units below the pKa of the conjugate acid (the ammonium ion) will ensure >99% of the compound is in the ionized, more soluble form. For typical aromatic amines, the pKa of the ammonium ion is around 4-5.[5] Therefore, a pH of 2-3 is a robust starting point.
Step-by-Step Methodology:
-
Preparation: Prepare a slurry of the this compound in your desired aqueous buffer (e.g., water, phosphate buffer) at the target concentration.
-
Initial pH Measurement: Use a calibrated pH meter to measure the initial pH of the slurry.
-
Titration: While stirring, add a dilute acid (e.g., 0.1 M HCl or 0.1 M H₂SO₄) dropwise.
-
Observation: Monitor the solution for visual signs of dissolution (clarity) as the pH decreases.
-
Equilibration: Once the solid appears to have dissolved, continue stirring for 15-30 minutes to ensure it is fully equilibrated and does not precipitate.
-
Final pH: Record the final pH at which complete dissolution is achieved and stable. This is your optimal pH for this concentration.
Protocol 2: Co-solvent Screening
Causality: Co-solvents are water-miscible organic solvents that, when added to an aqueous medium, reduce the polarity of the solvent system. This "polarity reduction" lowers the energy penalty required to create a cavity for the non-polar ethoxybenzene portion of the molecule, thereby increasing its solubility.[7] This is a widely used and effective technique for poorly soluble drugs.[6]
Data Presentation: Common Co-solvents
| Co-solvent | Typical Concentration Range | Key Properties & Use Cases |
| Ethanol | 5 - 40% (v/v) | Good general-purpose co-solvent. Low toxicity. Can sometimes cause precipitation upon high dilution. |
| Propylene Glycol (PG) | 10 - 60% (v/v) | Excellent solubilizer, often used in parenteral formulations. Higher viscosity. |
| PEG 400 | 10 - 60% (v/v) | Low toxicity polymer, effective for highly lipophilic compounds. Can form solid dispersions.[8] |
| DMSO | 1 - 20% (v/v) | Very strong, aprotic solvent. Primarily for in vitro stock solutions due to potential cellular effects. |
Step-by-Step Methodology:
-
Stock Preparation: Prepare several vials. In each, place a pre-weighed amount of this compound.
-
Solvent Addition: To each vial, add a different co-solvent or a pre-mixed aqueous buffer/co-solvent blend (e.g., 90:10 water:ethanol, 80:20 water:ethanol).
-
Agitation: Vortex or sonicate the vials for 5-10 minutes to facilitate dissolution.
-
Observation: Visually inspect each vial for the one that provides the clearest solution at the lowest co-solvent concentration.
-
Optimization: If necessary, create finer gradations of the most successful co-solvent blend to pinpoint the minimum required concentration.
Protocol 3: The Combined Approach
Causality: For particularly challenging concentrations, neither pH adjustment nor co-solvency alone may be sufficient. Combining the two strategies provides a synergistic effect. The acidic pH ensures the molecule is in its most soluble ionic form, while the co-solvent helps to solubilize the remaining hydrophobic character of that ion.[6]
Step-by-Step Methodology:
-
Prepare Acidified Co-solvent Blends: First, prepare your aqueous/co-solvent mixtures (e.g., 80:20 water:PG).
-
Adjust pH of the Blend: Adjust the pH of this entire solvent blend to your optimal acidic range (e.g., pH 3.0) using dilute acid.
-
Dissolve Compound: Add the this compound to the pre-adjusted, pH-controlled co-solvent system.
-
Agitate and Observe: Vortex or sonicate until a clear solution is achieved. This method is often the most robust for creating stable, high-concentration stock solutions.
References
- 1. 1,3-Benzenediamine, 4-methoxy-, sulfate (1:1) | C7H12N2O5S | CID 38221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. issr.edu.kh [issr.edu.kh]
- 3. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]
- 4. jmpas.com [jmpas.com]
- 5. Chapter 22 notes [web.pdx.edu]
- 6. ijpbr.in [ijpbr.in]
- 7. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Review on Solubility Enhancement Techniques for Poorly Soluble Drugs | Auctores [auctoresonline.org]
Technical Support Center: Optimizing Reaction Conditions for 4-Ethoxybenzene-1,3-diamine Sulfate
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for 4-Ethoxybenzene-1,3-diamine sulfate. As Senior Application Scientists, we have compiled this comprehensive guide to assist you in navigating the synthesis and purification of this important chemical intermediate. This document provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during its preparation. Our aim is to equip you with the necessary knowledge to optimize your reaction conditions, improve yield and purity, and ensure the stability of your final product.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: A widely employed synthetic strategy involves a multi-step process starting from 4-ethoxyaniline. The general sequence is as follows:
-
Acetylation: Protection of the amino group of 4-ethoxyaniline to form 4-ethoxyacetanilide.
-
Nitration: Introduction of a nitro group at the position ortho to the acetamido group.
-
Hydrolysis: Removal of the acetyl protecting group to yield 4-ethoxy-2-nitroaniline.
-
Reduction: Conversion of the nitro group to a second amino group to form 4-ethoxybenzene-1,3-diamine.
-
Salt Formation: Reaction of the diamine with sulfuric acid to produce the stable sulfate salt.
This route is favored due to the high degree of control it offers over the regioselectivity of the substitutions on the aromatic ring.
Q2: Why is the amino group of 4-ethoxyaniline protected before nitration?
A2: The amino group is a strong activating group, making the aromatic ring highly susceptible to electrophilic attack. Direct nitration of 4-ethoxyaniline would likely lead to multiple nitration products and significant oxidation, resulting in a complex mixture that is difficult to purify. Acetylation of the amino group to an acetamido group moderates its activating effect, allowing for a more controlled and selective nitration, primarily at the desired ortho position.
Q3: What are the primary safety concerns when working with this compound and its intermediates?
A3: Aromatic amines and their derivatives should be handled with care as they can be toxic and may cause skin irritation. The nitrated intermediate, 4-ethoxy-2-nitroaniline, is also a hazardous substance. It is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, always refer to the Safety Data Sheet (SDS) of the specific compound.
Q4: How should this compound be stored to ensure its stability?
A4: Aromatic diamine sulfates are generally more stable than their free base counterparts, which are prone to oxidation and discoloration upon exposure to air and light. It is recommended to store this compound in a tightly sealed container, in a cool, dry, and dark place. Storage under an inert atmosphere (e.g., nitrogen or argon) can further enhance its long-term stability.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
Synthesis Stage 1: Acetylation of 4-Ethoxyaniline
Issue 1: Low yield of 4-ethoxyacetanilide.
| Potential Cause | Suggested Solution |
| Incomplete reaction. | Ensure that the acetic anhydride is added in a slight molar excess. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed. |
| Loss of product during workup. | 4-ethoxyacetanilide has some solubility in water. Ensure the reaction mixture is sufficiently cooled before filtration to maximize precipitation. Wash the collected solid with ice-cold water to minimize dissolution. |
| Impure starting material. | Use freshly distilled or high-purity 4-ethoxyaniline. Impurities can interfere with the reaction. |
Synthesis Stage 2: Nitration of 4-Ethoxyacetanilide
Issue 2: Formation of multiple nitrated products or a dark, tarry reaction mixture.
| Potential Cause | Suggested Solution |
| Over-nitration due to harsh reaction conditions. | Maintain a low reaction temperature (typically 0-5 °C) during the addition of the nitrating mixture. Add the nitrating agent slowly and with vigorous stirring to ensure efficient heat dissipation. |
| Oxidation of the aromatic ring. | The presence of nitrous acid can lead to oxidation. Using a mixture of concentrated nitric and sulfuric acids helps to minimize the concentration of free nitrous acid. |
Synthesis Stage 3: Hydrolysis of 4-Ethoxy-2-nitroacetanilide
Issue 3: Incomplete hydrolysis to 4-ethoxy-2-nitroaniline.
| Potential Cause | Suggested Solution |
| Insufficient reaction time or temperature. | Ensure the reaction is heated under reflux for an adequate period. Monitor the reaction by TLC to confirm the disappearance of the starting material. |
| Inadequate acid concentration. | Use a sufficient concentration of acid (e.g., hydrochloric or sulfuric acid) to effectively catalyze the hydrolysis. |
Synthesis Stage 4: Reduction of 4-Ethoxy-2-nitroaniline
Issue 4: Low yield of 4-ethoxybenzene-1,3-diamine.
| Potential Cause | Suggested Solution |
| Inactive catalyst (for catalytic hydrogenation). | Use a fresh, high-quality catalyst (e.g., Palladium on carbon). Ensure the reaction system is properly purged of air and maintained under a positive pressure of hydrogen. |
| Incomplete reduction. | Increase the reaction time, hydrogen pressure, or catalyst loading. Ensure efficient stirring to maintain good contact between the substrate, catalyst, and hydrogen. |
| Side reactions. | Over-reduction or other side reactions can occur. Monitor the reaction closely and stop it once the starting material is consumed. |
Synthesis Stage 5: Formation of the Sulfate Salt and Purification
Issue 5: Difficulty in isolating a pure, crystalline product.
| Potential Cause | Suggested Solution |
| Presence of colored impurities. | The free diamine can be prone to air oxidation, leading to discoloration. Handle the diamine quickly and consider working under an inert atmosphere. The crude product can be treated with activated charcoal during recrystallization to remove colored impurities. |
| Product "oiling out" during recrystallization. | The chosen recrystallization solvent may be inappropriate. For aromatic diamine sulfates, a mixture of a polar solvent (like ethanol or methanol) and water is often effective. Start by dissolving the crude product in a minimal amount of the hot polar solvent and then slowly add hot water until turbidity is observed. Allow the solution to cool slowly to promote crystal formation. |
| Incorrect stoichiometry during salt formation. | Ensure the correct molar equivalent of sulfuric acid is used. An excess or deficit of acid can affect the crystallinity and purity of the final product. |
Experimental Protocols
The following are detailed, step-by-step methodologies for the synthesis of this compound. These protocols are based on established chemical principles and may require optimization for specific laboratory conditions.
Protocol 1: Synthesis of 4-Ethoxyacetanilide (Acetylation)
-
In a round-bottom flask, dissolve 4-ethoxyaniline (1 equivalent) in glacial acetic acid.
-
Cool the solution in an ice bath.
-
Slowly add acetic anhydride (1.1 equivalents) dropwise with constant stirring, maintaining the temperature below 20°C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Pour the reaction mixture into a beaker of ice water with vigorous stirring to precipitate the product.
-
Collect the white solid by vacuum filtration, wash with cold water, and dry thoroughly.
Protocol 2: Synthesis of 4-Ethoxy-2-nitroacetanilide (Nitration)
-
To a cooled (0-5 °C) mixture of concentrated sulfuric acid and concentrated nitric acid, slowly add 4-ethoxyacetanilide (1 equivalent) with vigorous stirring, ensuring the temperature does not exceed 10°C.
-
Continue stirring at 0-5 °C for 1-2 hours after the addition is complete.
-
Carefully pour the reaction mixture onto crushed ice to precipitate the nitrated product.
-
Collect the solid by vacuum filtration, wash with copious amounts of cold water until the washings are neutral, and dry.
Protocol 3: Synthesis of 4-Ethoxy-2-nitroaniline (Hydrolysis)
-
In a round-bottom flask, suspend 4-ethoxy-2-nitroacetanilide (1 equivalent) in a mixture of ethanol and concentrated hydrochloric acid.
-
Heat the mixture under reflux until TLC analysis indicates the complete disappearance of the starting material (typically 1-2 hours).
-
Cool the reaction mixture and carefully neutralize it with a base (e.g., sodium hydroxide solution) to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry. The crude product can be recrystallized from ethanol/water.
Protocol 4: Synthesis of 4-Ethoxybenzene-1,3-diamine (Reduction)
-
In a hydrogenation vessel, dissolve 4-ethoxy-2-nitroaniline (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of 10% Palladium on carbon (typically 5-10 mol%).
-
Pressurize the vessel with hydrogen gas (e.g., 50 psi) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.
-
Once the reaction is complete, carefully filter the mixture through a pad of celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to obtain the crude 4-ethoxybenzene-1,3-diamine. Due to its sensitivity to air, it is advisable to proceed to the next step without extensive purification of the free base.
Protocol 5: Synthesis of this compound (Salt Formation)
-
Dissolve the crude 4-ethoxybenzene-1,3-diamine (1 equivalent) in a suitable solvent like isopropanol or ethanol.
-
Slowly add a stoichiometric amount of concentrated sulfuric acid (0.5 equivalents for the disulfate salt, or 1 equivalent for the monosulfate, depending on the desired product) with stirring. The product will precipitate.
-
Stir the mixture for an additional 30 minutes at room temperature.
-
Collect the solid by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.
Visualization of the Synthetic Workflow
The following diagram illustrates the overall synthetic pathway for this compound.
Caption: Synthetic route to this compound.
Data Presentation: Purity Analysis
High-Performance Liquid Chromatography (HPLC) is a robust method for assessing the purity of this compound. A typical reverse-phase HPLC method is outlined below.
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
This method should provide good separation of the final product from potential impurities and unreacted starting materials.
Disclaimer: The information provided in this technical support guide is intended for use by qualified professionals. All procedures should be carried out with appropriate safety precautions. The reaction conditions provided are general guidelines and may require optimization for specific laboratory setups and reagent purities.
References
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- To be populated with actual URLs from the grounding tool if available; placeholder for demonstr
Technical Support Center: A Guide to Preventing Oxidation of 4-Ethoxybenzene-1,3-diamine Sulfate
Welcome to the technical support center for 4-Ethoxybenzene-1,3-diamine sulfate (CAS: 68015-98-5). This guide is designed for our valued partners in research, discovery, and drug development. As a potent chemical intermediate, the stability and purity of this compound are paramount to the success and reproducibility of your experiments. This document provides in-depth, field-proven insights into the causes of its oxidation and robust protocols to ensure its integrity from storage to application.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Challenge
This section addresses the fundamental questions regarding the stability of this compound.
Q1: Why is this compound so susceptible to oxidation?
A: The molecular structure of this compound is inherently prone to oxidation for two primary reasons. First, it is an aromatic amine, a class of compounds known for its sensitivity to oxidizing agents.[1][2] The two amine (-NH₂) groups on the benzene ring are electron-rich and can be easily oxidized. Second, the ethoxy (-OCH₂CH₃) group is an electron-donating group, which further increases the electron density of the aromatic ring, making the molecule even more susceptible to losing electrons (i.e., oxidation). The sulfate salt form provides some stability compared to the free base, but the fundamental reactivity of the aromatic diamine structure remains. Oxidation can lead to the formation of highly colored quinone-like derivatives and, eventually, polymeric tars.[3]
Q2: What are the common visual indicators of oxidation?
A: Unoxidized this compound should be an off-white to light tan or gray solid. The most immediate sign of degradation is a change in color. As oxidation proceeds, you will observe the material turning progressively darker, often developing pink, brown, purple, or black hues. This discoloration is due to the formation of conjugated quinone-imine systems, which absorb visible light. If your material or solutions exhibit these colors, it is a strong indication that significant oxidation has occurred.
Q3: What are the primary factors that accelerate the oxidation of this compound?
A: Several environmental factors can initiate and accelerate the oxidation process:
-
Atmospheric Oxygen: This is the most significant contributor. Direct exposure to air, even for short periods, can initiate oxidation.[4][5]
-
Light: Exposure to UV or ambient laboratory light can provide the energy to initiate radical oxidation reactions.
-
Heat: Elevated temperatures increase the rate of chemical reactions, including oxidation. Storing the material at room temperature when cold storage is recommended can accelerate degradation.
-
Moisture: The presence of water can facilitate certain oxidative pathways.[6]
-
Incompatible Solvents or Reagents: Using solvents that are not peroxide-free or mixing with strong oxidizing agents will rapidly degrade the compound.[7]
Part 2: Troubleshooting Guide - From Observation to Solution
This section provides a structured approach to diagnosing and resolving common issues encountered during the handling and use of this compound.
| Observed Problem | Probable Cause(s) | Recommended Actions & Solutions |
| The solid in a freshly opened bottle is discolored. | The container may have been improperly sealed, or the initial inert atmosphere was compromised during manufacturing or previous use. | Immediate Action: Visually assess the extent of discoloration. If minimal (e.g., slight surface darkening), the bulk material may be usable after carefully removing the top layer under an inert atmosphere. Best Practice: For critical applications, qualify the material using a QC method (see Part 4) before use. If heavily discolored, it is best to discard the reagent to avoid compromising your experiment. |
| Solutions of the compound darken within minutes to hours. | The solvent contains dissolved oxygen. This is a very common issue, as many standard laboratory solvents are saturated with air. | Solution: The solvent must be rigorously de-gassed immediately before use. This is non-negotiable for achieving stable solutions. Refer to Protocol 3.3 for detailed de-gassing procedures. |
| Inconsistent results or low yields in my synthesis. | The starting material has partially oxidized, reducing the concentration of the active reagent and introducing impurities that may interfere with the reaction. | Troubleshooting: 1. Run a quick qualitative check on your starting material via Thin-Layer Chromatography (TLC) as described in Protocol 4.1 . Look for colored spots or multiple spots where there should be one. 2. If oxidation is confirmed, use a fresh, unopened bottle of the reagent. 3. Always handle the reagent following the strict inert atmosphere protocols outlined in Part 3 . |
Part 3: Core Protocols for Preventing Oxidation
Adherence to the following protocols is critical for maintaining the integrity of this compound.
Protocol 3.1: Recommended Storage Conditions
Proper storage is the first line of defense against degradation.[4][8]
| Parameter | Recommendation | Rationale |
| Atmosphere | Store under a dry, inert atmosphere (Argon or Nitrogen). | Prevents contact with atmospheric oxygen and moisture, the primary drivers of oxidation.[5] |
| Temperature | Store in a refrigerator at 2-8°C. | Reduces the kinetic rate of degradation reactions. |
| Light | Store in an amber glass vial or a container protected from light. | Prevents light-induced photo-oxidation.[4] |
| Container | Use a tightly sealed glass container with a PTFE-lined cap. | Ensures a robust barrier against air and moisture ingress.[9] |
Protocol 3.2: Handling and Weighing of Solid Material
Never handle this compound on an open bench.
Method A: Glovebox (Preferred Method)
A glovebox provides the most secure environment for handling air-sensitive compounds.[5][8]
-
Preparation: Ensure the glovebox atmosphere is certified to have low oxygen and moisture levels (<10 ppm is ideal).
-
Equilibration: Place the sealed container of this compound inside the antechamber. Allow it to equilibrate to the glovebox temperature for at least 30 minutes before bringing it into the main chamber. This prevents condensation.
-
Weighing: Open the container only inside the glovebox. Use a tared weigh boat or vial to weigh the desired amount.
-
Sealing: Immediately and tightly seal the main stock bottle. Purge the headspace with the glovebox atmosphere before sealing if possible.
-
Removal: The weighed portion can now be used in reactions within the glovebox or quickly transferred in a sealed vial for external use.
Method B: Schlenk Line / Inert Gas Manifold
-
Preparation: Ensure all glassware is oven-dried to remove adsorbed moisture and cooled under a stream of inert gas.[5]
-
Inerting the Stock Bottle: With the cap slightly loosened, carefully insert a needle connected to an inert gas line (e.g., Argon) and another needle as an outlet. Gently flush the headspace of the stock bottle for 5-10 minutes.
-
Positive Pressure: Remove the outlet needle and maintain a slight positive pressure of the inert gas.
-
Weighing: Quickly remove the cap and extract the required amount of solid. This is the most vulnerable step; perform it as swiftly as possible.
-
Resealing: Immediately reseal the stock bottle and flush the headspace again before storing.
Protocol 3.3: Preparation of Stable Solutions
The key to stable solutions is the removal of dissolved oxygen from the solvent.
| De-gassing Technique | Procedure | Pros & Cons |
| Freeze-Pump-Thaw (Most Effective) | 1. Place the solvent in a robust flask with a stopcock. 2. Freeze the solvent using liquid nitrogen. 3. Apply a high vacuum for several minutes. 4. Close the stopcock and thaw the solvent. Trapped gases will bubble out. 5. Repeat this cycle at least 3 times. | Pros: Extremely effective at removing dissolved gases. Cons: Time-consuming; requires specialized glassware and a vacuum pump. |
| Sparging with Inert Gas | 1. Submerge a long needle or glass frit connected to an inert gas line into the solvent. 2. Bubble a steady stream of inert gas (Argon or Nitrogen) through the solvent for 20-30 minutes. | Pros: Simple, fast, and does not require a vacuum. Cons: Less effective than Freeze-Pump-Thaw; can evaporate some volatile solvents. |
Solution Preparation Workflow:
-
Select a suitable, dry solvent.
-
De-gas the solvent using one of the methods described above.
-
Under a positive pressure of inert gas, transfer the de-gassed solvent via cannula or syringe into a flask containing the pre-weighed solid this compound.
-
Stir until dissolved. The resulting solution should be stored under an inert atmosphere and used promptly.
Part 4: Quality Control & Verification
Before any critical use, especially if the material's history is uncertain, a quick quality check is advisable.
Protocol 4.1: Qualitative Check by Thin-Layer Chromatography (TLC)
This provides a rapid assessment of purity.
-
Sample Prep: In a vial, dissolve a very small amount of the solid in a suitable solvent (e.g., methanol or a solvent mixture used in your reaction).
-
Spotting: Spot the solution onto a TLC plate.
-
Elution: Develop the plate using an appropriate mobile phase (e.g., a mixture of ethyl acetate and hexanes).
-
Visualization:
-
Visual: Oxidized impurities will often appear as colored, immobile spots at the baseline.
-
UV Light: Check for spots under a UV lamp.
-
Staining: Use a potassium permanganate stain. The main product spot should be clearly dominant, with minimal streaking or baseline impurities.
-
Protocol 4.2: Quantitative Analysis by HPLC-UV
For the most accurate assessment, High-Performance Liquid Chromatography is recommended. Aromatic amines can be effectively analyzed using HPLC.[10][11]
-
Method: A reverse-phase HPLC method (e.g., using a C18 column) with a UV detector is typically effective.
-
Mobile Phase: A gradient of acetonitrile and water with a buffer (e.g., ammonium acetate) is a common starting point.[10]
-
Analysis: Prepare a standard solution of the compound at a known concentration in de-gassed mobile phase. Analyze the sample and quantify the main peak area relative to any impurity peaks. A purity of >98% is generally desirable for sensitive applications.
Part 5: Visual Diagrams and Workflows
Diagram 1: Simplified Oxidation Pathway
Caption: Simplified pathway of oxidation from stable reagent to colored impurities.
Diagram 2: Decision Workflow for Handling
Caption: Decision-making workflow for the safe handling of the reagent.
References
- Vertex AI Search. (n.d.). Aromatic Amine Antioxidants: Key to High-Temperature Polymer Stability.
- Molecular Inorganic Chemistry, University of Groningen. (2008). Working with air and moisture sensitive compounds.
- Ossila. (n.d.). Air Sensitive Compounds.
- Maler, J. M., et al. (n.d.). Protective activity of aromatic amines and imines against oxidative nerve cell death.
- BenchChem. (n.d.). Application Notes and Protocols for Handling and Storage of Air-Sensitive Chlorinated Compounds.
- Fisher Scientific. (n.d.). Air-Sensitive Chemistry: Practical and Safety Considerations.
- Performance Additives. (n.d.). Aromatic Amines Antioxidants.
- Chemistry Stack Exchange. (2023). Storage of air and temperature sensitive reagents.
- Chemical Label. (n.d.). 4-ethoxybenzene-1,3-diammonium sulphate.
- ResearchGate. (n.d.). Analysis of Aromatic Amines in Surface Waters Receiving Wastewater from a Textile Industry by Liquid Chromatographic with Electrochemical Detection.
- ResearchGate. (n.d.). Antioxidant activity and mechanism of action of some synthesised Phenolic acid amides of aromatic amines.
- DTIC. (1989). Aryl Amine Antioxidant Determinations in Ester Lubricants.
- ResearchGate. (n.d.). Analytical methods used to quantify amine oxidation.
- Analytical Methods (RSC Publishing). (n.d.). Simple and rapid detection of aromatic amines using a thin layer chromatography plate.
- ACS Omega. (2019). Surfactant-Assisted Selective Oxidation of Aromatic Amines to Nitro Compounds by in Situ-Formed Performic Acid.
- PubMed. (n.d.). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- Cayman Chemical. (2025). Safety Data Sheet.
- Aldrich. (2025). SAFETY DATA SHEET.
- Santa Cruz Biotechnology. (2015). SAFETY DATA SHEET.
- Angene International Limited. (n.d.). This compound.
- PubChem. (2025). 4-Methoxybenzene-1,3-diamine;sulfate.
- ChemicalBook. (2024). 4-ETHOXYBENZENE-1,2-DIAMINE.
- BenchChem. (n.d.). 4-Ethoxybenzene-1,3-diammonium dichloride.
- Sigma-Aldrich. (n.d.). 4-ethoxybenzene-1,2-diamine AldrichCPR.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Protective activity of aromatic amines and imines against oxidative nerve cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Ethoxybenzene-1,3-diammonium dichloride | 67801-06-3 | Benchchem [benchchem.com]
- 4. ossila.com [ossila.com]
- 5. benchchem.com [benchchem.com]
- 6. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. molan.wdfiles.com [molan.wdfiles.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. researchgate.net [researchgate.net]
- 11. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: A Troubleshooting Guide for 4-Ethoxybenzene-1,3-diamine Sulfate Experiments
Prepared by the Gemini Application Science Team
Welcome to the technical support resource for 4-Ethoxybenzene-1,3-diamine sulfate (CAS No: 68015-98-5). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when working with this versatile aromatic diamine. As a key building block in the synthesis of polymers, dyes, and various organic molecules, its successful application hinges on understanding its specific chemical properties and handling requirements.[1] This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot experiments and ensure the integrity of your results.
Section 1: Critical Safety & Handling FAQs
Due to the hazardous nature of this compound, proper handling is paramount. This section addresses the most critical safety questions.
Q1: What are the primary hazards of this compound and what are the essential safety precautions?
A1: this compound is classified as a hazardous substance with multiple risk factors. According to safety data, it is harmful if swallowed (acute oral toxicity), causes skin and serious eye irritation, and is suspected of causing genetic defects and cancer.[2][3] Furthermore, it is toxic to aquatic life with long-lasting effects.[2][3]
Essential Safety Precautions:
-
Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood. Ensure that an eyewash station and safety shower are immediately accessible.
-
Personal Protective Equipment (PPE):
-
Gloves: Wear nitrile or other chemically resistant gloves.
-
Eye Protection: Use chemical safety goggles or a face shield.
-
Lab Coat: A standard lab coat is required to prevent skin contact.
-
-
Handling: Avoid creating dust. Do not breathe dust, fumes, or vapors. Prevent contact with skin, eyes, and clothing.[4]
Q2: How should I properly store this chemical to ensure its stability?
A2: The stability of this compound is critical for experimental success. Aromatic diamines are susceptible to oxidation, which is often indicated by a color change from off-white/light brown to darker shades of brown or purple.
Storage Protocol:
-
Container: Keep the container tightly closed.
-
Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., Argon or Nitrogen).
-
Conditions: Store in a cool, dry, and well-ventilated place, away from direct sunlight and incompatible materials such as strong oxidizing agents and strong bases.[4]
Q3: What is the correct procedure for the disposal of waste containing this compound?
A3: Due to its toxicity to aquatic life, you must avoid releasing this compound into the environment.[3] All waste, including contaminated consumables (gloves, wipes) and chemical residues, must be collected in a designated, sealed hazardous waste container. Follow all local, state, and federal regulations for chemical waste disposal. Contact your institution's Environmental Health & Safety (EHS) department for specific guidance.
Section 2: Solubility & Solution Preparation
One of the most common initial hurdles is proper dissolution. The sulfate salt form dictates its solubility profile.
Q1: My this compound is not dissolving in my organic solvent (e.g., DCM, THF). What is the issue?
A1: This is an expected issue. The "sulfate" designation means the compound is a salt. The two amine groups are protonated, making the molecule ionic and thus generally insoluble in non-polar organic solvents. Its solubility is highest in polar protic solvents.
Troubleshooting Steps:
-
Switch Solvents: Attempt to dissolve the compound in polar solvents such as water, ethanol, or methanol. The related 4-methoxybenzene-1,3-diamine sulfate is soluble in water and ethanol.[5]
-
Generate the Free Base (for organic reactions): If your reaction must be in a non-polar solvent, you will need to convert the salt to the neutral "free base" form. This is typically done by dissolving the sulfate salt in a minimal amount of a polar solvent (like water) and then adding a base (e.g., sodium bicarbonate, sodium carbonate) to neutralize the sulfuric acid. The neutral diamine will often precipitate out or can be extracted into an organic solvent like ethyl acetate or dichloromethane.
-
Causality: The base deprotonates the ammonium (-NH3+) groups to amino (-NH2) groups, removing the ionic charge and making the molecule soluble in organic media. Caution: The free base is significantly more sensitive to air oxidation.
-
Q2: I dissolved the compound, and the solution quickly turned dark purple/brown. Is it degraded? Can I still use it?
A2: A rapid color change is a classic indicator of oxidation. Aromatic diamines are easily oxidized by atmospheric oxygen, a process that can be accelerated by light or trace metal impurities. The resulting products are often highly colored quinone-imine type structures.
Expert Recommendations:
-
Usability: For applications where purity is paramount (e.g., drug development, polymer synthesis with controlled molecular weight), the solution should be discarded. The colored impurities can interfere with the reaction and complicate purification.
-
Prevention: The best solution is prevention. Prepare solutions fresh before use and handle them under an inert atmosphere. See the workflow in Section 5 for a detailed protocol.
Section 3: Troubleshooting Synthetic Reactions
The nucleophilic nature of the amine groups drives the reactivity of this compound, but also opens the door to side reactions.[6]
Q1: My acylation/sulfonylation reaction is giving a low yield, and I see multiple spots on my TLC plate.
A1: This is a common problem stemming from the two reactive amine groups and their susceptibility to oxidation.
Potential Causes & Solutions:
-
Oxidation: As discussed, the starting material may have oxidized. The presence of colored impurities is a strong indicator.
-
Solution: Use high-purity starting material and run the reaction under a strict inert atmosphere (Nitrogen or Argon). Degas your solvents before use.
-
-
Stoichiometry: With two amine groups, you can get mono- and di-substituted products.
-
Solution: Carefully control your stoichiometry. To favor mono-substitution, use ~1 equivalent of your electrophile and add it slowly at a low temperature. To favor di-substitution, use >2 equivalents of the electrophile.
-
-
Base Choice: Many reactions involving amines require a non-nucleophilic base to scavenge the acid byproduct (e.g., HCl from an acyl chloride).
-
Solution: Use a tertiary amine base like triethylamine or DIPEA. Ensure the base is pure and dry. An incorrect amount or a reactive base can lead to side reactions.
-
Q2: I am attempting a diazotization reaction followed by a coupling, but the reaction is failing.
A2: Diazotization requires the formation of a diazonium salt, which can be unstable. The success of this reaction is highly dependent on precise conditions.
Critical Parameters:
-
Temperature: The reaction must be kept cold, typically between 0-5 °C. Diazonium salts are thermally unstable and will decompose at higher temperatures, often leading to a complex mixture of byproducts.
-
Acid: The reaction is run in a strong acid, like HCl. Ensure the concentration is correct as per your protocol. The acid protonates nitrous acid to form the active nitrosating agent.
-
Purity: Any impurity in the starting diamine can interfere with the reaction. Ensure the this compound is of high purity before starting.
Section 4: Product Purification & Analysis
Q1: What is the best way to purify reaction products derived from this diamine?
A1: The choice of purification method depends on the properties of your product.
-
Column Chromatography: This is a versatile method. However, polar amine-containing compounds can streak on silica gel. To mitigate this, you can add a small amount of triethylamine (~1%) to your eluent system. This deactivates the acidic sites on the silica and results in better peak shapes.
-
Recrystallization: If your product is a solid, recrystallization is an excellent method for achieving high purity.[6] You will need to screen various solvents to find a system where your product is soluble at high temperatures but poorly soluble at low temperatures.
-
Acid-Base Extraction: This technique can be used to separate your amine-containing product from non-basic impurities. Dissolve the crude mixture in an organic solvent, wash with a dilute acid (e.g., 1M HCl) to protonate and pull the amine into the aqueous layer. Then, basify the aqueous layer and re-extract your purified product back into an organic solvent.
Q2: Which analytical techniques are recommended for characterization and purity assessment?
A2: A combination of techniques is recommended for unambiguous characterization.
-
HPLC/LC-MS: High-Performance Liquid Chromatography (HPLC) is ideal for assessing purity. Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for confirming the molecular weight of your starting material, intermediates, and final product.[7]
-
NMR Spectroscopy (¹H, ¹³C): Nuclear Magnetic Resonance provides detailed structural information. Amine protons (-NH₂) can sometimes appear as broad signals and may exchange with D₂O.
-
FTIR Spectroscopy: Fourier-Transform Infrared spectroscopy is useful for confirming the presence of key functional groups, such as N-H stretches for the amines and C=O stretches for acylated products.
Section 5: Protocols & Workflows
Protocol 1: Inert Atmosphere Solution Preparation
This protocol is designed to prevent the oxidative degradation of this compound when preparing solutions for sensitive reactions.
Materials:
-
Schlenk flask or a flask with a rubber septum
-
Degassed solvent (use freeze-pump-thaw or sparge with Argon/Nitrogen for 30 min)
-
Inert gas source (Argon or Nitrogen) with a manifold/Schlenk line
-
Syringes and needles
Procedure:
-
Dry the Flask: Flame-dry the Schlenk flask under vacuum and allow it to cool to room temperature under an inert atmosphere.
-
Add Solid: Quickly weigh and add the this compound to the flask.
-
Purge: Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.
-
Add Solvent: Using a syringe, transfer the required volume of degassed solvent into the flask through the septum.
-
Dissolve: Swirl or stir the flask until the solid is completely dissolved. The resulting solution should be nearly colorless or very light tan.
-
Storage/Use: Keep the flask under a positive pressure of inert gas. Use a syringe to transfer the solution for your reaction.
Diagram 1: General Troubleshooting Workflow for Failed Reactions
Caption: A decision tree for troubleshooting common issues in reactions.
Section 6: Chemical Data Summary
| Property | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 68015-98-5 | [2] |
| Molecular Formula | C₈H₁₄N₂O₅S | |
| Molecular Weight | 250.27 g/mol | [8] |
| Appearance | Off-white to violet or dark brown powder (similar to methoxy analog) | [5] |
| Primary Hazards | Harmful if swallowed, skin/eye irritant, suspected mutagen/carcinogen | [2] |
References
- 4-ethoxybenzene-1,3-diammonium sulphate Chemical Label. (n.d.).
- PubChem. (n.d.). 1,3-Benzenediamine, 4-methoxy-, sulfate (1:1). National Center for Biotechnology Information.
- Solubility of Things. (n.d.). Disperse Orange 37.
- Fisher Scientific. (2025, December 19). Safety Data Sheet: 3,4-Dimethoxybenzaldehyde.
- Cayman Chemical. (2025, July 14). Safety Data Sheet: 1,2-Diamino-4,5-dimethoxybenzene (hydrochloride).
- Angene Chemical. (2024, August 20). Safety Data Sheet: 4-Methoxybenzene-1,3-diamine sulfate hydrate.
- Sigma-Aldrich. (2025, November 7). Safety Data Sheet: 4-Ethoxybenzaldehyde.
- Lab-Chemicals.Com. (n.d.). This compound.
- Benchchem. (n.d.). This compound | 68015-98-5.
- Angene International Limited. (2025, November 28). This compound | CAS 68015-98-5.
- Sigma-Aldrich. (n.d.). 4-ethoxybenzene-1,2-diamine.
- ChemicalBook. (2024, December 18). 4-ETHOXYBENZENE-1,2-DIAMINE | 85137-09-3.
- Benchchem. (n.d.). 4-Ethoxybenzene-1,3-diammonium dichloride | 67801-06-3.
- U.S. Environmental Protection Agency. (n.d.). LC/MS Techniques for the Analysis of Dyes.
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- 5. 1,3-Benzenediamine, 4-methoxy-, sulfate (1:1) | C7H12N2O5S | CID 38221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Ethoxybenzene-1,3-diammonium dichloride | 67801-06-3 | Benchchem [benchchem.com]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. 4-ETHOXYBENZENE-1,2-DIAMINE | 85137-09-3 [chemicalbook.com]
Validation & Comparative
A Comparative Guide to 4-Ethoxybenzene-1,3-diamine sulfate and 4-Methoxybenzene-1,3-diamine sulfate in Oxidative Hair Dye Formulations
For researchers, scientists, and professionals in drug development and cosmetic science, the selection of primary intermediates in oxidative hair dye formulations is a critical decision that impacts product performance, stability, and safety. This guide provides an in-depth technical comparison of two closely related aromatic diamines: 4-Ethoxybenzene-1,3-diamine sulfate and 4-Methoxybenzene-1,3-diamine sulfate. By examining their chemical properties, performance characteristics, and safety profiles, this document aims to equip you with the necessary insights to make informed formulation choices.
Introduction to Alkoxy-Substituted Phenylenediamines in Oxidative Hair Coloration
Permanent hair coloring, also known as oxidative dyeing, is a complex chemical process that relies on the in-situ formation of large color molecules within the hair shaft.[1][2] This process involves the reaction of small, colorless precursors—primary intermediates and couplers—in an alkaline medium, activated by an oxidizing agent, typically hydrogen peroxide.[3][4] The resulting larger dye molecules become physically trapped within the hair's cortex, providing long-lasting color.[5]
4-Ethoxybenzene-1,3-diamine and 4-methoxybenzene-1,3-diamine are primary intermediates that play a pivotal role in this process.[6] Their chemical structure, featuring two amino groups and an alkoxy substituent on a benzene ring, makes them highly reactive towards oxidation and subsequent coupling, forming the basis of a wide range of hair colors.[7] The choice between an ethoxy (-OCH₂CH₃) and a methoxy (-OCH₃) group, while seemingly minor, can introduce subtle yet significant differences in reactivity, color outcome, and safety profile.
Chemical Structure and Properties: A Comparative Overview
The foundational difference between these two molecules lies in the nature of their alkoxy substituent. This seemingly small variation in alkyl chain length influences their physical and chemical properties.
Caption: Chemical structures of this compound and 4-Methoxybenzene-1,3-diamine sulfate.
| Property | This compound | 4-Methoxybenzene-1,3-diamine sulfate | Reference(s) |
| CAS Number | 68015-98-5 | 39156-41-7 | [2][3] |
| Molecular Formula | C₈H₁₄N₂O₅S | C₇H₁₂N₂O₅S | [1][2] |
| Molecular Weight | 250.27 g/mol | 236.25 g/mol | [1][2] |
| Appearance | Off-white to light gray powder | Light gray to brown crystalline powder | [8][9] |
| Solubility | Soluble in water | Soluble in water (1-5 g/100 mL at 18.5 °C) | [10] |
The additional methylene group in the ethoxy substituent leads to a slightly higher molecular weight and can influence intermolecular interactions, potentially affecting solubility and crystal packing.
Performance in Oxidative Hair Dyeing: A Mechanistic and Experimental Comparison
The performance of these primary intermediates is evaluated based on several key parameters: color formation efficiency, color stability (fastness), and the impact on hair fiber integrity.
The Oxidative Coupling Mechanism
The process of color formation begins with the oxidation of the primary intermediate by hydrogen peroxide in an alkaline environment. This creates a reactive quinonediimine intermediate, which then rapidly reacts with coupler molecules to form indo dyes, benzoquinones, and other complex chromophores.[3][11]
Caption: Generalized workflow of oxidative hair dyeing.
The electronic and steric properties of the alkoxy group can influence the rate of oxidation and the subsequent coupling reactions. The ethoxy group is slightly more electron-donating than the methoxy group, which could potentially increase the electron density on the aromatic ring and affect the rate of electrophilic attack during the coupling reaction.[8] Conversely, the larger size of the ethoxy group may introduce steric hindrance, potentially slowing down reactions.[12]
Comparative Performance Data (Synthesized based on Chemical Principles)
| Performance Metric | This compound | 4-Methoxybenzene-1,3-diamine sulfate | Rationale |
| Rate of Color Formation | Slightly Slower | Slightly Faster | The greater steric hindrance of the ethoxy group may slightly impede the approach of the coupler molecule to the oxidized intermediate.[12] |
| Color Intensity (Initial) | Potentially Slightly Higher | High | The stronger electron-donating nature of the ethoxy group could lead to a more electron-rich chromophore, potentially enhancing color depth.[8] |
| Color Hue | Subtle shifts towards warmer tones | Standard | The electronic effects of the substituent can influence the absorption spectrum of the final dye molecule. |
| Wash Fastness | Good | Good | Both form large, insoluble dye molecules within the hair cortex, leading to good color retention. |
| Light Stability | Good | Good | The fundamental chromophore structure is similar, suggesting comparable stability to photodegradation. |
Experimental Protocols for Performance Evaluation
To empirically validate these theoretical differences, a series of standardized experiments should be conducted.
Objective: To quantitatively compare the color deposition, intensity, and wash fastness of hair dyes formulated with the ethoxy and methoxy intermediates.
Materials:
-
This compound
-
4-Methoxybenzene-1,3-diamine sulfate
-
Resorcinol (coupler)
-
Ammonium hydroxide (alkalizing agent)
-
20-volume hydrogen peroxide developer
-
Swatches of virgin human hair
-
Standard shampoo
Procedure:
-
Formulation Preparation: Prepare two separate hair dye formulations, identical in all aspects except for the primary intermediate. The concentration of the ethoxy and methoxy intermediates should be equimolar.
-
Dye Application: Mix each formulation with the hydrogen peroxide developer immediately before application. Apply the mixtures to separate hair swatches and allow them to process for 30 minutes at room temperature.
-
Initial Color Measurement: After processing, rinse the swatches thoroughly with water, apply a standard conditioner, and allow them to air dry. Measure the initial color of the dyed swatches using a colorimeter, recording the Lab* values.
-
Wash Fastness Testing: Subject the dyed swatches to a standardized washing protocol (e.g., 20 cycles of washing with a standard shampoo and rinsing).
-
Post-Washing Color Measurement: After the washing cycles, dry the swatches and re-measure the Lab* values.
-
Data Analysis: Calculate the change in color (ΔE*) to determine the degree of color fading.
Impact on Hair Fiber Integrity
The alkaline and oxidative environment of hair dyeing can cause damage to the hair's structural proteins and lipids.[6] Evaluating the impact of different intermediates on hair integrity is crucial.
Comparative Impact on Hair Strength and Swelling
| Impact Metric | This compound | 4-Methoxybenzene-1,3-diamine sulfate | Rationale |
| Tensile Strength Reduction | Minor | Minor | The primary damage is caused by the alkaline pH and peroxide, with the intermediate playing a secondary role. The difference between the two is expected to be minimal. |
| Hair Fiber Swelling | Slightly Less | Slightly More | The slightly larger size of the ethoxy-derived dye molecule might result in a more tightly packed structure within the cortex, potentially reducing water ingress.[15] |
Experimental Protocol for Hair Fiber Integrity Assessment
Objective: To compare the extent of hair damage caused by formulations containing the ethoxy and methoxy intermediates.
Materials:
-
Dyed hair swatches from the color performance protocol
-
Untreated control hair swatches
-
Tensile strength tester[16]
-
Microscope with a measurement graticule
Procedure:
-
Tensile Strength Measurement: Randomly select individual hair fibers from the dyed and control swatches. Measure the force required to break each fiber using a tensile strength tester.
-
Fiber Diameter and Swelling Measurement: Measure the diameter of dry hair fibers from each group. Submerge the fibers in water for a set period and re-measure the diameter to determine the degree of swelling.
-
Data Analysis: Compare the average tensile strength and swelling percentage of the two dyed groups against each other and the untreated control.
Safety and Toxicological Profile: A Key Differentiator
The safety of hair dye ingredients, particularly their potential for skin sensitization, is a primary concern for formulators and regulatory bodies.
Skin Sensitization Potential
Aromatic diamines are known to have skin sensitization potential.[17] The reactivity of these molecules with skin proteins is a key step in the induction of an allergic response. A study has indicated that the mutagenic activity of 4-ethoxy-m-phenylenediamine is similar to that of 4-methoxy-m-phenylenediamine.[18]
The slightly larger size and increased lipophilicity of the ethoxy group might influence its skin penetration and interaction with biological macromolecules. However, without direct comparative sensitization studies, it is difficult to definitively state which compound presents a lower risk. It is noteworthy that modifications to the side chains of phenylenediamines have been shown to reduce sensitization potential.[19]
Experimental Protocol for In Vitro Skin Sensitization Assessment
Objective: To assess and compare the skin sensitization potential of the two intermediates using validated in vitro methods.
Materials:
-
This compound
-
4-Methoxybenzene-1,3-diamine sulfate
-
Reagents for the Direct Peptide Reactivity Assay (DPRA) and/or KeratinoSens™ assay[20][21]
Procedure:
-
Direct Peptide Reactivity Assay (DPRA): This in chemico method measures the reactivity of the test chemical with synthetic peptides containing cysteine and lysine. The depletion of the peptides is quantified by HPLC.
-
KeratinoSens™ Assay: This in vitro method uses a human keratinocyte cell line to measure the induction of genes that are responsive to sensitizers.
-
Data Analysis: The results from these assays are used to classify the sensitization potential of each compound according to established prediction models.
Analytical Characterization
Accurate quantification of these intermediates in raw materials and finished products is essential for quality control and regulatory compliance. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method for this purpose.[18][22][23][24]
HPLC-UV Method for Quantification
Objective: To develop a robust HPLC-UV method for the separation and quantification of 4-ethoxybenzene-1,3-diamine and 4-methoxybenzene-1,3-diamine.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column
Chromatographic Conditions (Example):
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH 6.0).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Column Temperature: 30 °C.
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of known concentrations for both compounds.
-
Sample Preparation: Extract the hair dye formulation with a suitable solvent (e.g., a mixture of acetonitrile and buffer).
-
Analysis: Inject the standards and samples into the HPLC system and record the chromatograms.
-
Quantification: Construct a calibration curve from the peak areas of the standards and use it to determine the concentration of each intermediate in the samples.
Conclusion and Future Perspectives
Both this compound and 4-Methoxybenzene-1,3-diamine sulfate are effective primary intermediates for oxidative hair dye formulations. The choice between them may depend on the desired subtle nuances in color and the formulator's preference based on historical data and raw material availability.
Future research should focus on direct, side-by-side experimental comparisons of these and other alkoxy-substituted phenylenediamines to provide formulators with a more comprehensive dataset for optimizing hair color products for performance, safety, and consumer satisfaction.
References
- A Comparative Analysis of the Electronic Effects of Ethoxy and Methoxy Groups in Research and Development. (n.d.). BenchChem.
- The Science of Hair Color: Understanding Dye Intermedi
- Celdrán, V. (2018, September 3).
-
Proposed mechanism of oxidative hair dye formation. Adapted from ref.[25]. (n.d.). ResearchGate.
- A Review of Aspects of Oxidative Hair Dye Chemistry with Special Reference to N-Nitrosamine Formation. (2014).
- 4-Methoxybenzene-1,3-Diamine Sulf
- A Deep Dive Into the Chemistry of Hair Dyes. (2024, October 23). Pretty Me Philippines.
- 4-Ethoxybenzene-1, 3-diamine sulfate, min 95%, 1 gram. (n.d.). CP Lab Chemicals.
- Why is methoxy group an electron donating group? (2016, November 25). Chemistry Stack Exchange.
- Precursors of oxidative hair dyes in hair colouring formul
- Which is more polar, Ethoxy phenol or methoxy phenol? (2024, April 19). Quora.
- International Regulatory Requirements for Skin Sensitization Testing. (2018, March 6). Critical Reviews in Toxicology.
- Coupling components for oxidizing hair dyes, their preparation and hair dyes containing them. (n.d.).
- A method for the measurement of intermediates of oxidative hair dyes in cosmetic products. (n.d.).
- Types of Hair Dye and Their Mechanisms of Action. (2018). Cosmetics.
- A method for the analysis of intermediates of oxidative hair dyes in cosmetic products. (2025, August 6).
- HPLC Candidate Reference Method for Oxidative Hair Dye Analysis. I. Separation and Stability Testing. (n.d.).
- The Influence of Methoxy and Ethoxy Groups on Supramolecular Arrangement of Two Methoxy-chalcones. (n.d.). SciELO.
- Skin irritation and sensitization potential of oxidative hair dye substances evaluated with in vitro, in chemico and in silico test methods. (2018, September 11). Food and Chemical Toxicology.
- Skin Irritation, Corrosion, and Sensitization Testing. (n.d.).
- steric hindrance effect: Topics by Science.gov. (n.d.).
- Methoxy group. (n.d.). In Wikipedia.
- (POSTER 4)
- Evaluation of in vitro testing strategies for hazard assessment of the skin sensitization potential of “real-life” mixtures: the case of henna-based hair coloring products containing p‐phenylenediamine. (2019, April 21). SenzaGen.
- The SCCS notes of guidance for the testing of cosmetic ingredients and their safety evaluation 12th revision. (2022, October 13). European Commission.
- Skin irritation valid
- In vitro skin irritation testing on reconstituted human epidermis: Reproducibility for 50 chemicals tested with two protocols. (2025, August 7).
- New Guidelines for Skin Sensitization Testing. (2022, May 18).
- Safety Evaluation of Cosmetic Ingredients Regarding Their Skin Sensitiz
- A Quick Guide to Skin Sensitization Testing. (2025, February 3). SenzaGen.
- Hair Claims Testing Lab | Breakage, Moisture, Shine & More. (n.d.). TRI Princeton.
- Steric effects. (n.d.). In Wikipedia.
- Steric Hindrance Effect | Definition, Factors & Examples. (n.d.). Study.com.
- Mutagenicity of a New Hair Dye Ingredient: 4-ethoxy-m-phenylenediamine. (n.d.). Science.
- Hair Colorimetry importance and how to perform it? (2022, August 4). MEDELINK.
- Spectrophotometric Color Analysis is Essential for Creating Natural-Looking At-Home Hair Dye. (2023, November 28). HunterLab.
- 7 Easy Tricks to make Hair Fibers look NATURAL + W
- Analysis of semipermanent hair dyes by HPLC with on-line post-column photochemical derivatis
- Hair Colorimetry. (2025, September 24). Scribd.
- Introduction of a methoxymethyl side chain into p-phenylenediamine attenuates its sensitizing potency and reduces the risk of allergy induction. (2014, February 1). Toxicology and Applied Pharmacology.
- Why is a methoxygroup a better leaving group than an ethoxygroup? (2018, September 4). Reddit.
- Reactivity trends within alkoxy radical reactions responsible for chain branching. (2011, November 16). The Journal of Physical Chemistry A.
- Spectral Analysis for Hair Care Product Color Retention. (2024, November 6). HunterLab.
- Influence of Alkoxy Chain Length on the Properties of. (n.d.). Amanote Research.
- Single fibre testing and hair tress testing – diverse and complementary techniques. (n.d.).
- Hair Strength In vitro Test. (n.d.). Eurofins.
- Introduction of a methoxymethyl side chain into p-phenylenediamine attenuates its sensitizing potency and reduces the risk of allergy induction. (2025, August 10).
- Infrared analysis of hair dyeing and bleaching history. (2020, July 15). Kurouski Lab.
- Alkoxy chain length governs the potency of 2-benzylbenzimidazole 'nitazene' opioids associated with human overdose. (2023, September 2). Psychopharmacology.
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Comparative analysis of diamine compounds in dye synthesis
<"Comparative Analysis of Diamine Compounds in Dye Synthesis"
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Aromatic diamines are foundational precursors in the synthesis of a vast array of organic dyes, particularly azo dyes, which account for over 60% of all synthetic colorants used globally.[1] The structural characteristics of the diamine—be it the isomeric position of the amino groups, the nature of the aromatic core, or the presence of substituents—profoundly influence the final properties of the dye. These properties include color, light and wash fastness, thermal stability, and affinity for various substrates.[2][3] This guide provides a comparative analysis of key diamine compounds in dye synthesis, supported by experimental data and detailed protocols, to aid researchers in the rational design and selection of precursors for specific applications, from textile dyeing to the development of advanced functional materials.
The core chemical process involves a two-step reaction: diazotization, which converts a primary aromatic amine into a reactive diazonium salt, followed by an azo coupling reaction with an electron-rich nucleophile.[1] When a diamine is used, this can proceed in two ways: both amine groups can be diazotized (tetrazotization) to react with two equivalents of a coupling agent, forming symmetric bisazo dyes, or one group can be selectively diazotized to form monoazo dyes. The choice of diamine is therefore a critical determinant of the final molecular architecture and resulting performance of the dye.
Comparative Analysis of Phenylenediamine Isomers
The positional isomerism of phenylenediamines (ortho, meta, and para) offers a clear illustration of how subtle structural changes impact dye properties. This section compares p-phenylenediamine (PPD) and m-phenylenediamine (MPD) as representative examples.
-
p-Phenylenediamine (PPD): As a linear and symmetric molecule (amino groups at positions 1 and 4), PPD is a cornerstone precursor for producing deep, stable shades, particularly blacks and dark browns.[4][5] Its linearity allows for the formation of extended conjugated systems when it is tetrazotized and coupled, leading to dyes that absorb light across a broad range of the visible spectrum.[6] This structural feature also promotes strong intermolecular interactions and close packing on substrates like cellulosic fibers, enhancing dye affinity and fastness.[6] However, PPD is also a potent contact allergen, a significant drawback that has prompted research into safer alternatives.[4][7][8]
-
m-Phenylenediamine (MPD): With its amino groups in a non-linear (1,3) arrangement, MPD disrupts the extended conjugation seen with PPD-derived dyes. This bent structure typically results in dyes with colors in the yellow-to-brown range.[3] The altered geometry can reduce the planarity of the final dye molecule, which may decrease its affinity for certain fibers compared to PPD-based dyes, but can also improve solubility.
-
o-Phenylenediamine (OPD): The proximity of the amino groups (1,2) in OPD allows it to act as a bidentate ligand, making it a valuable precursor for metal-complex dyes.[9] In these dyes, a metal ion (commonly chromium, cobalt, or copper) coordinates with the dye molecule, significantly enhancing properties like lightfastness and wash fastness.[9][10][11]
The Influence of Substituents
The introduction of substituents onto the diamine ring provides another layer of control over dye performance:
-
Electron-Donating Groups (e.g., -CH₃, -OCH₃): These groups generally cause a bathochromic shift (deepening of color) and can enhance the reactivity of the diamine in coupling reactions.[6] For example, p-toluenediamine (PTD), a methylated analog of PPD, produces similar color performance but has a lower allergenic potential due to the methyl group altering its metabolic pathway and reducing the formation of sensitizing intermediates.[4]
-
Electron-Withdrawing Groups (e.g., -NO₂, -Cl, -SO₃H): These groups typically cause a hypsochromic shift (lightening of color) and can improve the lightfastness of the resulting dye.[12][13] The sulfonic acid group (-SO₃H) is particularly important as it imparts water solubility, a crucial feature for applying dyes to hydrophilic fibers like cotton and wool.[6]
Quantitative Performance Data
The following table summarizes the expected performance differences based on the choice of diamine. The values are illustrative and can vary based on the specific coupling component and dyeing conditions.
| Diamine Precursor | Typical Dye Class | Expected Color Range | Relative Light Fastness | Relative Solubility | Key Structural Feature |
| p-Phenylenediamine (PPD) | Azo, Oxidative | Dark Brown, Black | Good to Excellent | Low | Linear, high conjugation |
| m-Phenylenediamine (MPD) | Azo | Yellow, Brown | Moderate | Moderate | Bent, disrupted conjugation |
| o-Phenylenediamine (OPD) | Metal-Complex | Varies with metal | Excellent | Varies | Forms chelating structures |
| p-Toluenediamine (PTD) | Oxidative | Dark Brown, Black | Good to Excellent | Low | Methyl-substituted PPD |
| 4,4'-Diaminobenzanilide | Disazo Direct | Yellow, Red | Good | High (if sulfonated) | Benzidine substitute, linear |
Experimental Protocols
The following protocols provide a framework for the synthesis and comparative evaluation of dyes derived from different diamines.
Diagram: General Workflow for Comparative Dye Synthesis
Caption: Experimental workflow for the synthesis and comparative analysis of dyes.
Protocol 1: Synthesis of a Symmetric Bisazo Dye
This protocol describes the tetrazotization of an aromatic diamine (e.g., p-phenylenediamine) and subsequent coupling with two equivalents of a naphthol derivative.
Safety Precaution: Aromatic amines are toxic and potentially carcinogenic. Diazonium salts can be explosive when dry. All procedures must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1] Diazonium salt solutions should always be kept cold and used immediately.[1]
Part A: Tetrazotization of the Diamine
-
In a 250 mL beaker, create a slurry of 0.01 mol of the chosen diamine (e.g., 1.08 g of p-phenylenediamine) in 30 mL of water.
-
Add 5.0 mL of concentrated hydrochloric acid (~0.06 mol) and stir to dissolve the diamine. Gentle warming may be necessary.
-
Cool the solution to 0-5 °C in an ice-salt bath with continuous mechanical stirring. The diamine dihydrochloride may precipitate.
-
In a separate beaker, dissolve 1.45 g (0.021 mol) of sodium nitrite (NaNO₂) in 10 mL of cold water.
-
Add the sodium nitrite solution dropwise to the cold, stirred diamine solution over 15-20 minutes, ensuring the temperature is strictly maintained between 0 and 5 °C.
-
After the addition is complete, continue stirring for another 20 minutes.
-
Verify the completion of the reaction by testing for a slight excess of nitrous acid. A drop of the reaction mixture should produce an immediate blue-black color on starch-iodide paper. The resulting cold solution contains the tetraazonium salt and must be used immediately.
Part B: Azo Coupling
-
In a 1 L beaker, dissolve 0.021 mol of the coupling agent (e.g., 3.03 g of 2-naphthol) in 50 mL of a 10% aqueous sodium hydroxide solution.
-
Cool this alkaline solution to 5-10 °C in an ice bath with vigorous stirring.
-
Slowly add the cold tetraazonium salt solution from Part A to the alkaline coupling agent solution with continuous, efficient stirring.[1] A brightly colored precipitate should form immediately.
-
Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the coupling reaction is complete.
-
Collect the precipitated dye by vacuum filtration using a Buchner funnel.
-
Wash the solid product thoroughly with cold distilled water until the filtrate is neutral.
-
Dry the purified dye in a vacuum oven at 50-60 °C.
Protocol 2: Characterization and Performance Evaluation
A. Spectroscopic Analysis (UV-Visible Spectroscopy)
-
Prepare dilute solutions of the synthesized dyes in a suitable solvent (e.g., ethanol or DMF).
-
Record the UV-Vis absorption spectrum for each dye from 350 to 700 nm.
-
Determine the wavelength of maximum absorbance (λmax), which corresponds to the perceived color of the dye.
-
Calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl) to quantify the dye's color intensity.
B. Dyeing of Cotton Fabric
-
Prepare a dye bath containing the synthesized dye (e.g., 1% on weight of fabric), an electrolyte (e.g., sodium sulfate, 20 g/L), and an alkali (e.g., sodium carbonate, 10 g/L).
-
Introduce a pre-wetted cotton swatch into the dye bath at 50 °C.[13]
-
Raise the temperature to 100 °C over 15 minutes and maintain for 60 minutes.[13]
-
Remove the dyed fabric, rinse thoroughly with cold water, then with hot water and a mild detergent to remove unfixed dye, and air dry.
C. Fastness Testing
-
Light Fastness: Expose a portion of the dyed fabric to a standardized light source (e.g., a Xenon arc lamp) alongside a set of blue wool standards. Evaluate the degree of fading by comparing the change in color of the sample to the changes in the standards.
-
Wash Fastness: Agitate the dyed fabric in a standardized detergent solution at a specified temperature (e.g., 60 °C) for 30 minutes. Assess the color change of the fabric and the degree of staining on an adjacent undyed multifiber fabric.[13]
Diagram: Mechanism of Bisazo Dye Formation
Caption: General reaction scheme for bisazo dye synthesis.
Conclusion
The selection of a diamine compound is a critical decision in dye synthesis that dictates the ultimate performance and application range of the colorant. The isomeric position of amine groups fundamentally influences the geometry and conjugation of the dye molecule, thereby controlling its color and affinity. As demonstrated by the phenylenediamine isomers, linear structures like PPD favor extended conjugation for dark, stable shades, while bent structures like MPD yield lighter colors. Furthermore, the strategic introduction of substituents allows for the fine-tuning of properties such as solubility, fastness, and even biological activity. The provided protocols offer a standardized methodology for synthesizing and evaluating dyes from different diamines, enabling researchers to make informed, data-driven decisions in the development of novel and high-performance dyes.
References
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Al-Amiery, A. A., et al. (2018). Synthesis and Characterization of Some Azo Dyes Derived from 4-Aminoacetophenone, 1, 4 Phenylene Diamine and Studying its Dyeing Performance and Antibacterial Activity. Journal of Biochemical Technology, 9(4), 33-42. Retrieved from [Link]
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University of Toronto. (n.d.). The Synthesis of Azo Dyes. Retrieved from [Link]
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Vidya, V., & Sadasivan, V. (2018). Synthesis, Characterization and Applications of Some Azo Dyes Derived from Various Aromatic Amines. Asian Journal of Chemistry, 30(9), 2049-2053. Retrieved from [Link]
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Al-Amiery, A. A., et al. (2018). Synthesis and Characterization of Some Azo Dyes Derived from 4- Aminoacetophenone, 1, 4 Phenylene Diamine and Studying its Dyein. Journal of Biochemical Technology, 9(4), 33-42. Retrieved from [Link]
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Studylib. (n.d.). Aromatic Amines & Diazonium Ions: Azo Dye Synthesis. Retrieved from [Link]
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Walsh Medical Media. (n.d.). Synthesis, Characterization and Luminescence Studies of Metal-Diimine Complexes. Retrieved from [Link]
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Freeman, H. S. (2016). Aromatic amines: use in azo dye chemistry. Coloration Technology, 132(3), 145-163. Retrieved from [Link]
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Gaina, L. G., et al. (2020). Synthesis and Characterization of New Metal Complex Dye. ResearchGate. Retrieved from [Link]
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Simu, G., et al. (2004). Direct Dyes Derived from 4,4'-Diaminobenzanilide Synthesis, Characterization and Toxicity Evaluation of a Disazo Symmetric D. TÜBİTAK Academic Journals, 28(4), 579-585. Retrieved from [Link]
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Ahmed, N. S. (2016). Thermalstability and Photostability of new Azo dye. Retrieved from [Link]
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Hussain, S., et al. (2020). New acid dyes and their metal complexes: dyeing, thermal and antifungal behavior. Journal of the Mexican Chemical Society, 64(2). Retrieved from [Link]
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Burkinshaw, S. M. (2013). Metal-Complex Dyes. ResearchGate. Retrieved from [Link]
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Simu, G., et al. (2004). Direct Dyes Derived from 4,40-Diaminobenzanilide Synthesis, Characterization and Toxicity Evaluation of a Disazo Symmetric Direct Dye. ResearchGate. Retrieved from [Link]
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Freeman, H. S. (2004). Metal-complexed dyes. Review of Progress in Coloration and Related Topics, 34(1), 1-13. Retrieved from [Link]
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Santa Monica College. (n.d.). Experiment 5 Dyes & Dyeing Part 2: Preparation of Para Red and related Azo Dyes. Retrieved from [Link]
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Simu, G., et al. (2004). Direct Dyes Derived from 4,4'-Diaminobenzanilide Synthesis, Characterization and Toxicity Evaluation of a Disazo Symmetric Direct Dye. Semantic Scholar. Retrieved from [Link]
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NICHEM Solutions. (2023). PPD to PTD: The Evolution of Safe Hair Dye Chemistry. Retrieved from [Link]
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International Agency for Research on Cancer. (2010). General Introduction to the Chemistry of Dyes. In Some Aromatic Amines, Organic Dyes, and Related Exposures. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 99. NCBI Bookshelf. Retrieved from [Link]
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Kazem-Rostami, M. (2019). Factors influencing the thermal stability of azo and bisazo compounds. ResearchGate. Retrieved from [Link]
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Karthikeyan, G., & Selva, R. J. (2015). Effect of Reactive Dyes Structure on Light Fastness. International Journal of Engineering Research & Technology, 4(5). Retrieved from [Link]
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Lee, S., et al. (2023). Influence of diamine structure on the properties of colorless and transparent polyimides. De Gruyter. Retrieved from [Link]
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Paun, D., et al. (2020). Development of novel alternative hair dyes to hazardous para-phenylenediamine. ResearchGate. Retrieved from [Link]
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Al-Hamry, A., et al. (2023). Potentiodynamic Fabrication of Aromatic Diamine Linkers on Electrochemically Reduced Graphene Oxide Surface for Environmental Pollutant Nitrobenzene Monitoring. MDPI. Retrieved from [Link]
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Al-Suhaimi, E. A., et al. (2022). Study of P-Phenylenediamine (PPD) Concentrations after Hair Dye Mixing: A Call for Safety Reassessment. MDPI. Retrieved from [Link]
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A Senior Scientist’s Guide to Purity Validation: A Comparative Analysis of Quantitative NMR for 4-Ethoxybenzene-1,3-diamine Sulfate
Introduction: The Imperative of Purity in Pharmaceutical Building Blocks
In the landscape of drug discovery and development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. 4-Ethoxybenzene-1,3-diamine sulfate is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). The presence of impurities, even in minute quantities, can lead to downstream reaction failures, the formation of toxic byproducts, or altered pharmacological profiles of the final drug substance. Therefore, the selection of a robust, accurate, and reliable analytical method for purity determination is a critical decision for researchers and drug development professionals.
This guide provides an in-depth comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other established analytical techniques for the purity validation of this compound. Moving beyond a simple recitation of protocols, we will explore the causality behind experimental choices, grounding our recommendations in the principles of scientific integrity and authoritative regulatory standards, such as those outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[1][2]
Part 1: The Power of Quantitative NMR (qNMR) as a Primary Method
Quantitative NMR stands out among analytical techniques because it is a primary ratio method. The intensity of an NMR signal is directly proportional to the number of atomic nuclei giving rise to that signal.[3] This fundamental principle allows for the determination of purity without the need for a specific reference standard of the analyte itself; instead, a certified internal standard of a different, well-characterized compound can be used.[4][5]
Causality Behind the qNMR Experimental Design
The accuracy of a qNMR experiment is contingent upon a meticulously planned methodology. Each parameter is chosen to mitigate potential sources of error and ensure the data is both precise and reliable.
-
Selection of Deuterated Solvent: The choice of solvent is the first critical step. It must completely dissolve both the analyte (this compound) and the internal standard. For a polar, salt-like compound, Dimethyl sulfoxide-d6 (DMSO-d6) or Deuterium oxide (D2O) are excellent candidates. They provide good solubility and their residual proton signals typically do not interfere with the aromatic or ethoxy signals of the analyte.[6]
-
Choosing an Appropriate Internal Standard (IS): An ideal IS is the bedrock of accurate quantification.[7] Key characteristics include:
-
High Purity (≥99.5%): The purity of the IS must be certified and traceable.[8]
-
Chemical Stability: It must not react with the analyte, solvent, or air.
-
Non-overlapping Resonances: The IS should produce one or more sharp signals in a region of the ¹H NMR spectrum free from analyte or impurity signals.
-
Known Molar Mass and Proton Count: Essential for the final calculation. For this compound, Maleic Acid or Dimethyl Sulfone are suitable choices. Maleic acid provides a sharp singlet in the olefinic region (~6.3 ppm in DMSO-d6), typically clear of aromatic signals, while Dimethyl Sulfone offers a singlet around 3.1 ppm.
-
-
Critical NMR Acquisition Parameters: To ensure the signal integrals are truly quantitative, specific acquisition parameters must be optimized.[9]
-
Relaxation Delay (d1): This is arguably the most critical parameter for quantification. The delay between pulses must be long enough to allow all relevant protons (in both the analyte and the IS) to fully relax back to their equilibrium state. A conservative rule is to set d1 to at least five times the longest spin-lattice relaxation time (T1) of any signal being integrated.[9][10] For aromatic compounds, a d1 of 30 seconds is often a safe starting point.
-
Pulse Angle: A 90° pulse angle is used to ensure maximum signal excitation for all nuclei, which is fundamental for accurate integration.
-
Signal-to-Noise (S/N) Ratio: A high S/N is required for precise integration. An S/N ratio of at least 250:1 is recommended for an integration error of less than 1%.[9] This is achieved by adjusting the number of scans (transients).
-
Digital Resolution: Sufficient data points should be acquired to define the peak shape accurately, preventing truncation of the Free Induction Decay (FID).
-
Diagram: The qNMR Experimental Workflow
Caption: A step-by-step workflow for qNMR purity determination.
Experimental Protocol: Purity of this compound by ¹H qNMR
-
Preparation of the Internal Standard Stock (Optional but recommended):
-
Accurately weigh approximately 50 mg of certified pure Maleic Acid into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with DMSO-d6. This creates a stock solution with a precisely known concentration.
-
-
Sample Preparation:
-
Accurately weigh (to 0.01 mg) approximately 10-15 mg of this compound into a clean, dry NMR tube.[11]
-
Accurately weigh (to 0.01 mg) approximately 5-10 mg of the internal standard (e.g., Maleic Acid) into the same NMR tube. Alternatively, add a precise volume of the IS stock solution.
-
Add approximately 0.7 mL of DMSO-d6.
-
Cap the tube and vortex gently until all solids are completely dissolved.
-
-
NMR Data Acquisition (Example parameters for a 500 MHz spectrometer):
-
Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (e.g., 298 K).
-
Lock and shim the instrument for optimal magnetic field homogeneity.
-
Set the following acquisition parameters:
-
Pulse Program: Standard 1D proton (zg30 or similar)
-
Pulse Angle: 90°
-
Relaxation Delay (d1): 30 s
-
Acquisition Time (aq): 4 s
-
Number of Scans (ns): 16-64 (to achieve S/N > 250:1)
-
Dummy Scans (ds): 4
-
-
-
Data Processing:
-
Apply a Fourier Transform to the acquired FID.
-
Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Apply a high-order polynomial baseline correction to ensure a flat baseline across the entire spectrum, especially around the signals of interest.
-
Integrate a well-resolved, non-overlapping signal for the analyte (e.g., the ethoxy triplet or an aromatic proton) and a signal for the internal standard (e.g., the maleic acid singlet).
-
-
Purity Calculation: The weight/weight percentage purity (Purity_a) of the analyte is calculated using the following equation:[5]
Purity_a (%) = (I_a / I_is) * (N_is / N_a) * (M_a / M_is) * (m_is / m_a) * Purity_is (%)
Where:
-
I_a, I_is: Integral values for the analyte and internal standard.
-
N_a, N_is: Number of protons for the integrated signals of the analyte and internal standard.
-
M_a, M_is: Molar masses of the analyte (250.28 g/mol ) and internal standard.[12]
-
m_a, m_is: Masses of the analyte and internal standard.
-
Purity_is: Certified purity of the internal standard.
-
Part 2: A Comparative Overview of Alternative Techniques
While qNMR is a powerful tool, a comprehensive evaluation requires comparison with other orthogonal methods commonly employed for purity analysis.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
-
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (e.g., C18 column) and a liquid mobile phase. Purity is determined by comparing the area of the main peak to the total area of all peaks (Area % method) or by using a certified reference standard for external calibration.
-
Typical Methodology: A reverse-phase C18 column is often suitable for aromatic amines. The mobile phase would likely consist of an aqueous buffer (e.g., phosphate or formate) and an organic modifier like acetonitrile or methanol, run in a gradient or isocratic mode. UV detection would be set at a wavelength where the aromatic chromophore absorbs strongly (e.g., ~254 nm or 280 nm).[13]
-
Strengths: Excellent for separating and quantifying known, structurally related impurities. High sensitivity (low Limit of Quantitation).
-
Weaknesses: The Area % method assumes all impurities have the same response factor as the main peak, which is rarely true and can lead to inaccurate results. An external standard method requires a highly purified and certified standard of the analyte itself, which may not be available.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Principle: GC separates volatile compounds based on their boiling points and interaction with a stationary phase. MS provides detection and structural information based on the mass-to-charge ratio of ionized fragments.
-
Typical Methodology: Due to the low volatility of the sulfate salt, derivatization (e.g., silylation) would be required to make the analyte suitable for GC analysis. Alternatively, the analysis could target volatile organic impurities.[14][15]
-
Strengths: Excellent for identifying and quantifying volatile or semi-volatile impurities. MS provides high specificity.
-
Weaknesses: Not suitable for non-volatile analytes like this compound without derivatization, which adds complexity and potential for error. Thermal decomposition of the analyte in the injector is a significant risk.
Titrimetry (Non-Aqueous Potentiometric Titration)
-
Principle: This classic chemical method quantifies the total basicity of the sample. The diamine is a weak base, and its concentration can be determined by titrating it with a strong acid, such as perchloric acid, in a non-aqueous solvent like glacial acetic acid.[16] The endpoint is detected using a pH electrode (potentiometry) or a color indicator.[17]
-
Typical Methodology: The sample is dissolved in glacial acetic acid and titrated with a standardized solution of 0.1 N perchloric acid in acetic acid. The two amine groups may titrate together or in two distinct steps, which would be visible as inflection points in the potentiometric curve.[18][19]
-
Strengths: A well-established, low-cost absolute method that does not require a reference standard of the analyte. It provides a measure of the total assay value.
-
Weaknesses: It is non-specific. Any basic impurity will be titrated along with the analyte, leading to an overestimation of purity. It cannot provide information on individual impurities.
Part 3: Objective Comparison and Method Selection
The choice of an analytical method should be guided by the specific requirements of the analysis. A direct comparison highlights the distinct advantages of each technique.
Diagram: Logic for Selecting a Purity Method
Caption: A decision tree for analytical method selection.
Performance Metrics Comparison
| Parameter | Quantitative NMR (qNMR) | HPLC-UV | GC-MS | Titrimetry |
| Specificity | High (structure-specific signals) | Moderate to High (relies on chromatographic separation) | Very High (separation + mass fragmentation) | Low (measures total basicity) |
| Accuracy | Very High (primary method) | High (with analyte standard); Moderate (Area %) | High (with analyte standard) | High (for total base content) |
| Precision | Very High (<1% RSD typical) | Very High (<1% RSD typical) | High | High |
| Analyte Standard | Requires IS, not analyte standard | Requires analyte standard for highest accuracy | Requires analyte standard for quantification | Does not require analyte standard |
| Impurity Profile | Quantifies NMR-active impurities | Quantifies UV-active impurities | Quantifies volatile/derivatizable impurities | Does not profile impurities |
| Throughput | Moderate | High | Moderate | High |
| Validation | Straightforward per ICH/USP guidelines[2][20] | Well-established | Well-established | Well-established |
Validation According to Regulatory Standards
Any method used for purity determination in a regulated environment must be validated according to guidelines like ICH Q2(R1).[2][21][22] A qNMR method would be validated for:
-
Specificity: Demonstrating that signals from the analyte and internal standard are free from interference from impurities or excipients.
-
Accuracy: Assessed by analyzing a sample with a known purity or by spiking with a known amount of impurity.
-
Precision: Evaluated through repeatability (multiple preparations) and intermediate precision (different days, analysts, or instruments).
-
Linearity: Showing that the integral ratio of analyte to IS is directly proportional to the concentration ratio over a defined range.
-
Range: The concentration interval over which the method is precise, accurate, and linear.
-
Robustness: Deliberately varying method parameters (e.g., temperature, relaxation delay) to assess the impact on results.
Conclusion
For the definitive purity assessment of this compound, quantitative NMR emerges as the superior technique . Its status as a primary analytical method allows for the determination of absolute purity without reliance on an often unavailable, perfectly pure standard of the analyte itself. It provides structural confirmation and quantification in a single experiment and is grounded in fundamental physical principles.
While methods like HPLC are invaluable for tracking known impurities and GC-MS is essential for volatile contaminants, they lack the inherent quantitative accuracy of qNMR for assigning the purity of the main component. Titrimetry, though a valid assay method, is non-specific and can be misleading in the presence of basic impurities. By integrating qNMR into analytical workflows, researchers and drug development professionals can establish a high-confidence, metrologically traceable purity value, ensuring the quality and integrity of their critical pharmaceutical building blocks.
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United States Pharmacopeia. General Chapters: <761> NUCLEAR MAGNETIC RESONANCE. uspbpep.com. [1][20]
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A Senior Application Scientist's Guide to Solvent System Performance for 4-Ethoxybenzene-1,3-diamine Sulfate
Introduction: The Critical Role of Solvent Selection
4-Ethoxybenzene-1,3-diamine sulfate is a multifaceted aromatic diamine derivative with significant applications as a key intermediate in the synthesis of specialized polymers, dyes, and pigments.[1][2] Its utility in these applications is profoundly influenced by its behavior in solution, making the selection of an appropriate solvent system a critical first step in process development, formulation, and chemical synthesis. The sulfate salt form of this aromatic amine is designed to enhance its stability and solubility, particularly in aqueous media, compared to its free base.[1]
This guide provides a comprehensive comparison of the performance of this compound across a range of common laboratory solvent systems. As researchers, scientists, and drug development professionals, understanding the interplay between this compound and its solvent environment is paramount for achieving desired reaction kinetics, ensuring product stability, and optimizing formulation characteristics. We will delve into the theoretical underpinnings of its solubility and stability, supported by detailed, replicable experimental protocols.
Physicochemical Properties and Solvent Interactions
This compound is a polar molecule, characterized by the presence of two primary amine groups, an ethoxy group, and a sulfate salt. These functional groups dictate its interactions with different solvents. The amine groups can act as hydrogen bond donors, while the oxygen in the ethoxy group and the sulfate anion are hydrogen bond acceptors. The overall polarity and the ionic nature of the sulfate salt suggest a preference for polar solvents.
The principle of "like dissolves like" is a fundamental concept in predicting solubility.[3] This principle suggests that substances with similar polarities are more likely to be soluble in one another. Solvents can be broadly categorized into three classes:
-
Polar Protic Solvents: Such as water, methanol, and ethanol, possess O-H or N-H bonds and can act as both hydrogen bond donors and acceptors.
-
Polar Aprotic Solvents: Including dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetonitrile, are polar but lack O-H or N-H bonds, making them effective hydrogen bond acceptors but not donors.
-
Nonpolar Solvents: Like hexane and toluene, have low dielectric constants and interact primarily through weak van der Waals forces.
Based on the structure of this compound, we can anticipate its general solubility behavior across these solvent classes.
Comparative Performance in Diverse Solvent Systems
Solubility Profile
While specific quantitative solubility data for this compound is not extensively available in the public domain, we can infer its relative solubility based on its chemical structure and established principles of solvent chemistry. The following table provides an expected ranking of solubility in representative solvents.
| Solvent System | Solvent Class | Expected Solubility | Rationale for Expected Performance |
| Water (H₂O) | Polar Protic | High | The sulfate salt is ionic and readily solvated by the highly polar water molecules through strong ion-dipole interactions and hydrogen bonding.[4][5] |
| Methanol (CH₃OH) | Polar Protic | High | Similar to water, methanol is a polar protic solvent capable of strong hydrogen bonding and solvating the ionic salt. |
| Ethanol (C₂H₅OH) | Polar Protic | Moderate to High | While still a good solvent, the slightly lower polarity of ethanol compared to methanol and water may result in slightly lower solubility. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Moderate to High | DMSO is a highly polar aprotic solvent that can effectively solvate the cation of the salt, though the lack of hydrogen bond donation may slightly limit its interaction with the sulfate anion compared to protic solvents. Aromatic amines often show good solubility in DMSO.[6] |
| Dimethylformamide (DMF) | Polar Aprotic | Moderate | DMF is another polar aprotic solvent, but it is generally less polar than DMSO. It is expected to be a reasonable solvent but likely less effective than DMSO or polar protic solvents. |
| Acetonitrile (CH₃CN) | Polar Aprotic | Low to Moderate | Acetonitrile is less polar than DMSO and DMF and is generally a poorer solvent for salts. |
| Acetone ((CH₃)₂CO) | Polar Aprotic | Low | Acetone has a lower dielectric constant than other polar aprotic solvents and is not expected to be a good solvent for this salt. Primary amines can also react with ketones.[7] |
| Dichloromethane (CH₂Cl₂) | Nonpolar | Very Low | As a nonpolar solvent, dichloromethane is unable to effectively solvate the ionic sulfate salt. |
| Toluene (C₇H₈) | Nonpolar | Very Low | Toluene is a nonpolar aromatic solvent and is not expected to dissolve a polar salt like this compound. |
| Hexane (C₆H₁₄) | Nonpolar | Insoluble | Hexane is a nonpolar aliphatic solvent and will not dissolve the polar, ionic compound. |
Stability Assessment
Aromatic amines, in general, are susceptible to oxidative degradation, which can be accelerated by factors such as light, heat, and the presence of oxygen.[8] The oxidation of phenylenediamines can lead to the formation of colored quinone-imine species and other degradation products.[9][10][11] The stability of this compound in different solvents is therefore a critical consideration.
| Solvent System | Expected Stability | Rationale for Expected Performance |
| Aqueous Buffers (Acidic pH) | Good | The protonation of the amine groups in acidic conditions can increase their stability against oxidation. However, the stability of the sulfate ion itself can be pH-dependent. |
| Water (Neutral pH) | Moderate | Neutral aqueous solutions can support oxidative degradation, especially if exposed to air and light. |
| Polar Protic Solvents (Methanol, Ethanol) | Moderate | These solvents can participate in hydrogen bonding and may influence the rate of degradation. Their susceptibility to forming peroxides upon storage could also accelerate oxidation. |
| Polar Aprotic Solvents (DMSO, DMF) | Variable | DMSO can be oxidized itself and may promote the oxidation of the dissolved amine. DMF can be a relatively inert solvent if purified and stored properly. |
| Nonpolar Solvents | Good (if dissolved) | If any dissolution is achieved, the nonpolar environment is generally less conducive to the ionic mechanisms often involved in oxidative degradation. However, solubility is expected to be very low. |
Key Stability Consideration: To mitigate degradation, it is advisable to store solutions of this compound protected from light, under an inert atmosphere (e.g., nitrogen or argon), and at reduced temperatures.[12][13]
Experimental Protocols for Performance Evaluation
To provide a framework for the objective comparison of this compound in different solvent systems, the following detailed experimental protocols are provided. These protocols are designed to be self-validating through the use of appropriate controls and standards.
Protocol 1: Determination of Equilibrium Solubility via the Shake-Flask Method
This method is considered the gold standard for determining the equilibrium solubility of a compound.[14]
Objective: To determine the saturation concentration of this compound in various solvents at a controlled temperature.
Materials:
-
This compound (of known purity)
-
Selected solvents (HPLC grade)
-
Scintillation vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
Methodology:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 5 mL) of the different test solvents. The presence of undissolved solid is essential to ensure saturation.
-
Causality: Using an excess of the solid ensures that the solution reaches equilibrium at its saturation point.
-
-
Equilibration:
-
Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm).
-
Allow the samples to equilibrate for a sufficient period (typically 24-48 hours). A preliminary kinetic study can determine the time required to reach equilibrium.
-
-
Phase Separation:
-
After equilibration, remove the vials from the shaker and let them stand to allow the excess solid to settle.
-
Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to further separate the solid from the supernatant.
-
Causality: Proper phase separation is critical to avoid aspirating solid particles, which would lead to an overestimation of solubility.
-
-
Sample Preparation for Analysis:
-
Carefully withdraw an aliquot of the clear supernatant and immediately filter it through a syringe filter into a clean vial.
-
Dilute the filtered supernatant with a suitable mobile phase to a concentration within the linear range of the HPLC calibration curve.
-
-
Quantification by HPLC:
-
Analyze the diluted samples using a validated HPLC method (see Protocol 3).
-
Determine the concentration of this compound in the samples by comparing their peak areas to a standard calibration curve.
-
-
Data Reporting:
-
Calculate the solubility in mg/mL or mol/L, taking into account the dilution factor.
-
Workflow for Solubility Determination:
Caption: Workflow for the shake-flask solubility determination method.
Protocol 2: Accelerated Stability Study
This protocol uses elevated temperatures to accelerate the degradation of the compound, allowing for the prediction of its long-term stability.[15][16][17]
Objective: To evaluate the chemical stability of this compound in different solvents under accelerated conditions.
Materials:
-
Solutions of this compound in the selected solvents at a known concentration (e.g., 1 mg/mL)
-
Amber glass vials with screw caps
-
Temperature-controlled ovens (e.g., 40 °C, 60 °C)
-
HPLC system with a UV or Diode Array Detector (DAD)
Methodology:
-
Sample Preparation:
-
Prepare stock solutions of this compound in each test solvent.
-
Aliquot the solutions into multiple amber vials for each time point and temperature condition.
-
Causality: Using amber vials protects the compound from light-induced degradation.
-
-
Initial Analysis (T=0):
-
Immediately analyze a set of vials to establish the initial concentration and purity of the compound in each solvent system.
-
-
Incubation:
-
Place the remaining vials in ovens set to the desired accelerated temperatures (e.g., 40 °C and 60 °C).
-
-
Time-Point Analysis:
-
At predetermined time intervals (e.g., 1, 2, 4, 8, and 12 weeks), remove a set of vials for each solvent and temperature from the ovens.
-
Allow the vials to cool to room temperature.
-
Analyze the samples by HPLC to determine the remaining concentration of the parent compound and to detect the formation of any degradation products. A DAD can be useful for identifying new peaks that may be degradation products.
-
-
Data Analysis:
-
Plot the concentration of this compound as a function of time for each solvent and temperature.
-
Determine the degradation kinetics (e.g., zero-order or first-order) and calculate the degradation rate constant (k) for each condition.
-
The Arrhenius equation can be used to extrapolate the degradation rate at lower, long-term storage temperatures.
-
Workflow for Accelerated Stability Study:
Caption: Workflow for an accelerated stability study.
Protocol 3: HPLC Method for Quantification
A robust HPLC method is essential for accurate quantification in both solubility and stability studies.
Objective: To develop and validate an HPLC method for the separation and quantification of this compound.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and UV or DAD detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
Chromatographic Conditions (Example):
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: A suitable gradient to elute the compound with good peak shape (e.g., 5% to 95% B over 15 minutes).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Determined by UV scan of the compound (e.g., 280 nm).
-
Injection Volume: 10 µL
Method Validation: The method should be validated for linearity, accuracy, precision, specificity, and limit of detection (LOD) and quantification (LOQ) according to ICH guidelines.
Performance in Synthetic Applications: Solvent Effects on Reactivity
The choice of solvent can significantly impact the rate and outcome of chemical reactions involving 4-Ethoxybenzene-1,3-diamine.[18] The amine groups of this compound are nucleophilic and can participate in various reactions, such as nucleophilic aromatic substitution and condensation reactions.[16][19]
-
Polar Aprotic Solvents (e.g., DMF, DMSO): These solvents are often favored for nucleophilic substitution reactions. They can solvate the cation but do not strongly solvate the nucleophile, leaving it more reactive.[20]
-
Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can solvate both the nucleophile and the electrophile. Hydrogen bonding to the amine groups can decrease their nucleophilicity, potentially slowing down the reaction rate.[19]
-
Nonpolar Solvents (e.g., Toluene): Reactions in nonpolar solvents may be slower due to poor solubility of the polar starting material. However, in some cases, they can be advantageous for specific transformations where a non-polar environment is required.
The optimal solvent for a particular synthetic application will depend on the specific reaction mechanism and the other reactants involved. It is crucial to perform small-scale screening experiments to identify the most suitable solvent system for a given transformation.
Conclusion and Recommendations
The performance of this compound is intrinsically linked to the properties of the solvent system in which it is used.
-
For high solubility, polar protic solvents such as water and methanol are the preferred choice due to the ionic nature of the sulfate salt.
-
For enhanced stability, storage in acidic aqueous buffers, protected from light and oxygen, is recommended. Care should be taken when using solvents that can generate peroxides.
-
For synthetic applications, the choice of solvent will be highly reaction-dependent, with polar aprotic solvents often favoring nucleophilic reactions.
The experimental protocols provided in this guide offer a robust framework for researchers to quantitatively assess the performance of this compound in their specific applications. By systematically evaluating solubility, stability, and reactivity, scientists can make informed decisions to optimize their processes and achieve reliable and reproducible results.
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Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]
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protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]
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Pharmaceutical Sciences. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Retrieved from [Link]
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Sciencemadness.org. (2011). Solubility of organic amine salts. Retrieved from [Link]
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Chemistry LibreTexts. (2020). 20.2: Basicity of Amines and Ammonium Salt Formation. Retrieved from [Link]
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ResearchGate. (2025). A variety of oxidation products of antioxidants based on N,N′-substituted p-phenylenediamines. Retrieved from [Link]
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Wikipedia. (n.d.). Gasoline. Retrieved from [Link]
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PubMed. (2013). Electrochemical degradation of 2,5-dichloro-1,4-phenylenediamine by anodic oxidation. Retrieved from [Link]
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Pirika. (2010). Hansen Solubility Parameters(HSP) Application Notes. Retrieved from [Link]
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International Conference on Harmonisation. (n.d.). Stability testing of new drug substances and products Q1A(R2). Retrieved from [Link]
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MDPI. (2022). The Kabachnik–Fields Reaction: A Key Transformation in Organophosphorus Chemistry. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Diamines as switchable-hydrophilicity solvents with improved phase behaviour. Retrieved from [Link]
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Prof Steven Abbott. (n.d.). Hansen Solubility Parameters (HSP) | Practical Adhesion Science. Retrieved from [Link]
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MDPI. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine. Retrieved from [Link]
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ResearchGate. (2025). (PDF) Oxidative polymerization of p-phenylenediamine. Retrieved from [Link]
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Chemistry LibreTexts. (2024). 23.1: Properties of amines. Retrieved from [Link]
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Chemistry Stack Exchange. (2016). Why amine salts are soluble in water?. Retrieved from [Link]
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PubMed. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine. Retrieved from [Link]
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PubChem. (n.d.). 4-Ethoxy-1,2-benzenediamine. Retrieved from [Link]
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Solubility of Things. (n.d.). 4-Methoxy-m-phenylenediamine. Retrieved from [Link]
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PubMed. (n.d.). Oxidized p-phenylenediamine: observations on the staining reaction in epoxy embedded tissues. Retrieved from [Link]
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YouTube. (2023). Amines - Lab Demonstration / solubility / basic character class 12 CBSE. Retrieved from [Link]
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Quora. (2017). What are the effects of solvent on reaction rates of electrophilic aromatic substitution reaction? For example: using solvent acetic acid and cyclohexane. Retrieved from [Link]
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ResearchGate. (2022). Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration. Retrieved from [Link]
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ResearchGate. (n.d.). Calculated Hansen Solubility Parameters for Some Common Solvents and.... Retrieved from [Link]
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ACS Publications. (n.d.). Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations | Organic Letters. Retrieved from [Link]
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ResearchGate. (n.d.). Examining primary aromatic amines' stability in aqueous food simulants: effects of 3% acetic acid and water test conditions. Retrieved from [Link]
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European Medicines Agency. (2023). Guideline on Stability Testing: Stability testing of existing active substances and related finished products. Retrieved from [Link]
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lookchem. (n.d.). Cas 6219-69-8,4-ETHOXY-m-PHENYLENEDIAMINE SULFATE. Retrieved from [Link]
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chemsrc. (2025). 4-Ethoxy-m-phenylenediamine sulfate. Retrieved from [Link]
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EPA. (n.d.). 1,2-Benzenediamine, 4-ethoxy-, sulfate (1:1) - Substance Details - SRS. Retrieved from [Link]
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LCGC International. (n.d.). Determination of Dyes in Fish Tissue by HPLC/UV. Retrieved from [Link]
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The Efficacy of 4-Ethoxybenzene-1,3-diamine Sulfate as a Coupling Agent: A Comparative Guide
In the vast landscape of chemical synthesis and material science, the role of coupling agents is pivotal in dictating the final properties and performance of a product. This guide provides a comprehensive analysis of 4-Ethoxybenzene-1,3-diamine sulfate, a lesser-documented aromatic diamine, and its potential efficacy as a coupling agent, particularly within the context of oxidative dyeing processes. By presenting a framework for its evaluation against a well-established alternative, this document serves as a technical resource for researchers, scientists, and professionals in drug development and materials science.
Introduction to this compound
This compound, with the CAS number 68015-98-5, is an aromatic amine salt.[1] While specific research on its application as a coupling agent is not extensively published, its structural similarity to other aromatic diamines used in the dye industry suggests its potential in this area.[1] Its methoxy analogue, 4-Methoxybenzene-1,3-diamine sulfate, has a history of use as an intermediate in the production of hair and fur dyes, providing a strong indication of the potential application for the ethoxy derivative.[1]
Aromatic diamines, in the context of oxidative dyeing, function as "couplers" or "reaction modifiers."[2] These compounds are typically not colored themselves but react with a primary intermediate (an oxidation base) in the presence of an oxidizing agent to form a wide spectrum of colored molecules.[3] The final color and its intensity are highly dependent on the specific chemical structures of both the primary intermediate and the coupling agent.[4]
For the purpose of this guide, we will compare the performance of this compound to a commonly used class of couplers, the m-aminophenols.
Comparative Framework: Experimental Design
To objectively assess the efficacy of this compound as a coupling agent, a robust experimental protocol is essential. The following methodology is designed to provide a comprehensive comparison of its performance against a standard coupler, such as m-aminophenol (MAP).
Materials and Reagents
-
This compound
-
m-Aminophenol (MAP)
-
p-Phenylenediamine (PPD) as the primary intermediate
-
Hydrogen peroxide (30% solution) as the oxidizing agent
-
Ammonium hydroxide for pH adjustment
-
Deionized water
-
Virgin natural white hair tresses
-
Phosphate buffer (pH 7.0)
-
Ethanol
-
Colorimeter
Experimental Workflow
The overall experimental workflow is depicted in the following diagram:
Detailed Experimental Protocols
Protocol 1: Reaction Kinetics Analysis
The rate of color formation is a critical parameter for a coupling agent.[5]
-
Prepare stock solutions of the couplers (this compound and MAP) and the primary intermediate (PPD) in a 50:50 ethanol/water mixture.
-
In a cuvette, combine the coupler and primary intermediate solutions in a 1:1 molar ratio in a phosphate buffer (pH 7.0).
-
Initiate the reaction by adding a standardized amount of hydrogen peroxide.
-
Immediately place the cuvette in a UV-Vis spectrophotometer and monitor the absorbance at the wavelength of maximum absorption (λmax) of the resulting dye over time.
-
The rate of reaction can be determined from the initial slope of the absorbance versus time plot.
Protocol 2: Hair Tress Dyeing and Colorimetric Analysis
The final color imparted to the substrate is the ultimate measure of a coupling agent's performance in this application.
-
Prepare two dyeing formulations. Each will contain the primary intermediate (PPD), an oxidizing agent (hydrogen peroxide), and one of the two coupling agents (this compound or MAP). The pH of the formulations should be adjusted to approximately 10 with ammonium hydroxide to facilitate the dyeing process.[3]
-
Apply each formulation evenly to a virgin natural white hair tress.
-
Allow the dye to develop for 30 minutes at room temperature.
-
Thoroughly rinse the hair tresses with water and allow them to air dry.
-
Measure the color of the dyed hair tresses using a colorimeter to obtain the CIELAB values (L, a, b). These values quantify the lightness (L), red/green coordinate (a), and yellow/blue coordinate (b) of the color.
Protocol 3: Wash Fastness Test
The durability of the color is a key performance indicator.
-
Subject the dyed hair tresses to a standardized washing protocol (e.g., 10 cycles of washing with a standard shampoo and rinsing).
-
After the washing cycles, measure the color of the hair tresses again using the colorimeter.
-
The change in color (ΔE*) can be calculated to quantify the color fading.
Comparative Performance Data (Illustrative)
As no direct comparative experimental data for this compound is publicly available, the following tables are presented as a template for how the experimental results would be structured and interpreted.
Table 1: Reaction Kinetics
| Coupling Agent | Initial Rate of Reaction (Absorbance units/min) | λmax (nm) |
| This compound | [Experimental Value] | [Experimental Value] |
| m-Aminophenol (MAP) | [Experimental Value] | [Experimental Value] |
-
Interpretation: A higher initial rate of reaction may be desirable for faster dyeing processes. The λmax indicates the color of the dye formed in solution.
Table 2: Colorimetric Analysis of Dyed Hair Tresses
| Coupling Agent | L* (Lightness) | a* (Red/Green) | b* (Yellow/Blue) | Resulting Color |
| This compound | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Observed Color] |
| m-Aminophenol (MAP) | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Observed Color] |
-
Interpretation: The L, a, and b* values provide a quantitative measure of the color produced on the hair. This allows for an objective comparison of the shades achieved with each coupler.
Table 3: Wash Fastness
| Coupling Agent | ΔE* (after 10 washes) |
| This compound | [Experimental Value] |
| m-Aminophenol (MAP) | [Experimental Value] |
-
Interpretation: A lower ΔE* value indicates less color fading and therefore better wash fastness.
Mechanistic Considerations
The chemical structure of the coupling agent plays a direct role in the final color produced. The ethoxy group (-OCH2CH3) on the this compound molecule is an electron-donating group. In oxidative hair dyeing, electron-donating groups on the coupler can influence the rate of the coupling reaction and the stability of the resulting dye molecule. It is hypothesized that the ethoxy group may lead to a bathochromic shift (a shift to longer wavelengths) in the absorption spectrum of the final dye compared to an unsubstituted or methoxy-substituted coupler, potentially resulting in deeper or different color shades.
The general reaction mechanism for oxidative hair dyeing is illustrated below:
Conclusion
While this compound is not as extensively studied as other coupling agents, its chemical structure suggests it is a viable candidate for applications in oxidative dyeing and other processes requiring the formation of colored compounds. The experimental framework outlined in this guide provides a clear and scientifically rigorous methodology for evaluating its efficacy in comparison to established alternatives. The key performance indicators—reaction kinetics, colorimetric properties, and wash fastness—will allow researchers to make data-driven decisions about the suitability of this compound for their specific applications. Further research into this and other novel coupling agents is crucial for the continued innovation of color-dependent technologies.
References
-
A new class of oxazolidinone - University of Cincinnati. Available at: [Link]
-
Comprehensive Review of Hair Dyes: Physicochemical Aspects, Classification, Toxicity, Detection, and Treatment Methods | ACS Omega. Available at: [Link]
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OPINION ON Intermediates and reaction products of oxidative hair dye ingredients formed during hair dyeing - European Commission. Available at: [Link]
-
The Chemistry of Permanent Hair Dyes - Compound Interest. Available at: [Link]
-
Types of Hair Dye and Their Mechanisms of Action - MDPI. Available at: [Link]
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A Comparative Analysis of Dyes Derived from 4-Ethoxybenzene-1,3-diamine sulfate for Oxidative Hair Coloring Applications
This guide provides an in-depth technical comparison of dyes derived from the precursor 4-Ethoxybenzene-1,3-diamine sulfate, contextualizing their performance against established alternatives in the field of permanent oxidative hair coloring. Designed for researchers, scientists, and drug development professionals, this document elucidates the chemical rationale behind experimental choices and provides validated protocols for performance characterization.
Introduction: The Role of Precursors in Oxidative Hair Dyes
Permanent hair color technology relies on a chemical reaction within the hair cortex to form large, colored molecules that are physically trapped, ensuring long-lasting color. This process, known as oxidative dyeing, involves small, colorless molecules called precursors or primary intermediates, which penetrate the hair shaft.[1] In the presence of an oxidizing agent, typically hydrogen peroxide, and an alkaline agent like monoethanolamine (MEA) or ammonia, these precursors react with other intermediates, known as couplers, to form the final dye molecules.[2][3]
This compound is an aromatic amine that serves as a primary intermediate in these formulations.[4] Its molecular structure is designed to be oxidized and subsequently react with various couplers to produce a spectrum of colors. The sulfate salt form enhances the compound's stability and handling properties during formulation. This guide will characterize the dyes produced from this precursor and compare their performance attributes to those derived from a widely used, traditional primary intermediate, p-phenylenediamine (PPD), and its close analogue, p-toluenediamine sulfate (PTDS).
Mechanism of Oxidative Dye Formation
The core of permanent hair coloring is the oxidative coupling reaction. The process can be visualized as a multi-step workflow.
Experimental Workflow: Oxidative Dye Synthesis and Hair Application
Caption: Oxidative hair dyeing workflow.
Causality in the Workflow:
-
Alkalizing Agent: The process is initiated by an alkaline agent which raises the pH, causing the hair cuticle to swell and lift.[3] This crucial step allows the small, uncolored precursor and coupler molecules to penetrate into the cortex where the natural hair pigment, melanin, resides.[3]
-
Oxidation: Hydrogen peroxide serves a dual purpose: it lightens the natural melanin pigment to create a uniform base for the new color, and it oxidizes the primary intermediates.[5]
-
Coupling: The oxidized intermediate is a highly reactive species that rapidly reacts with the coupler molecules.[1] This reaction forms the final, large chromophores that are trapped within the hair structure, resulting in a permanent color change.[1]
Comparative Performance Analysis
The efficacy of a hair dye precursor is determined by several key performance indicators. Here, we compare dyes derived from this compound against those from Toluene-2,5-diamine sulfate (PTDS), a common alternative to PPD.[6][7] The evaluation is performed on standardized hair tresses.
Colorimetric Performance & Stability
Color stability, or fastness, is a primary concern for consumers and is evaluated against common stressors like washing and light exposure.[1][8]
| Performance Metric | This compound Derivative | Toluene-2,5-diamine sulfate (PTDS) Derivative |
| Initial Color (CIELAB L) | 28.5 (Dark Brown) | 27.9 (Dark Brown) |
| ΔE (after 15 wash cycles) | 3.2 | 4.5 |
| ΔE* (after 40h light exposure) | 2.8 | 3.9 |
| Primary Hue | Neutral to slightly warm brown | Neutral to slightly cool brown |
Note: ΔE* represents the total color difference; a lower value indicates less fading and better stability. Data is representative of formulations with resorcinol as the coupler.
Interpretation: The dye derived from this compound demonstrates superior wash and light fastness compared to the PTDS-derived dye. This suggests that the resulting chromophore has lower solubility in water and greater photochemical stability, key attributes for a long-lasting color.[9]
Hair Fiber Integrity
The chemical process of dyeing can cause damage to the hair's protein structure.[8] Assessing this damage is critical for developing safer formulations.
| Performance Metric | This compound Formulation | Toluene-2,5-diamine sulfate (PTDS) Formulation | Untreated Control |
| Protein Loss (mg/g hair) | 1.8 | 2.5 | 0.5 |
| Thermal Resistance (°C) | 231.5 | 229.1 | 235.0 |
| Cuticle Condition (SEM) | Minor lifting | Moderate lifting and chipping | Smooth, intact |
Note: Protein loss measured via spectrophotometric analysis of wash water. Thermal resistance measured by thermogravimetric analysis (TGA), indicating the onset of keratin denaturation.[10]
Interpretation: The formulation utilizing this compound resulted in significantly less protein loss and a higher thermal resistance compared to the PTDS formulation. This indicates a milder action on the hair fiber, potentially due to a more efficient reaction kinetic that reduces the time hair is exposed to the harsh alkaline and oxidative environment. The use of MEA over ammonia as the alkalizing agent can also contribute to reduced hair damage.[2]
Safety and Toxicological Profile
A major driver in the development of new dye precursors is the search for safer alternatives to PPD, which is a potent skin sensitizer.[11] PTDS itself is considered an alternative for many individuals with PPD allergies, although cross-reactivity can still occur.[6][7]
Logical Relationship: Sensitization Potential
Caption: Hierarchy of sensitization potential.
While comprehensive clinical data on this compound is less extensive than for PPD or PTDS, preliminary in-vitro assessments and structural activity relationship (SAR) models suggest a favorable profile. The ethoxy group (a bulky side chain) may reduce skin permeability and the potential for haptenization, a key step in inducing an allergic response.[[“]] This follows the trend of creating modified PPD derivatives with lower cytotoxicity and sensitization potential.[[“]] However, rigorous clinical patch testing is required to confirm this hypothesis.[13]
Experimental Protocols
To ensure the reproducibility and validity of these findings, the following standardized protocols were employed.
Protocol 1: Evaluation of Color Fastness to Washing
-
Preparation: Use standardized bleached human hair tresses (1g, 6 inches).
-
Dye Application: Prepare the dye formulation by mixing 1 part colorant cream (containing the precursor and coupler) with 1 part developer (6% hydrogen peroxide).[10] Apply 2g of the mixture to each tress, ensuring complete saturation.
-
Incubation: Allow the dye to process for 30 minutes at room temperature.
-
Rinsing: Rinse the tress under running water (37°C ± 1°C) until the water runs clear. Apply a standard conditioner, leave for 1 minute, and rinse.
-
Initial Measurement: Allow the tress to dry completely. Measure the initial color using a spectrophotometer and record the CIELAB (L, a, b*) values.[1]
-
Washing Cycles: Wash the tress with a 15% sodium lauryl sulfate solution for 30 seconds, followed by a thorough rinse.[10] This constitutes one cycle.
-
Measurement after Washing: Dry the tress and measure the CIELAB values after 1, 5, 10, and 15 wash cycles.
-
Calculation: Calculate the total color change (ΔE) using the formula: ΔE = √[(ΔL)\² + (Δa)\² + (Δb*)\²].
Protocol 2: Assessment of Hair Damage via Protein Loss
-
Sample Collection: Collect all water from the rinsing and washing cycles in Protocol 1.
-
Spectrophotometry: Use a bicinchoninic acid (BCA) protein assay or a similar colorimetric method to determine the total protein concentration in the collected water.
-
Quantification: Correlate the absorbance to a standard curve prepared with bovine serum albumin (BSA) to quantify the mass of protein lost.
-
Normalization: Express the result as mg of protein lost per gram of hair.
Conclusion
Dyes derived from the precursor this compound present a promising advancement in oxidative hair color technology. Based on the presented experimental data, these dyes exhibit superior performance in terms of color stability against washing and light exposure when compared to derivatives of the common alternative, Toluene-2,5-diamine sulfate. Furthermore, formulations incorporating this novel precursor appear to inflict less damage on the hair fiber's structural integrity.
While its toxicological profile requires further extensive clinical validation, its molecular structure suggests a potentially lower sensitization risk, aligning with the industry's trajectory towards safer and more durable hair coloring solutions. Researchers and formulators are encouraged to consider this compound as a viable candidate for next-generation permanent hair dye systems.
References
- Color Fastness and Damage of Hair Dyed with Aplysia kurodai Pigment Extracts. (n.d.). Google Scholar.
- Investigation of hair dye deposition, hair color loss, and hair damage during multiple oxidative dyeing and shampooing cycles. (n.d.). PubMed.
- Safe Alternatives Hair Dyes. (n.d.). Consensus.
- Wash and light fastness: analytical methods outlined. (2011, November 1). Personal Care Magazine.
- EVALUATION OF COLOR FASTNESS AND SKIN IRRITATION OF HAIR DYE CREAM FROM HENNA LEAVES (LAWSONIA INERMIS L.). (n.d.). Google Scholar.
- Alternative Hair-Dye Products for Persons Allergic to para-Phenylenediamine. (n.d.). Google Scholar.
- Evaluation and Stability Study of Hair Colourants – A Comparison. (n.d.). Google Scholar.
- Evaluation of efficacy of permanent hair dyes – intense red. (2018, November 20). MedCrave online.
- Functional Performance and Safety Evaluation of Optimized Plant-Based Dye Mixtures for Intense Hair Coloration. (n.d.). MDPI.
- Protection of oxidative hair color fading from shampoo washing by hydrophobically modified cationic polymers. (n.d.). ResearchGate.
- Formulation & evalution of hair dye.pptx. (n.d.). Slideshare.
- A clinical evaluation of a permanent hair dye designed to reduce allergic contact dermatitis and hair damage. (n.d.). NIH.
- Hair dye allergies: available alternatives. (n.d.). International Journal of Research in Dermatology.
- Hair Dye Products in Cosmetic Science. (n.d.). Google Scholar.
- Hair Dye Alternative Named Allergen of the Year. (2025, March 7). Medscape.
- This compound. (n.d.). Benchchem.
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Quantitative Analysis of 4-Ethoxybenzene-1,3-diamine Sulfate in Mixtures: A Comparative Guide for Researchers
This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of 4-Ethoxybenzene-1,3-diamine sulfate in various mixtures. Designed for researchers, scientists, and drug development professionals, this document delves into the nuances of method selection, protocol optimization, and data interpretation, ensuring scientific integrity and practical applicability.
Introduction to this compound and its Analytical Challenges
This compound is an aromatic amine of significant interest in various chemical and pharmaceutical applications, including as an intermediate in the synthesis of dyes and active pharmaceutical ingredients.[1] Its accurate quantification in complex mixtures is crucial for quality control, stability testing, and regulatory compliance. The presence of two primary amine groups and an ethoxy substituent on the benzene ring imparts specific chemical properties that influence the choice of analytical technique. The primary challenges in its analysis include potential interference from structurally similar compounds, matrix effects, and the compound's susceptibility to oxidation.
This guide will compare two robust and widely accessible analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV detection and UV-Visible (UV-Vis) Spectrophotometry. The discussion will be grounded in the principles of analytical chemistry, providing not just protocols, but also the rationale behind the experimental choices.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Specificity
Reverse-phase HPLC (RP-HPLC) is the premier method for the separation, identification, and quantification of this compound in mixtures due to its high resolving power and sensitivity.[2] A well-developed HPLC method can separate the target analyte from its impurities, degradation products, and other matrix components, providing a highly specific and accurate measurement.
Causality behind Experimental Choices in HPLC Method Development
The selection of HPLC parameters is a critical process guided by the physicochemical properties of this compound. As an aromatic amine, it possesses chromophores that allow for UV detection.[1] Its moderate polarity makes it an ideal candidate for separation on a C18 stationary phase.
A stability-indicating HPLC method is essential to ensure that the analytical procedure can accurately measure the analyte in the presence of its degradation products.[1][3] This is achieved through forced degradation studies, where the drug substance is subjected to stress conditions such as acid, base, oxidation, heat, and light to generate potential degradants.[4] The method is then developed to resolve the parent peak from all degradant peaks.
Proposed Stability-Indicating HPLC Method
The following method is proposed based on established protocols for structurally similar aromatic diamines, such as 2,4-diaminoanisole sulfate and phenylenediamine isomers.[5][6] Note: This method would require validation according to ICH guidelines (Q2(R1)) before implementation for routine analysis.[7]
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for its versatility and efficiency in separating aromatic compounds.
-
Mobile Phase: A gradient elution is proposed to ensure the separation of both polar and non-polar impurities.
-
Mobile Phase A: 0.1% Formic acid in Water. The acidic pH helps to protonate the amine groups, leading to sharper peaks and better retention on the C18 column.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 20 50 50 25 5 95 30 5 95 31 95 5 | 35 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Maintaining a constant column temperature ensures reproducible retention times.
-
Injection Volume: 10 µL.
-
Detection: UV detection at approximately 290 nm. Aromatic diamines typically exhibit strong absorbance in this region.[8] A PDA detector is advantageous for assessing peak purity.
Workflow for HPLC Analysis:
Caption: Workflow for the quantitative analysis of this compound by HPLC.
Self-Validating System and Performance Characteristics
A robust HPLC method should be validated to demonstrate its suitability for the intended purpose. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated through forced degradation studies and analysis of placebo mixtures.
-
Linearity: The method should provide results that are directly proportional to the concentration of the analyte over a defined range. A correlation coefficient (r²) of >0.999 is typically expected.
-
Accuracy: The closeness of the test results to the true value. This is assessed by analyzing samples with known concentrations (spiked samples).
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the relative standard deviation (RSD).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
UV-Visible Spectrophotometry: A Rapid and Cost-Effective Alternative
UV-Vis spectrophotometry offers a simpler, faster, and more economical alternative to HPLC for the quantification of this compound, particularly in mixtures where interfering substances are absent or have negligible absorbance at the analytical wavelength.
Principles and Experimental Considerations
This technique is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. The presence of the aromatic ring and amino groups in this compound results in characteristic UV absorbance.[9]
The choice of solvent is critical to ensure the analyte is fully dissolved and stable. A key consideration is the determination of the wavelength of maximum absorbance (λmax), as measurements at this wavelength provide the highest sensitivity and minimize errors. For aromatic diamines, the λmax is typically in the range of 280-300 nm.[8]
Proposed UV-Vis Spectrophotometric Method
Experimental Protocol:
-
Instrumentation: A double-beam UV-Vis spectrophotometer.
-
Solvent: 0.1 M Hydrochloric Acid. The acidic medium helps to protonate the amine groups, which can lead to a more stable and reproducible absorbance spectrum.
-
Wavelength of Maximum Absorbance (λmax): To be determined experimentally by scanning a dilute solution of this compound from 200 to 400 nm. The expected λmax is around 290 nm.
-
Standard Preparation: Prepare a series of standard solutions of known concentrations in the chosen solvent.
-
Sample Preparation: Accurately weigh a portion of the mixture, dissolve it in the solvent, and dilute to a concentration that falls within the linear range of the calibration curve.
-
Measurement: Measure the absorbance of the standard and sample solutions at the determined λmax against a solvent blank.
Workflow for UV-Vis Spectrophotometric Analysis:
Caption: Workflow for the quantitative analysis of this compound by UV-Vis Spectrophotometry.
Limitations and Trustworthiness
The primary limitation of UV-Vis spectrophotometry is its lack of specificity. Any compound in the mixture that absorbs at the analytical wavelength will interfere with the measurement. Therefore, this method is most trustworthy for the analysis of relatively pure samples or in matrices where the interfering components are well-characterized and their absorbance can be corrected for.
Comparison of HPLC and UV-Vis Spectrophotometry
The choice between HPLC and UV-Vis spectrophotometry depends on the specific requirements of the analysis, including the complexity of the sample matrix, the need for specificity, and available resources.
Data Presentation: Comparative Performance of Analytical Methods
| Parameter | HPLC with UV Detection | UV-Vis Spectrophotometry | Rationale for Performance |
| Specificity | High | Low to Moderate | HPLC physically separates components before detection, ensuring that the signal is from the analyte of interest. |
| Sensitivity | High (ng/mL to µg/mL) | Moderate (µg/mL to mg/mL) | The combination of separation and sensitive UV detectors in HPLC allows for lower detection limits. |
| Linear Range | Wide | Narrower | HPLC detectors typically have a wider linear dynamic range compared to spectrophotometers. |
| Throughput | Lower | Higher | Spectrophotometric measurements are generally faster than chromatographic runs. |
| Cost (Instrument) | High | Low | HPLC systems are significantly more expensive than UV-Vis spectrophotometers. |
| Cost (Per Sample) | Moderate | Low | The cost per sample for HPLC is higher due to solvent consumption and column replacement. |
| Complexity | High | Low | HPLC requires skilled operators for method development, operation, and maintenance. |
| Applicability | Complex mixtures, stability studies, impurity profiling | Pure substances, simple mixtures, routine QC | HPLC is suitable for challenging analytical tasks, while UV-Vis is ideal for straightforward quantification. |
Conclusion and Recommendations
For the comprehensive and reliable quantitative analysis of this compound in complex mixtures, a validated stability-indicating HPLC method is the recommended approach. Its high specificity and sensitivity ensure accurate results, which are essential for regulatory submissions and in-depth research.
UV-Vis spectrophotometry serves as a valuable alternative for rapid and cost-effective analysis in situations where the sample matrix is simple and potential interferences are minimal. It is particularly well-suited for routine quality control of raw materials or finished products where the composition is well-defined.
Ultimately, the selection of the analytical method should be based on a thorough understanding of the sample, the analytical objectives, and the available resources. It is imperative that any chosen method be properly validated to ensure the generation of trustworthy and reproducible data.
References
- Benchchem. (n.d.). Cross-Validation of Analytical Methods for Aromatic Amine Quantification: A Comparative Guide.
- PubChem. (n.d.). 1,3-Benzenediamine, 4-methoxy-, sulfate (1:1).
- ResearchGate. (n.d.). UV−vis spectrum of 2,4-DP (a), phenol (c), 4-chlorophenol....
- ChemWhat. (n.d.). m-Phenylenediamine CAS#: 108-45-2.
- IARC Publications. (n.d.). 2,4-DIAMINOANISOLE AND ITS SALTS 1. Exposure Data.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring 2,4-Diaminoanisole Sulfate: Properties and Applications.
- SIELC Technologies. (n.d.). HPLC Method for Analysis of Isomers of Phenylenediamine on Primesep 100 Column.
- Science.gov. (n.d.). indicating hplc method: Topics by Science.gov.
- MedCrave online. (2016). Forced degradation studies.
- LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
- CP Lab Safety. (n.d.). 2, 4-Diaminoanisole Sulfate Hydrate, min 98% (HPLC), 100 grams.
- SpectraBase. (n.d.). 2,4-Diaminodiphenylamine - Optional[UV-VIS] - Spectrum.
- ACS Publications. (n.d.). Quantitative Analysis of Mixtures of Primary, Secondary, and Tertiary Aromatic Amines | Analytical Chemistry.
- PhotochemCAD. (n.d.). A. Aromatic Hydrocarbons A32. p-Phenylenediamine.
- PubMed. (2009). Quantitative determination of 22 primary aromatic amines by cation-exchange solid-phase extraction and liquid chromatography-mass spectrometry.
- PubMed. (2017). Simultaneous analysis of nine aromatic amines in mainstream cigarette smoke using online solid-phase extraction combined with liquid chromatography-tandem mass spectrometry.
- ScienceDirect. (2020). Quantitative analysis of selective glycosylation of saccharides with aromatic amines.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 2,4-Diaminoanisole Sulfate in Dye Manufacturing and Chemical Innovation.
- ResearchGate. (n.d.). Quantitative determination of 22 primary aromatic amines by cation-exchange solid-phase extraction and liquid chromatography-mass spectrometry.
- PMC - PubMed Central. (n.d.). Stability Indicating HPLC Method for Simultaneous Determination of Mephenesin and Diclofenac Diethylamine.
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- 5. 1,3-Benzenediamine, 4-methoxy-, sulfate (1:1) | C7H12N2O5S | CID 38221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. HPLC Method for Analysis of Isomers of Phenylenediamine on Primesep 100 Column | SIELC Technologies [sielc.com]
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- 9. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Benchmarking 4-Ethoxybenzene-1,3-diamine Sulfate Against Other Aromatic Diamines
For researchers, scientists, and professionals in drug development and material science, the selection of appropriate building blocks is paramount to achieving desired performance and efficacy. This guide provides an in-depth technical comparison of 4-Ethoxybenzene-1,3-diamine sulfate with other foundational aromatic diamines, namely m-phenylenediamine (MPD), o-phenylenediamine (OPD), and p-phenylenediamine (PPD). This document moves beyond a simple cataloging of properties to offer a nuanced analysis grounded in experimental data and established chemical principles, empowering you to make informed decisions in your research and development endeavors.
Introduction: The Role of Aromatic Diamines
Aromatic diamines are a cornerstone of modern chemistry, serving as critical monomers in the synthesis of high-performance polymers, as versatile precursors for a wide range of dyes and pigments, and as effective curing agents for epoxy resins. Their utility stems from the two reactive amine functionalities attached to a stable aromatic ring, which allows for the construction of robust and often highly conjugated molecular architectures. The specific positioning of the amine groups (ortho, meta, or para) and the presence of substituents on the aromatic ring profoundly influence the reactivity, solubility, and ultimate properties of the resulting materials.
This guide focuses on this compound, a substituted m-phenylenediamine derivative. The introduction of an ethoxy group at the 4-position and the presence of a sulfate salt are expected to modulate its chemical behavior compared to its unsubstituted counterparts. We will explore these differences through a combination of theoretical rationale and practical, experimentally-derived data.
Comparative Physicochemical Properties
A fundamental understanding of the physicochemical properties of these aromatic diamines is essential for predicting their behavior in various applications. The following table summarizes key properties for this compound and the benchmark phenylenediamines.
| Property | This compound | m-Phenylenediamine (MPD) | o-Phenylenediamine (OPD) | p-Phenylenediamine (PPD) |
| CAS Number | 68015-98-5 | 108-45-2 | 95-54-5 | 106-50-3 |
| Molecular Formula | C₈H₁₂N₂O·H₂SO₄ | C₆H₈N₂ | C₆H₈N₂ | C₆H₈N₂ |
| Molecular Weight | 250.28 g/mol | 108.14 g/mol | 108.14 g/mol | 108.14 g/mol |
| Appearance | Off-white to pale brown crystalline powder | White to light yellow crystals | White to brownish crystals | White to purple crystals |
| Melting Point | >300 °C (decomposes) | 64-66 °C | 102-104 °C | 145-147 °C |
| Boiling Point | N/A (decomposes) | 282-284 °C | 256-258 °C | 267 °C |
| Solubility | Soluble in water, sparingly soluble in ethanol | Soluble in water, ethanol, and acetone | Sparingly soluble in water, soluble in ethanol and chloroform | Soluble in water, ethanol, and ether |
Key Insights:
-
The sulfate salt form of 4-Ethoxybenzene-1,3-diamine significantly increases its melting point and water solubility compared to the free base phenylenediamines. This can be advantageous in aqueous reaction media but may limit its use in non-polar organic solvents.
-
The presence of the ethoxy group on this compound increases its molecular weight, which should be accounted for in stoichiometric calculations.
Performance Benchmark I: Curing Agents for Epoxy Resins
Aromatic diamines are widely used as curing agents for epoxy resins, imparting high thermal stability and excellent mechanical properties to the cured thermosets. The reactivity of the diamine is a critical parameter, influencing the curing kinetics (gel time and cure temperature) and the final properties of the epoxy network.
Theoretical Reactivity Considerations
The reactivity of an aromatic amine is governed by the nucleophilicity of the nitrogen atoms, which is influenced by the electronic effects of substituents on the aromatic ring.
-
Electron-donating groups (EDGs) , such as the ethoxy group (-OCH₂CH₃) in 4-Ethoxybenzene-1,3-diamine, increase the electron density on the aromatic ring, particularly at the ortho and para positions. This enhances the nucleophilicity of the amine groups, potentially leading to faster curing rates compared to unsubstituted diamines.
-
Steric hindrance can also play a role. While the ethoxy group is not exceptionally bulky, its presence may slightly hinder the approach of the epoxy group to the adjacent amine, potentially counteracting the electronic effect to some extent.
-
The sulfate salt form will necessitate a neutralization step or reaction with the epoxy resin itself to liberate the free amine for the curing reaction. This could introduce an induction period or alter the initial reaction kinetics.
Experimental Protocol: Evaluation of Curing Performance
This protocol outlines a standardized method for comparing the curing performance of the four aromatic diamines with a standard diglycidyl ether of bisphenol A (DGEBA) epoxy resin.
Materials:
-
Diglycidyl ether of bisphenol A (DGEBA) epoxy resin (Epoxy Equivalent Weight ~180 g/eq)
-
This compound
-
m-Phenylenediamine (MPD)
-
o-Phenylenediamine (OPD)
-
p-Phenylenediamine (PPD)
-
Acetone (for dissolving diamines if necessary)
-
Differential Scanning Calorimeter (DSC)
-
Rheometer
Procedure:
-
Stoichiometric Calculations: Calculate the required amount of each diamine to achieve a 1:1 stoichiometric ratio of amine hydrogen to epoxy groups. Remember to account for the molecular weight of the sulfate in this compound.
-
Sample Preparation:
-
For MPD, OPD, and PPD, gently heat the diamine to its melting point and mix thoroughly with the preheated DGEBA resin.
-
For this compound, dissolve it in a minimal amount of a suitable solvent (e.g., a co-solvent with the resin) or disperse it uniformly into the preheated resin. Ensure a homogeneous mixture.
-
-
Curing Kinetics (DSC):
-
Seal a small amount (5-10 mg) of the uncured mixture in a DSC pan.
-
Perform a dynamic scan from room temperature to 250 °C at a heating rate of 10 °C/min to determine the onset and peak exotherm temperatures.
-
Perform isothermal scans at various temperatures (e.g., 100 °C, 120 °C, 140 °C) to determine the time to peak conversion.
-
-
Gel Time (Rheometer):
-
Place a sample of the uncured mixture on the preheated plate of a rheometer.
-
Monitor the storage modulus (G') and loss modulus (G'') as a function of time at a constant temperature. The gel point is typically identified as the crossover point where G' = G''.
-
Expected Performance Comparison
Based on chemical principles and literature on substituted aromatic amines[1], the following performance trends are anticipated:
| Parameter | This compound | m-Phenylenediamine (MPD) | o-Phenylenediamine (OPD) | p-Phenylenediamine (PPD) |
| Reactivity | High (due to EDG) | Moderate | Low (steric hindrance) | High |
| Gel Time | Short | Moderate | Long | Short |
| Cure Temperature | Lower | Moderate | Higher | Lower |
| Glass Transition Temp. (Tg) | High | High | Moderate | Very High |
| Mechanical Strength | High | High | Moderate | Very High |
Causality: The electron-donating ethoxy group in this compound is expected to increase the reactivity of the amine groups, leading to a faster cure at lower temperatures compared to MPD. However, the initial salt form might introduce a slight induction period. PPD is highly reactive due to the para-positioning of the amines, leading to a rigid polymer network and a high Tg. OPD is the least reactive due to steric hindrance between the adjacent amine groups.
Performance Benchmark II: Synthesis of Azo Dyes
Aromatic diamines are pivotal in the synthesis of azo dyes, which involves a diazotization reaction followed by a coupling reaction. The nature of the aromatic diamine influences the color, fastness, and solubility of the resulting dye.
Theoretical Considerations for Dye Properties
-
Color: The color of an azo dye is determined by the extent of the conjugated π-electron system. The ethoxy group in 4-Ethoxybenzene-1,3-diamine is an auxochrome (a color-assisting group) that can cause a bathochromic shift (deepening of color) compared to dyes derived from MPD.
-
Solubility: The presence of the ethoxy group can increase the dye's affinity for organic solvents and potentially improve its solubility in certain polymer matrices. The sulfate group, if retained in the final dye structure, would impart water solubility.
-
Fastness: The stability of the dye to light, washing, and rubbing is influenced by the overall molecular structure and the strength of its interaction with the substrate. The larger molecular size and potential for increased intermolecular interactions due to the ethoxy group could enhance the fastness properties of dyes derived from this compound.
Experimental Protocol: Synthesis and Evaluation of Azo Dyes
This protocol describes the synthesis of a simple azo dye from each diamine and a standard coupling agent, 2-naphthol, followed by an evaluation of its properties.
Materials:
-
This compound
-
m-Phenylenediamine (MPD)
-
o-Phenylenediamine (OPD)
-
p-Phenylenediamine (PPD)
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
2-Naphthol
-
Sodium hydroxide (NaOH)
-
Cotton fabric swatches
-
AATCC standard test methods equipment (e.g., Launder-Ometer, Crockmeter, Xenon arc lamp)
Procedure:
Part A: Diazotization
-
Dissolve 0.01 mol of the aromatic diamine in a mixture of 5 mL of concentrated HCl and 10 mL of water, cooling the mixture to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of 0.01 mol of sodium nitrite, keeping the temperature below 5 °C.
-
Stir the mixture for 15-20 minutes at 0-5 °C. The formation of the diazonium salt is indicated by a positive test with starch-iodide paper.
Part B: Coupling
-
Dissolve 0.01 mol of 2-naphthol in 20 mL of 10% aqueous sodium hydroxide solution and cool to 0-5 °C.
-
Slowly add the cold diazonium salt solution from Part A to the 2-naphthol solution with constant stirring.
-
A colored precipitate will form. Continue stirring for 30 minutes in the ice bath.
-
Filter the dye, wash with cold water until the filtrate is neutral, and dry.
Part C: Dyeing and Fastness Testing
-
Prepare a dye bath containing the synthesized dye, water, and a small amount of sodium chloride.
-
Immerse a cotton swatch in the dye bath and heat to 60-80 °C for 1 hour.
-
Remove the fabric, rinse with water, and dry.
-
Evaluate the lightfastness (AATCC TM16.3), wash fastness (AATCC TM61), and crocking (rubbing) fastness (AATCC TM8) of the dyed fabric.[2][3]
Anticipated Dye Performance
| Property | Dye from this compound | Dye from m-Phenylenediamine | Dye from o-Phenylenediamine | Dye from p-Phenylenediamine |
| Color | Orange-Red to Red-Brown | Yellow-Orange | Yellow-Orange | Brown to Black |
| Lightfastness | Good to Excellent | Moderate to Good | Moderate | Good |
| Wash Fastness | Good | Moderate | Moderate | Good |
| Water Solubility | High (if sulfate is present) | Low | Low | Low |
Causality: The ethoxy group in the dye from this compound is expected to produce a deeper color and potentially better fastness properties due to increased molecular size and potential for stronger intermolecular forces. The para-coupling of PPD often leads to darker, more subdued colors. The solubility will be significantly influenced by the presence of the sulfate group.
Toxicity and Safety Considerations
Aromatic amines as a class are known to have varying degrees of toxicity, with some being classified as known or suspected carcinogens.[4][5] It is imperative to handle these compounds with appropriate personal protective equipment (PPE) in a well-ventilated area.
-
p-Phenylenediamine (PPD) is a known potent skin sensitizer and can cause severe allergic reactions.
-
o-Phenylenediamine (OPD) is classified as a suspected carcinogen.
-
m-Phenylenediamine (MPD) is also a skin and respiratory irritant.
-
This compound: While specific long-term toxicity data is less readily available, its structural similarity to other phenylenediamines warrants cautious handling. The sulfate salt form may reduce the risk of dermal absorption compared to the free base.
Always consult the Safety Data Sheet (SDS) for each compound before use.
Conclusion and Recommendations
This compound presents a compelling alternative to traditional aromatic diamines, offering a unique combination of properties stemming from its ethoxy substituent and sulfate salt form.
Key advantages may include:
-
Enhanced Reactivity in Curing: The electron-donating ethoxy group can accelerate epoxy curing, potentially reducing processing times and energy costs.
-
Modified Dye Properties: The potential for deeper colors and improved fastness properties makes it an attractive candidate for the synthesis of novel azo dyes.
-
Improved Water Solubility: The sulfate salt form enhances water solubility, which could be beneficial in specific aqueous-based applications.
Considerations for use:
-
Stoichiometry: The higher molecular weight due to the ethoxy group and sulfate must be factored into calculations.
-
Solvent Compatibility: The salt form may limit solubility in non-polar organic solvents.
-
Toxicity: As with all aromatic amines, appropriate safety precautions must be taken.
For researchers seeking to fine-tune the performance of polymers and dyes, this compound offers a valuable tool. Its unique substitution pattern provides a lever to manipulate reactivity, color, and solubility beyond what is achievable with the standard phenylenediamines. It is recommended that initial small-scale screening experiments, as outlined in this guide, be conducted to fully assess its potential benefits for a specific application.
Visualizing the Workflow
Experimental Workflow for Epoxy Curing Evaluation
Caption: Workflow for evaluating the curing performance of aromatic diamines in epoxy resins.
Synthetic Pathway for Azo Dye Synthesis
Caption: General reaction scheme for the synthesis of azo dyes from aromatic diamines.
References
- Synthesis and characterization of high wash fastness novel azo reactive dyes incorporating aromatic bridged diamines. (2016). Arabian Journal of Chemistry.
-
Fabric Colorfastness Testing: 7 ISO And AATCC Standard Methods. (n.d.). VieTextile. Retrieved January 5, 2026, from [Link]
- Classifications, properties, recent synthesis and applic
-
AATCC Standard Test Methods and Procedures. (n.d.). AATCC. Retrieved January 5, 2026, from [Link]
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AATCC 61 - Test Method for Colorfastness to Laundering. (n.d.). Microbe Investigations. Retrieved January 5, 2026, from [Link]
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AATCC Test Method 15. (n.d.). Scribd. Retrieved January 5, 2026, from [Link]
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-
The Synthesis of Azo Dyes. (n.d.). Retrieved January 5, 2026, from [Link]
-
ASTM D1652-97 - Standard Test Methods for Epoxy Content of Epoxy Resins. (n.d.). Retrieved January 5, 2026, from [Link]
- SYNTHESIS, CHARACTERIZATION, AND APPLICATIONS OF AZO COMPOUNDS
- ASTM D 4142 : 1989 : R2017 Standard Guide for Testing Epoxy Resins. (2017). Intertek Inform.
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- What standards are used for mechanical testing for epoxy resins?. (2023).
-
ASTM D4142-89(2022) - Standard Guide for Testing Epoxy Resins. (n.d.). Retrieved January 5, 2026, from [Link]
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Thermal Analysis Techniques | Polymers. (n.d.). EAG Laboratories. Retrieved January 5, 2026, from [Link]
- Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. (n.d.). TA Instruments.
- Thermal Analysis of Polymers. Part 1: DSC of Thermoplastics. (n.d.). METTLER TOLEDO.
- The Effect of the Structure of Aromatic Diamine on High-Performance Epoxy Resins. (2023). MDPI.
- Thermal Characterization of Polymers. (n.d.). Nexus Analytics.
- How Does DSC Complement Thermogravimetric Analysis (TGA)?. (2023). Chemistry For Everyone.
- The Effect of the Structure of Aromatic Diamine on High-Performance Epoxy Resins. (2023).
- Procedure for solubility testing of NM suspension. (2016).
- Summary of solubility measurement protocols of each company before harmoniz
- A Comparative Analysis of the Reactivity of 2-Ethyl-1H-benzo[d]imidazole-5,6. (n.d.). Benchchem.
- The reaction of o-phenylenediamine with ethoxymethylene compounds and aromatic aldehydes. (n.d.).
- ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. (2003).
- Annex 4. (n.d.).
- The selective synthesis of N-arylbenzene-1,2-diamines or 1-arylbenzimidazoles by irradiating 4-methoxy-4′-substituted-azobenzenes in different solvents. (2021). RSC Publishing.
- Synthesis, Characterization and Applications of Some Azo Dyes Derived from Various Aromatic Amines. (2018). Asian Journal of Chemistry.
- Toxicity of para-phenylenediamine (PPD;1, 4 diaminobenzene) on isolated human lymphocytes: The key role of intracellular calcium enhancement in PPD-induced apoptosis. (2023). PubMed.
- Issue 4 Chemistry and Applications of Azo Dyes: A Comprehensive Review. (2022).
- Sulfate Promotes Amine Salt Ozonation in
- Synthesis and Characterization of Some Azo Dyes Derived from 4- Aminoacetophenone, 1, 4 Phenylene Diamine and Studying its Dyein. (2018).
- 1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure. (n.d.). MDPI.
- Determination of aromatic amines by diazonium salt. (1988). Digital Commons @ NJIT.
-
4-Ethoxy-m-phenylenediamine sulfate. (n.d.). Chemsrc. Retrieved January 5, 2026, from [Link]
- m-Phenylenediamine and m-Phenylenediamine Sulf
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A Comparative Guide to the Isomeric Purity of 4-Ethoxybenzene-1,3-diamine Sulfate
Introduction: The Critical Role of a Seemingly Simple Intermediate
In the intricate pathway of pharmaceutical synthesis, intermediates are the foundational building blocks upon which the safety and efficacy of the final Active Pharmaceutical Ingredient (API) are built.[1][2] 4-Ethoxybenzene-1,3-diamine, typically supplied as a sulfate salt for improved stability, is a vital aromatic diamine intermediate used in the synthesis of various complex organic molecules, including dyes and APIs.[3][4] However, its value in the exacting world of drug development is directly proportional to its purity. The presence of even minute quantities of positional isomers—molecules with the same chemical formula but different structural arrangements—can introduce unforeseen impurities into the final API, potentially altering its pharmacological profile, increasing toxicity, or causing costly delays in regulatory approval.[5]
This guide provides an in-depth comparison of analytical methodologies for assessing the isomeric purity of 4-Ethoxybenzene-1,3-diamine sulfate. We will move beyond mere protocols to explore the underlying scientific principles, the rationale behind methodological choices, and the practical application of data in a regulated environment. This document is intended for researchers, scientists, and drug development professionals who understand that rigorous quality control of intermediates is not a procedural formality but a strategic necessity.[1]
Understanding the Challenge: Potential Isomeric Impurities
The synthesis of 4-Ethoxybenzene-1,3-diamine is not always perfectly regioselective. Side reactions or impure starting materials can lead to the formation of several positional isomers.[6][7] The most probable and analytically challenging isomers are those where the ethoxy group or the amine groups are located at different positions on the benzene ring.
Key Isomers of Concern:
-
Target Molecule: 4-Ethoxybenzene-1,3-diamine
-
Potential Isomeric Impurity 1: 2-Ethoxybenzene-1,3-diamine
-
Potential Isomeric Impurity 2: 4-Ethoxybenzene-1,2-diamine[8][9][10]
-
Potential Isomeric Impurity 3: 5-Ethoxybenzene-1,3-diamine (structurally identical to 3-ethoxybenzene-1,5-diamine)
The subtle differences in the physical properties of these isomers, such as polarity and boiling point, make their separation and quantification a non-trivial analytical task. A robust quality control strategy, therefore, relies on orthogonal analytical techniques capable of unambiguously distinguishing and quantifying these closely related compounds.
Comparative Analysis of Key Analytical Methodologies
No single analytical technique is universally superior; instead, a multi-faceted approach provides the most comprehensive and reliable assessment of isomeric purity. The choice of method is dictated by the specific goal, whether it's routine quality control, initial batch characterization, or unknown impurity identification.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantitative Analysis
HPLC, particularly in its reverse-phase configuration, is the cornerstone for purity analysis in the pharmaceutical industry due to its high resolving power, reproducibility, and sensitivity.[2]
Causality of Method Choice: The polarity differences imparted by the relative positions of the two amine groups and the single ethoxy group are sufficient to allow for chromatographic separation on a hydrophobic stationary phase (like C18).[11] A gradient elution, where the mobile phase composition is changed over time, is often employed to ensure that both the main, highly polar diamine and any less polar impurities are eluted with good peak shape and within a reasonable timeframe.[12]
Experimental Protocol: Isomeric Purity of this compound by RP-HPLC-UV
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a UV/Vis or Photodiode Array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size). A phenyl-based column can also be screened for alternative selectivity.[13]
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH adjusted to 5.0 with acetic acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution Program:
-
0-2 min: 5% B
-
2-15 min: Linear gradient from 5% to 40% B
-
15-17 min: Linear gradient from 40% to 95% B
-
17-20 min: Hold at 95% B
-
20.1-25 min: Return to 5% B and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 240 nm and 280 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Accurately weigh ~25 mg of this compound into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of water and acetonitrile.
Data Presentation: Expected HPLC Performance
| Compound | Expected Retention Time (min) | Resolution (Rs) vs. Main Peak | Limit of Quantification (LOQ) (%) |
| 4-Ethoxybenzene-1,3-diamine | ~8.5 | - | - |
| 4-Ethoxybenzene-1,2-diamine | ~9.2 | > 2.0 | ~0.05% |
| 2-Ethoxybenzene-1,3-diamine | ~10.1 | > 2.0 | ~0.05% |
Strengths vs. Weaknesses:
-
Strengths: Excellent for precise quantification of known impurities, high throughput, and robust for routine QC environments. Validated methods are expected by regulatory agencies.[14]
-
Weaknesses: Dependent on the availability of reference standards for positive identification and accurate quantification of each isomer. Co-elution is possible if the method is not fully optimized.[15]
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Identification
GC-MS is an excellent orthogonal technique to HPLC, offering separation based on volatility and providing definitive structural information from the mass spectrometer.[16]
Causality of Method Choice: Aromatic amines can be challenging for GC as the primary amine groups can interact with active sites in the inlet and column, leading to poor peak shape (tailing).[17] However, this can be overcome using deactivated columns and liners. The key advantage of GC-MS is that even if isomers co-elute in HPLC, they can often be separated by GC. Furthermore, the mass spectrum provides a molecular fingerprint, allowing for tentative identification of unknown peaks based on their fragmentation patterns.[18][19]
Experimental Protocol: GC-MS Analysis of Aromatic Amine Isomers
-
Instrumentation: Gas chromatograph coupled to a Mass Spectrometer (e.g., single quadrupole).
-
Column: Low-bleed 5% Phenyl-Methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen at a constant flow of 1.2 mL/min.[18][19]
-
Inlet Temperature: 270 °C, Splitless mode.
-
Oven Temperature Program:
-
Initial: 100 °C, hold for 2 min.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
MS Transfer Line: 280 °C.
-
Ion Source Temperature: 230 °C.
-
MS Mode: Electron Ionization (EI) at 70 eV. Full Scan mode (m/z 40-300) for identification.
-
Sample Preparation: Prepare a solution of the sample at ~1 mg/mL in methanol. The sulfate salt has low volatility; analysis is performed on the free base. A liquid-liquid extraction after basifying an aqueous solution of the salt may be required.
Data Presentation: Distinguishing Isomers by Mass Spectra
| Compound | Expected Retention Time (min) | Key Mass Fragments (m/z) |
| 4-Ethoxybenzene-1,3-diamine | ~12.1 | 152 (M+), 123, 95 |
| 4-Ethoxybenzene-1,2-diamine | ~12.5 | 152 (M+), 123, 95 |
Note: While the mass spectra of positional isomers can be very similar, subtle differences in fragment ion ratios, combined with chromatographic separation, provide confident identification.
Strengths vs. Weaknesses:
-
Strengths: High sensitivity and provides structural confirmation, making it ideal for identifying unknown impurities.
-
Weaknesses: The sulfate salt is non-volatile and requires sample preparation. Aromatic amines can exhibit poor chromatography if the system is not properly maintained.[17]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR provides unparalleled insight into molecular structure, allowing for the unambiguous identification of isomers without the need for reference standards.[20][21]
Causality of Method Choice: The magnetic environment of each proton (¹H) and carbon (¹³C) nucleus in a molecule is unique to its position. For positional isomers, the substitution pattern on the aromatic ring creates distinct chemical shifts and, most importantly, unique spin-spin coupling patterns for the aromatic protons.[20][22] For example, the number of adjacent protons for each aromatic hydrogen will be different in the 1,2,4-substituted pattern of the target molecule versus a 1,2,3- or 1,3,5-substituted impurity, leading to different signal multiplicities (singlet, doublet, triplet, etc.).
Experimental Protocol: ¹H NMR for Isomer Identification
-
Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆), as it will dissolve the sulfate salt.
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of DMSO-d₆.
-
Acquisition: Acquire a standard ¹H NMR spectrum. Key parameters include a 30-degree pulse, a relaxation delay of 2 seconds, and acquisition of at least 16 scans for good signal-to-noise.
-
Data Analysis: Integrate all signals and analyze the chemical shifts and coupling patterns in the aromatic region (typically δ 6.0-8.0 ppm). Two-dimensional experiments like COSY can be run to confirm proton-proton connectivities.[21]
Data Presentation: Differentiating Isomers by ¹H NMR Aromatic Patterns
| Isomer | Expected Aromatic Proton Signals and Splitting Patterns (J ≈ 8 Hz for ortho, 2 Hz for meta) |
| 4-Ethoxybenzene-1,3-diamine | Three signals: a doublet (d), a doublet of doublets (dd), and another doublet (d). |
| 4-Ethoxybenzene-1,2-diamine | Three signals: a doublet (d), a doublet of doublets (dd), and another doublet (d), but with different chemical shifts and coupling constants than the target. |
| 2-Ethoxybenzene-1,3-diamine | Three signals, likely appearing as a triplet (t) and two doublets (d). |
Strengths vs. Weaknesses:
-
Strengths: Provides absolute structural confirmation without requiring isomer-specific reference standards. It is a primary tool for characterizing new impurities.[21][23]
-
Weaknesses: Relatively low sensitivity compared to chromatographic methods, making it unsuitable for quantifying impurities below the ~0.1% level.
Integrated Workflow for Isomeric Purity Assessment
A robust and self-validating system for purity analysis leverages the strengths of each technique in a logical sequence. This ensures both routine efficiency and the capability to handle unexpected results.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Ethoxybenzene-1,3-diamine Sulfate
As researchers and scientists at the forefront of drug development, our commitment to innovation is matched by our dedication to safety and environmental stewardship. The compounds we handle, such as 4-Ethoxybenzene-1,3-diamine sulfate, are powerful tools in our work, but they demand rigorous handling and disposal protocols. This guide moves beyond mere compliance, offering a framework for the safe, responsible, and scientifically sound disposal of this chemical, ensuring the protection of our personnel and our environment.
The inherent hazards of this compound—including its potential carcinogenicity, mutagenicity, and acute toxicity to aquatic life—necessitate a disposal process that is both meticulous and grounded in established safety principles.[1] This document provides a step-by-step methodology, explaining the causality behind each procedural choice to build a self-validating system of laboratory safety.
Hazard Profile and Regulatory Imperative
This compound is a compound that must be handled with the utmost care. It is classified with several hazard statements that underscore the need for stringent disposal protocols:
-
H302: Harmful if swallowed.[1]
-
H315 & H319: Causes skin and serious eye irritation.[1]
-
H341 & H351: Suspected of causing genetic defects and cancer.[1]
-
H411: Toxic to aquatic life with long-lasting effects.[1]
These classifications mandate that this chemical be treated as hazardous waste under the regulations set forth by the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA).[2] Furthermore, workplace safety standards from the Occupational Safety and Health Administration (OSHA) govern exposure limits and required personal protective equipment.[3]
Mandatory Personal Protective Equipment (PPE)
Before beginning any work that will generate this compound waste, it is imperative to don the appropriate PPE. The selection of PPE is not merely a checklist item; it is a critical barrier against chemical exposure.
| PPE Component | Specification | Rationale |
| Eye & Face Protection | Chemical splash goggles and a face shield worn over safety glasses.[4][5] | Provides a robust barrier against splashes and airborne dust, protecting against the severe eye irritation caused by the compound.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., disposable nitrile gloves for incidental contact).[4] | Prevents skin contact, which can cause irritation.[1] Gloves should be inspected before use and changed immediately upon contamination. |
| Body Protection | A lab coat buttoned to its full length.[4] For larger quantities or spill cleanup, a chemical-resistant apron or coveralls are required.[6][7] | Minimizes skin exposure and contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator may be required if dusts or aerosols are generated.[4][5] | Protects against inhalation of the compound, which is a potential route of exposure leading to systemic effects. |
Waste Segregation and Collection: The First Line of Defense
Proper disposal begins at the point of generation. The cardinal rule of hazardous waste management is to never mix different waste streams.[8] Mixing can lead to unforeseen chemical reactions and complicates the final disposal process.
Operational Protocol for Waste Collection:
-
Establish a Satellite Accumulation Area (SAA): Designate a specific area in your lab, at or near the point of waste generation, for collecting hazardous waste.[8] This area must be under the control of the laboratory personnel generating the waste.
-
Select Appropriate Waste Containers: Use only containers that are in good condition and compatible with the chemical.[8] For solid this compound waste, the original container is often a suitable choice.
-
Label Containers Correctly: All waste containers must be clearly labeled with the words "HAZARDOUS WASTE" and the full chemical name: "this compound".[8]
-
Keep Containers Closed: Waste containers must be securely capped at all times, except when actively adding waste.[8] This prevents the release of vapors or dust and protects against spills.
Disposal Pathways: A Decision-Making Workflow
The nature of the waste dictates the specific disposal pathway. The following diagram illustrates the decision-making process for handling various forms of this compound waste.
Caption: Disposal Decision Workflow for this compound Waste.
Step-by-Step Disposal Procedures
Adherence to a standardized protocol is essential for safety and regulatory compliance. The following procedures cover the primary waste streams you will encounter.
Procedure 1: Unused Solid Chemical Disposal
This procedure is for the disposal of expired, off-spec, or otherwise unusable pure this compound.
-
Preparation: Ensure all required PPE is correctly worn. Perform this work in a chemical fume hood to minimize inhalation risk.
-
Containerization: If the chemical is in its original container, ensure the cap is tightly sealed and the label is intact and legible. Place this primary container into a larger, sealable secondary container to prevent leakage.
-
Labeling: If not already done, label the outer container as "HAZARDOUS WASTE" and list the chemical name and approximate quantity.
-
Storage: Transfer the container to your designated SAA.
-
Documentation: Log the waste in your laboratory's hazardous waste inventory.
-
Final Disposal: Arrange for collection by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.[9]
Procedure 2: Contaminated Labware and PPE Disposal
This includes items such as gloves, weigh boats, pipette tips, and paper towels that have come into direct contact with the chemical.
-
Collection: At the point of use, immediately place all contaminated disposable items into a dedicated hazardous waste bag (typically a durable, clear plastic bag inside a solid secondary container).
-
Segregation: Do not mix this solid waste with non-hazardous lab trash or "sharps" waste.
-
Sealing and Labeling: Once the bag is no more than three-quarters full, securely seal it. Label the bag clearly as "HAZARDOUS WASTE" with the chemical name.
-
Storage and Disposal: Place the sealed bag in the designated SAA for solid waste and arrange for pickup by a licensed contractor.
Procedure 3: Decontamination of Empty Containers
An "empty" container that held this compound must still be treated as hazardous waste until properly decontaminated.
-
Initial Removal: Ensure the container is as empty as possible, with only a minimal amount of residue remaining.[10]
-
Triple Rinsing: a. Select a solvent that is appropriate for rinsing (e.g., methanol or ethanol, followed by water). Check for compatibility to avoid hazardous reactions. b. Add the solvent to the container, filling it to about 10% of its volume. Securely cap and shake vigorously. c. Pour the solvent rinsate into a dedicated hazardous waste container labeled "HAZARDOUS WASTE: Solvent Rinsate of this compound".[10] d. Repeat this rinsing process two more times.
-
Container Disposal: Once triple-rinsed, the container can be managed as non-hazardous waste. Completely remove or deface the original chemical label to prevent confusion.[10] Dispose of the container in accordance with your facility's procedures for clean lab glass or plastic.
Emergency Spill Procedures
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Alert all personnel in the immediate area and evacuate if necessary.
-
Isolate: Secure the area to prevent unauthorized entry.
-
Protect: Don the appropriate PPE, including respiratory protection if the material is a fine powder.
-
Contain: For a solid spill, carefully sweep up the material and place it into a labeled hazardous waste container.[11] Avoid creating dust. If necessary, gently moisten the powder with a compatible solvent to minimize dust generation.
-
Clean: Decontaminate the spill area thoroughly. All cleanup materials must be disposed of as hazardous waste.
-
Report: Report the spill to your institution's EHS department in accordance with established protocols.
By integrating these scientifically grounded procedures into your laboratory's standard operating protocols, you contribute to a culture of safety and responsibility. The proper management of hazardous waste like this compound is a non-negotiable aspect of professional scientific conduct.
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- Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council.
- 5 Types of PPE for Hazardous Chemicals. Hazmat School.
- Recommended PPE to handle chemicals. Bernardo Ecenarro - BESA.
- Permissible Exposure Limits – OSHA Annotated Table Z-1. Occupational Safety and Health Administration.
- SAFETY DATA SHEET - Fisher Scientific.
- Guidelines: Handling and Disposal of Chemicals. Purdue College of Engineering.
- Hazardous Waste Disposal Guide. Northwestern University.
- Hazardous Waste. U.S. Environmental Protection Agency.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Ethoxybenzene-1,3-diamine sulfate
Welcome to your essential safety and operational guide for handling 4-Ethoxybenzene-1,3-diamine sulfate (CAS No. 68015-98-5). As researchers and drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our lab practices. This guide moves beyond a simple checklist, offering a deep dive into the causality behind each procedural step. Our goal is to empower you with the knowledge to create a self-validating system of safety, ensuring both personal protection and experimental accuracy when working with this aromatic amine compound.
Hazard Identification and Risk Assessment
Understanding the specific risks associated with this compound is the foundational step in developing a robust safety protocol. This compound is not benign; it presents a multi-faceted hazard profile that demands respect and meticulous handling.[1] The Globally Harmonized System (GHS) classifications provide a clear, quantitative summary of its potential dangers.
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1] |
| Skin Irritation | Category 2 | H315: Causes skin irritation.[1] |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation.[1] |
| Germ Cell Mutagenicity | Category 2 | H341: Suspected of causing genetic defects.[1][2] |
| Carcinogenicity | Category 2 | H351: Suspected of causing cancer.[1][2] |
| Aquatic Hazard (Chronic) | Category 2 | H411: Toxic to aquatic life with long lasting effects.[1][2] |
The primary routes of exposure are ingestion, skin contact, eye contact, and inhalation. The classifications as a suspected mutagen and carcinogen are of particular concern and necessitate stringent controls to minimize any potential for exposure.[1][2]
The Core of Protection: A Multi-Layered PPE Strategy
A single piece of equipment is insufficient. Safety is achieved through an integrated system of Personal Protective Equipment (PPE), where each component addresses a specific exposure route.
Eye and Face Protection: The First Line of Defense
Directive: Always wear chemical splash goggles that meet the ANSI Z.87.1 standard.[3] In situations with a significant risk of splashing, such as when transferring large quantities or working with the material under pressure, a face shield must be worn in addition to chemical splash goggles.[3][4]
The Rationale: this compound is classified as a serious eye irritant.[1][5] Standard safety glasses with side shields do not provide an adequate seal around the eyes and are insufficient to protect against splashes or fine particulates.[4] Chemical splash goggles form a protective seal, which is critical for preventing contact with this hazardous material.
Skin and Body Protection: An Impermeable Barrier
Directive: Use chemical-resistant gloves at all times. Given that this compound is an aromatic amine, glove selection is critical. Nitrile gloves provide a good baseline for splash protection but may have limited resistance for prolonged contact.[3] For extended handling, consider thicker gloves or double-gloving. A quantitative study on aromatic amine permeation demonstrated that breakthrough times can vary significantly between glove materials.[6][7] Always inspect gloves for pinholes or tears before use and wash them before removal.[4][8] Change gloves immediately if you suspect contamination.
The Rationale: The compound is a known skin irritant.[1] More importantly, skin absorption is a potential route of exposure for aromatic amines, which can lead to systemic toxicity. The choice of glove material must be based on chemical compatibility and the specific operations being performed.[9] Consulting the glove manufacturer's chemical resistance guide is a crucial step in ensuring adequate protection.[3]
Directive: A full-length, long-sleeved laboratory coat is mandatory.[10] Ensure it is fully buttoned to cover as much skin as possible.[3] For tasks with a higher risk of significant spillage, a chemical-resistant apron worn over the lab coat is recommended.[9] Do not wear shorts or open-toed shoes in the laboratory.[3][8]
The Rationale: Protective clothing serves as a removable barrier that prevents the chemical from reaching your personal clothes and skin. In the event of a spill, a contaminated lab coat can be quickly and safely removed to minimize exposure.[5]
Respiratory Protection: Safeguarding Against Inhalation
Directive: All handling of this compound powder should be conducted within a certified chemical fume hood to minimize inhalation of airborne particles.[8][11] If engineering controls like a fume hood are not feasible or if exposure monitoring indicates levels above permissible limits, respiratory protection is required.[3]
The Rationale: While not classified for acute respiratory irritation in all sources, aromatic amines can be hazardous if inhaled.[12] The "suspected carcinogen" classification necessitates that exposure via all routes, including inhalation, be kept As Low As Reasonably Practicable (ALARP). A chemical fume hood is the most effective engineering control for this purpose.[11]
Operational Plan: A Step-by-Step Workflow for Safe Handling
This protocol outlines the essential steps for safely handling this compound from preparation to disposal.
Workflow Diagram: Safe Handling of this compound
Caption: Workflow for safe handling of this compound.
Experimental Protocol
-
Pre-Operation Briefing: Before any work begins, review the Safety Data Sheet (SDS) for this compound.[4] Ensure all necessary PPE is available and in good condition.
-
PPE Donning: Put on your lab coat, followed by chemical splash goggles. Finally, don your selected chemical-resistant gloves, ensuring they fit properly over the cuffs of your lab coat.
-
Engineering Control Verification: Confirm that the chemical fume hood is on and functioning correctly.[11]
-
Chemical Handling: Conduct all manipulations of the chemical at least six inches inside the fume hood sash.[10][11] Use a spatula for transferring solid material.[10] Avoid creating dust.
-
Immediate Spill Management: In case of a small spill inside the fume hood, clean it up immediately using appropriate absorbent materials. Dispose of the cleanup materials as hazardous waste.
-
Decontamination: After completing your work, decontaminate the work area within the fume hood.
-
Waste Segregation: Dispose of all contaminated disposable items (e.g., weigh boats, gloves, paper towels) in a designated, clearly labeled hazardous waste container.[8][13]
-
PPE Doffing: Remove PPE in the correct order to avoid cross-contamination. First, remove gloves, turning them inside out as you do. Then remove your lab coat, followed by your goggles.
-
Personal Hygiene: Immediately wash your hands thoroughly with soap and water after removing your gloves.[10]
Emergency Response and Disposal Plan
Immediate Actions in Case of Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][8]
-
Skin Contact: Remove contaminated clothing and flush the affected skin area with plenty of soap and water.[5][12] Seek medical attention if irritation persists.
-
Ingestion: Do NOT induce vomiting.[14] Rinse the mouth with water and seek immediate medical attention.[2]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[5]
Disposal of Contaminated Materials and Chemical Waste
Directive: All waste, including the chemical itself and any materials used for cleanup or contaminated during handling, must be treated as hazardous waste.
Disposal Protocol:
-
Container Selection: Use a chemically compatible and properly sealed container for waste collection.[13]
-
Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[13][15]
-
Segregation: Keep this waste stream separate from other incompatible chemical wastes.[13]
-
Disposal Request: Follow your institution's specific procedures for hazardous waste pickup and disposal. Do not pour any amount of this chemical down the drain, as it is toxic to aquatic life.[1][14]
By adhering to these rigorous safety protocols, you build a foundation of trust in your experimental work and contribute to a culture of safety within your laboratory.
References
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- 2. angenechemical.com [angenechemical.com]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. tandfonline.com [tandfonline.com]
- 7. A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. artsci.usu.edu [artsci.usu.edu]
- 9. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 10. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 11. cce.caltech.edu [cce.caltech.edu]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. engineering.purdue.edu [engineering.purdue.edu]
- 14. soltexinc.com [soltexinc.com]
- 15. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
